Tetrakis(4-hydroxyphenyl)ethylene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[1,2,2-tris(4-hydroxyphenyl)ethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,27-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUZHNPGWNIYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Tetrakis(4-hydroxyphenyl)ethylene (THPE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrakis(4-hydroxyphenyl)ethylene (THPE), a derivative of tetraphenylethylene (TPE), is a versatile molecule of significant interest in advanced materials science and pharmaceutical development. Its unique aggregation-induced emission (AIE) properties, coupled with the reactive nature of its four hydroxyl groups, make it a valuable building block for the synthesis of functional materials such as Metal-Organic Frameworks (MOFs) and components for Organic Light-Emitting Diodes (OLEDs).[1] Furthermore, its enhanced water solubility compared to TPE makes it a promising fluorescent probe for biological applications, including the study of nanocrystal drug delivery systems.[2] This guide provides a comprehensive overview of the synthesis of THPE, primarily through the McMurry reaction, and details the essential analytical techniques for its thorough characterization.
Introduction: The Significance of this compound
This compound (IUPAC Name: 4-[1,2,2-tris(4-hydroxyphenyl)ethenyl]phenol) is a polyphenolic compound with the molecular formula C₂₆H₂₀O₄ and a molecular weight of 396.44 g/mol .[3][4] Its core structure consists of four 4-hydroxyphenyl groups attached to an ethylene bridge. This molecular architecture imparts several key properties:
-
Aggregation-Induced Emission (AIE): Like its parent compound, TPE, THPE exhibits AIE. In dilute solutions, the molecule is non-emissive due to the free rotation of its phenyl rings, which provides a non-radiative decay pathway for the excited state. However, in an aggregated state or when molecular motion is restricted, this rotational freedom is hindered, forcing the excited state to decay radiatively, resulting in strong fluorescence.[2]
-
Reactive Hydroxyl Groups: The four terminal hydroxyl groups serve as active sites for further chemical modifications.[1] This functionality allows for the covalent bonding and coordination with metal ions, which is fundamental to the construction of MOFs and other complex supramolecular structures.[1]
-
Enhanced Water Solubility: The presence of the polar hydroxyl groups significantly increases the water solubility of THPE compared to the non-polar TPE.[2] This property is particularly advantageous for biological applications where aqueous environments are prevalent.
The combination of these characteristics makes THPE a molecule of interest in diverse fields, including the development of advanced materials for gas storage and catalysis, emissive materials for display technologies, and fluorescent probes for cellular imaging and drug delivery studies.[1][2]
Synthesis of this compound
The most common and effective method for synthesizing THPE is the McMurry reaction, a reductive coupling of two ketone or aldehyde molecules to form an alkene.[5][6] In the case of THPE, the precursor is 4,4'-dihydroxybenzophenone.
The McMurry Reaction: Mechanism and Rationale
The McMurry reaction utilizes a low-valent titanium species, typically generated in situ from the reduction of titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) with a reducing agent like zinc powder, a zinc-copper couple, or lithium aluminum hydride.[5][7] The reaction is generally performed in an inert, anhydrous solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME).[5][8]
The mechanism can be broadly understood in two key steps:[5][6][9]
-
Pinacol Coupling: Single electron transfer from the low-valent titanium to the carbonyl groups of two 4,4'-dihydroxybenzophenone molecules generates ketyl radical anions. These radicals then dimerize to form a titanium pinacolate (a 1,2-diolate) complex.
-
Deoxygenation: The titanium pinacolate intermediate undergoes deoxygenation, driven by the high oxophilicity of titanium, to yield the final alkene product, THPE, and titanium oxides.
The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product. The use of a TiCl₃-DME complex with a Zn(Cu) couple has been shown to be an optimized and efficient system for this transformation.[8]
Caption: McMurry reaction pathway for THPE synthesis.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
4,4'-Dihydroxybenzophenone
-
Titanium(III) chloride (TiCl₃) or TiCl₃·1.5DME complex[8]
-
Zinc-Copper couple (Zn(Cu)) or Zinc dust
-
Anhydrous Dimethoxyethane (DME) or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere Setup: All glassware should be oven-dried and the reaction must be conducted under an inert atmosphere of argon or nitrogen.
-
Preparation of the Low-Valent Titanium Reagent: In a Schlenk flask, add TiCl₃ (or the TiCl₃·1.5DME complex) and the Zn(Cu) couple.[8]
-
Solvent Addition: Add anhydrous DME to the flask at room temperature under a positive flow of inert gas.[8] The mixture is typically stirred to allow for the formation of the low-valent titanium species, often indicated by a color change.
-
Reactant Addition: In a separate Schlenk flask, dissolve 4,4'-dihydroxybenzophenone in anhydrous DME.[8]
-
Reaction Initiation: Transfer the solution of 4,4'-dihydroxybenzophenone to the flask containing the low-valent titanium reagent.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding aqueous HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound. The product typically appears as a light yellow to yellow solid.[1]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized THPE. A combination of spectroscopic and analytical techniques is employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is crucial for confirming the presence of the aromatic protons and the hydroxyl protons. The aromatic protons of the phenyl rings will typically appear as a set of doublets in the aromatic region of the spectrum. The hydroxyl protons will present as a singlet, and its chemical shift can be concentration-dependent and may be exchanged with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the sp² hybridized carbons of the ethylene bridge and the aromatic rings.[10] The carbon attached to the hydroxyl group will have a distinct chemical shift.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the synthesized compound. For THPE (C₂₆H₂₀O₄), the expected monoisotopic mass is approximately 396.136 g/mol .[3] Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to obtain the mass spectrum.
Infrared (IR) Spectroscopy:
IR spectroscopy can identify the key functional groups present in the molecule. The spectrum of THPE will be characterized by:
-
A broad O-H stretching band for the hydroxyl groups.
-
C-H stretching vibrations for the aromatic rings.
-
C=C stretching vibrations for the aromatic rings and the central ethylene bond.[10]
-
C-O stretching vibrations.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful tool for assessing the purity of the synthesized THPE. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, can effectively separate THPE from any remaining starting material or byproducts. A UV detector is typically used for detection. Commercial suppliers often provide HPLC data to certify the purity of their products.[11]
Thermal Analysis
Thermogravimetric Analysis (TGA):
TGA is used to evaluate the thermal stability of THPE. The analysis involves heating the sample at a constant rate and monitoring its weight loss as a function of temperature. This data is important for applications where the material may be subjected to high temperatures, such as in OLED fabrication. For related metal-organic frameworks, structural collapse has been observed at temperatures above 340°C.[12]
Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₀O₄ | [3] |
| Molecular Weight | 396.44 g/mol | [4] |
| Monoisotopic Mass | 396.13615911 Da | [3] |
| Appearance | White to Light yellow to Light red powder/crystal | [13] |
| Purity (Typical) | >97.0% (GC) | [13] |
| IUPAC Name | 4-[1,2,2-tris(4-hydroxyphenyl)ethenyl]phenol | [3] |
Workflow and Logical Relationships
Caption: Overall workflow for THPE synthesis and characterization.
Conclusion
The synthesis of this compound via the McMurry reaction of 4,4'-dihydroxybenzophenone is a robust and widely adopted method. Careful control of reaction conditions, particularly maintaining an inert and anhydrous environment, is paramount for achieving high yields. A multi-technique approach to characterization, including NMR, MS, IR, and HPLC, is essential for unequivocally confirming the structure and assessing the purity of the final product. The unique properties of THPE, stemming from its AIE characteristics and functional hydroxyl groups, position it as a critical molecule for ongoing research and development in materials science, supramolecular chemistry, and biomedical applications.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C26H20O4 | CID 10200771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. McMurry reaction - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 10. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 11. 119301-59-6|this compound|BLD Pharm [bldpharm.com]
- 12. Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 119301-59-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Aggregation-induced emission mechanism of Tetrakis(4-hydroxyphenyl)ethylene
<_-4.5153255e-05>## In-Depth Technical Guide: The Core Aggregation-Induced Emission Mechanism of Tetrakis(4-hydroxyphenyl)ethylene
Foreword: A Paradigm Shift in Luminescence
For decades, the phenomenon of aggregation-caused quenching (ACQ) presented a significant hurdle in the practical application of fluorescent molecules. The prevailing wisdom dictated that luminescence would inevitably diminish in concentrated solutions or the solid state. However, the discovery of aggregation-induced emission (AIE) has revolutionized the field of luminescent materials. Molecules exhibiting AIE, termed AIEgens, are largely non-emissive when individually dissolved but become highly fluorescent upon aggregation.
This compound (THPE), a derivative of the archetypal AIEgen tetraphenylethylene (TPE), has emerged as a cornerstone of AIE research. Its propeller-like structure and the presence of functional hydroxyl groups make it an ideal model for studying the AIE mechanism and a versatile building block for advanced materials. This guide provides a comprehensive exploration of the fundamental principles governing the AIE of THPE, grounded in experimental evidence and theoretical understanding.
Part 1: The Central Dogma of AIE in THPE - Restriction of Intramolecular Motion (RIM)
The most widely accepted explanation for the AIE phenomenon in THPE is the Restriction of Intramolecular Motion (RIM) mechanism.[1][2] This model is predicated on the unique molecular architecture of THPE, which features four phenyl rings attached to a central ethylene core.
In Dilute Solution (The "Off" State):
When dissolved in a good solvent, individual THPE molecules are free to undergo dynamic intramolecular motions, specifically the rotation and vibration of the phenyl rings. These motions serve as efficient non-radiative decay pathways for the excited state energy. Upon photoexcitation, the energy is rapidly dissipated as heat through these molecular movements, resulting in negligible fluorescence.[2][3]
In the Aggregated State (The "On" State):
Upon aggregation, which can be induced by adding a poor solvent, cooling, or in the solid state, the THPE molecules are forced into close proximity. This leads to steric hindrance and intermolecular interactions, such as hydrogen bonding and π-π stacking, which physically lock the phenyl rings and restrict their rotational and vibrational freedom.[1] By blocking the non-radiative decay channels, the excited state energy is redirected towards a radiative decay pathway, leading to a dramatic increase in fluorescence emission.[2]
Caption: The AIE mechanism of THPE is governed by the restriction of intramolecular motion.
Part 2: Experimental Validation of the RIM Mechanism
A robust body of experimental evidence substantiates the RIM mechanism as the primary driver of AIE in THPE.
Photophysical Studies in Solvent/Anti-Solvent Systems
A quintessential experiment to demonstrate AIE involves titrating a solution of THPE in a good solvent (e.g., Tetrahydrofuran - THF) with a poor solvent (e.g., water).
Experimental Protocol:
-
Preparation of Stock Solution: A 1 mM stock solution of THPE is prepared in THF.
-
Solvent Mixture Preparation: A series of solutions with varying water fractions (ƒw) are prepared, typically from 0% to 99%, while maintaining a constant THPE concentration.
-
Spectroscopic Analysis: The absorption and photoluminescence (PL) spectra of each solution are recorded.
-
Data Interpretation: The PL intensity is plotted against the water fraction. A significant enhancement in fluorescence intensity with increasing water fraction confirms the AIE behavior.
Data Summary:
| Water Fraction (ƒw) | Relative PL Intensity (a.u.) | Observations |
| 0% - 30% | Low | THPE is well-dissolved, and intramolecular motions quench fluorescence. |
| 40% - 70% | Moderate Increase | Nano-aggregates begin to form, partially restricting molecular motion. |
| 80% - 99% | High | Extensive aggregation leads to significant restriction of intramolecular motion and strong fluorescence. |
The Role of Viscosity and Temperature
The influence of the local environment on the intramolecular motion of THPE provides further support for the RIM mechanism.
-
Viscochromism: In highly viscous solvents, the rotational and vibrational freedom of the phenyl rings is hindered, leading to enhanced fluorescence emission even in the dissolved state.
-
Thermochromism: At low temperatures, the increased solvent viscosity and reduced thermal energy effectively "freeze" the intramolecular motions, resulting in a noticeable increase in fluorescence intensity.
Crystallographic Insights
Single-crystal X-ray diffraction studies of THPE in its solid, aggregated state provide a static snapshot that validates the RIM mechanism. The crystal structure reveals a tightly packed arrangement where intermolecular hydrogen bonds and steric hindrance severely restrict the movement of the phenyl rings, thus creating a highly emissive species.
Part 3: Advanced Mechanistic Considerations
While RIM is the dominant mechanism, a more nuanced understanding of AIE in THPE acknowledges the contribution of other factors. Recent studies combining ultrafast time-resolved spectroscopy and computational methods have provided deeper insights.[4][5][6]
These investigations have revealed that upon photoexcitation, the central carbon-carbon double bond elongates, and the molecule can undergo complex relaxation dynamics. The formation of transient intermediates and the specific pathways of non-radiative decay are strongly dependent on the molecular structure.[4] In the aggregated state, these non-radiative pathways are effectively blocked, leading to the observed AIE.
Part 4: Applications and Future Directions
The robust and predictable AIE of THPE has made it a valuable tool in various scientific disciplines.
-
Chemosensors and Biosensors: The "turn-on" fluorescence of THPE upon aggregation can be harnessed to detect a wide range of analytes, from metal ions to biomolecules.
-
Bio-imaging: The hydroxyl groups of THPE can be functionalized to target specific cellular components, enabling high-contrast imaging of biological processes.
-
Drug Delivery: THPE-based nanoparticles have been explored for their potential in tracking drug release and monitoring therapeutic efficacy.[7]
The continued exploration of THPE and its derivatives will undoubtedly lead to the development of novel materials with tailored photophysical properties for a new generation of advanced applications. The fundamental understanding of the RIM mechanism provides a rational design strategy for creating AIEgens with enhanced brightness, photostability, and sensitivity.
Caption: A typical experimental workflow for investigating the AIE mechanism of THPE.
References
- 1. Polymerization-Enhanced Photophysical Performances of AIEgens for Chemo/Bio-Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hub.hku.hk [hub.hku.hk]
- 5. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Unveiling the Photophysical Intricacies of Tetrakis(4-hydroxyphenyl)ethylene in Solution: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the photophysical properties of Tetrakis(4-hydroxyphenyl)ethylene (THPE) in solution. As a prominent member of the tetraphenylethylene (TPE) family, THPE exhibits the fascinating phenomenon of Aggregation-Induced Emission (AIE), transitioning from a non-emissive state in dilute solutions to a highly fluorescent state upon aggregation. This document elucidates the fundamental principles governing this behavior, with a particular focus on the influence of solvent polarity, viscosity, and pH on its spectral characteristics. Detailed experimental protocols for the synthesis and photophysical characterization of THPE are provided, aimed at researchers, scientists, and drug development professionals seeking to harness its unique luminescent properties for applications in sensing, imaging, and materials science.
Introduction: The Promise of Aggregation-Induced Emission
Conventional fluorescent molecules often suffer from aggregation-caused quenching (ACQ), a phenomenon where their fluorescence intensity diminishes at high concentrations or in the solid state. This limitation has historically hindered their application in various fields. The discovery of Aggregation-Induced Emission (AIE) by Professor Ben Zhong Tang and his group in 2001 marked a paradigm shift in photophysics. AIE luminogens (AIEgens) are molecules that are non-emissive in dilute solutions but become highly luminescent upon aggregation. This unique "light-up" characteristic has opened new avenues for the development of advanced fluorescent materials.
Tetraphenylethylene (TPE) is the archetypal AIEgen. Its propeller-shaped, non-planar structure allows for low-frequency rotational and vibrational motions of its phenyl rings in the excited state when dissolved in a good solvent. These intramolecular motions provide non-radiative pathways for the excited state to decay, resulting in negligible fluorescence. However, in an aggregated state or in a viscous medium, these intramolecular rotations are restricted. This Restriction of Intramolecular Rotation (RIR) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, leading to strong fluorescence emission.[1][2]
This compound (THPE), a derivative of TPE, inherits these remarkable AIE properties. The presence of four hydroxyl groups on the phenyl rings not only enhances its water solubility compared to TPE but also introduces pH sensitivity, making it a versatile platform for developing stimuli-responsive fluorescent probes and materials.[3] This guide will delve into the synthesis, fundamental photophysical properties, and the environmental factors that modulate the fluorescence of THPE in solution.
Synthesis of this compound
The synthesis of THPE can be effectively achieved through a McMurry coupling reaction, a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene.[4] In the case of THPE, the precursor is 4,4'-dihydroxybenzophenone. The reaction is typically carried out using a low-valent titanium reagent, generated in situ from titanium(IV) chloride and a reducing agent such as zinc powder or lithium aluminum hydride.[5]
Proposed Synthetic Pathway
Caption: Synthetic route to this compound via McMurry coupling.
Experimental Protocol: McMurry Coupling of 4,4'-Dihydroxybenzophenone
Materials:
-
4,4'-Dihydroxybenzophenone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (4 equivalents relative to the ketone).
-
Flush the system with argon or nitrogen gas to ensure an inert atmosphere.
-
Add anhydrous THF to the flask to suspend the zinc dust.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add titanium(IV) chloride (2 equivalents) to the stirred suspension via the dropping funnel. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours.
-
-
Coupling Reaction:
-
Dissolve 4,4'-dihydroxybenzophenone (1 equivalent) in anhydrous THF in a separate flask under an inert atmosphere.
-
Slowly add the solution of 4,4'-dihydroxybenzophenone to the refluxing low-valent titanium suspension.
-
Continue to reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding 1 M HCl solution until the black color disappears.
-
Filter the mixture through a pad of Celite to remove the titanium salts.
-
Extract the filtrate with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Photophysical Properties of THPE in Solution
The photophysical behavior of THPE is dominated by its AIE characteristics. In dilute solutions of good solvents, it is virtually non-emissive. However, upon aggregation in poor solvents or in viscous media, it exhibits strong fluorescence.
Aggregation-Induced Emission (AIE)
The AIE phenomenon in THPE is best demonstrated in solvent/non-solvent mixtures, such as tetrahydrofuran (THF)/water. THF is a good solvent for THPE, while water is a poor solvent.
-
In pure THF: THPE exists as freely rotating molecules, and the excited state energy is dissipated through non-radiative pathways, resulting in very weak fluorescence.
-
With increasing water fraction (ƒw): As water is added to the THF solution, the solvent polarity increases, and THPE molecules begin to aggregate due to their reduced solubility. These aggregates restrict the intramolecular rotation of the phenyl rings, blocking the non-radiative decay channels and "turning on" the fluorescence. The fluorescence intensity increases significantly with increasing water fraction, reaching a maximum at a high water content (typically > 80%).[6]
Caption: Mechanism of Aggregation-Induced Emission (AIE) in THPE.
Effect of Solvent Polarity
The polarity of the solvent plays a crucial role in the photophysical properties of THPE. In a given solvent, an increase in polarity can lead to a bathochromic (red) shift in the emission spectrum due to the stabilization of the more polar excited state.[7] However, the primary effect of solvent on AIEgens like THPE is related to solubility and aggregation. In a series of different solvents, the fluorescence quantum yield will be low in good solvents where THPE is well-dissolved and high in poor solvents where it aggregates.[8]
Effect of Viscosity
The viscosity of the medium directly influences the intramolecular rotation of the phenyl rings. In highly viscous environments, the rotational motion is hindered, which restricts the non-radiative decay pathways and enhances the fluorescence quantum yield.[9] This viscosity-sensitive fluorescence makes THPE a potential candidate for microviscosity sensing in biological systems. The relationship between fluorescence intensity and viscosity can often be described by the Förster-Hoffmann equation:
log(I) = C + x * log(η)
where I is the fluorescence intensity, η is the viscosity, C is a constant, and x is the sensitivity coefficient.
Effect of pH
The four phenolic hydroxyl groups on the THPE molecule make its photophysical properties sensitive to pH. In basic solutions, the hydroxyl groups can be deprotonated to form phenolate ions. This deprotonation can lead to several effects:
-
Changes in electronic properties: The formation of the electron-donating phenolate groups can alter the energy levels of the molecule, potentially leading to a red shift in both the absorption and emission spectra.
-
Changes in aggregation behavior: The increased charge on the molecule upon deprotonation can affect its aggregation behavior in aqueous media, thereby influencing the AIE effect.
-
Changes in fluorescence intensity: The overall fluorescence intensity may increase or decrease depending on the interplay between the electronic effects and the changes in aggregation.
Experimental Characterization of THPE's Photophysical Properties
A thorough understanding of THPE's photophysical behavior requires a suite of spectroscopic and photophysical measurements.
UV-Vis Absorption and Fluorescence Spectroscopy
-
Objective: To determine the absorption and emission maxima of THPE in different solvent environments.
-
Protocol:
-
Prepare stock solutions of THPE in a good solvent (e.g., THF or DMSO).
-
Prepare a series of solutions with varying solvent compositions (e.g., THF/water mixtures with increasing water fractions from 0% to 99%).
-
For pH studies, prepare buffered aqueous solutions at different pH values.
-
Record the UV-Vis absorption spectra to determine the absorption maxima (λ_abs).
-
Record the fluorescence emission spectra by exciting at the absorption maximum to determine the emission maxima (λ_em).
-
Fluorescence Quantum Yield (Φ_F) Measurement
-
Objective: To quantify the efficiency of the fluorescence process.
-
Protocol (Relative Method):
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral range as THPE (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Prepare a series of dilute solutions of both the standard and the THPE sample with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorption and fluorescence emission spectra for all solutions.
-
Calculate the integrated fluorescence intensity (I) and the absorbance (A) at the excitation wavelength.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where 'std' refers to the standard, and 'n' is the refractive index of the solvent.
-
Fluorescence Lifetime (τ) Measurement
-
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
-
Technique: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for measuring fluorescence lifetimes.[10]
-
Protocol:
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser).
-
Detect the emitted single photons using a high-speed detector.
-
Measure the time difference between the excitation pulse and the arrival of the photon.
-
Build a histogram of the arrival times over many cycles.
-
The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime(s).
-
Data Summary
| Property | Condition | Expected Trend for THPE | Representative Data (TPE Derivatives) |
| Absorption Max (λ_abs) | In THF | ~320-350 nm | ~330 nm for a TPE derivative in THF[11] |
| Emission Max (λ_em) | In THF (dilute) | ~400-450 nm (very weak) | - |
| In THF/Water (90% water) | ~470-500 nm (strong) | ~475 nm for TPE in THF/H₂O (ƒw > 80%)[12] | |
| Fluorescence Quantum Yield (Φ_F) | In THF (dilute) | < 1% | < 0.1% for many TPE derivatives |
| In THF/Water (90% water) | > 50% | 51-56% for a TPE derivative in THF/H₂O (1:1000)[11] | |
| Fluorescence Lifetime (τ) | In THF (dilute) | < 1 ns | ~1 ns for a TPE derivative in THF[13] |
| In THF/Water (90% water) | > 3 ns | 3.32 - 7.96 ns for TPE derivatives in the solid state[13] | |
| Viscosity Effect | Increasing viscosity | Increased Φ_F and τ | Fluorescence intensity of a viscosity-sensitive probe increases with viscosity[14] |
| pH Effect | Increasing pH (basic) | Red shift in λ_em, potential change in Φ_F | pH variation (HCl/NaOH) modulates fluorescence intensity and chromatic characteristics of a hydrogel containing THPE[3] |
Conclusion and Future Outlook
This compound is a fascinating molecule that embodies the principles of aggregation-induced emission. Its photophysical properties are highly sensitive to its environment, particularly solvent composition, viscosity, and pH. The restriction of intramolecular rotation in the aggregated state is the key mechanism governing its "light-up" fluorescence. The hydroxyl functionalities not only enhance its aqueous compatibility but also provide a handle for pH-responsive applications.
The detailed experimental protocols provided in this guide offer a framework for the synthesis and comprehensive characterization of THPE. Future research should focus on generating a comprehensive dataset of its photophysical parameters in a wider range of solvents and biological media. Elucidating the precise pKa values of the hydroxyl groups and their effect on the excited-state dynamics will be crucial for the rational design of THPE-based sensors and probes. The unique combination of AIE and stimuli-responsiveness positions THPE as a powerful tool for advancements in materials science, chemical sensing, and biomedical diagnostics.
References
- 1. Fluorescence lifetime detection in turbid media using spatial frequency domain filtering of time domain measurements [opg.optica.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C26H20O4 | CID 10200771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jmess.org [jmess.org]
- 9. Enhanced fluorescence of [[5′-(4-hydroxyphenyl)[2,2′-bithiophen]-5-yl]methylene]-propanedinitrile (NIAD-4): solvation induced micro-viscosity enhancement - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pure.tue.nl [pure.tue.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Tetrakis(4-hydroxyphenyl)ethylene
Abstract
Tetrakis(4-hydroxyphenyl)ethylene (THPE), a significant derivative of tetraphenylethylene (TPE), has garnered considerable attention within the scientific community, particularly in the fields of materials science and drug development. Its unique aggregation-induced emission (AIE) properties, coupled with the reactive nature of its four hydroxyl groups, make it a versatile building block for the synthesis of functional materials such as metal-organic frameworks (MOFs) and components for organic light-emitting diodes (OLEDs).[1] This guide provides a comprehensive technical overview of the molecular geometry and solid-state characteristics of THPE, offering insights for researchers, scientists, and professionals in drug development. While a definitive single-crystal X-ray structure is not publicly available, this document synthesizes theoretical considerations, spectroscopic data, and established experimental protocols to elucidate the structural facets of this important molecule.
Introduction to this compound (THPE)
This compound, with the chemical formula C₂₆H₂₀O₄ and a molecular weight of 396.44 g/mol , is a crystalline solid that typically appears as a white to light yellow powder.[2][3] As a derivative of TPE, THPE is characterized by a central ethylene core double-bonded to four phenyl rings, each substituted with a hydroxyl group at the para position. This molecular architecture is the foundation of its noteworthy physicochemical properties.
The presence of the hydroxyl groups significantly increases the water solubility of THPE compared to its parent compound, TPE. Furthermore, these hydroxyl moieties serve as active sites for covalent bonding and coordination with metal ions, a key feature in the construction of porous materials like MOFs.[1] The propeller-like arrangement of the four phenyl rings around the central ethylene unit is responsible for its characteristic AIE phenomenon, where the molecule becomes highly fluorescent in an aggregated state or in a viscous medium due to the restriction of intramolecular rotation.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 119301-59-6 | [2][3] |
| Molecular Formula | C₂₆H₂₀O₄ | [4] |
| Molecular Weight | 396.44 g/mol | [2][4] |
| Appearance | White to light yellow to light red powder to crystal | [2][3] |
| Purity | >97.0% (GC) | [2][3] |
| Melting Point | 323 °C | [2][3] |
| Storage | Room Temperature, under inert gas, protected from light and air | [5] |
Molecular Geometry and Conformation
In the absence of single-crystal X-ray diffraction data, the precise bond lengths, bond angles, and torsional angles of THPE in the solid state can be inferred from theoretical calculations and comparison with structurally similar molecules.
The core of the THPE molecule consists of a carbon-carbon double bond of the ethylene group. The four phenyl rings are attached to this central C=C bond. Due to steric hindrance between the bulky phenyl groups, a planar conformation is highly unlikely. Instead, the phenyl rings are expected to be twisted out of the plane of the central ethylene unit, adopting a propeller-like conformation. This twisted conformation is crucial for its AIE properties, as the restriction of the rotational and vibrational motions of these phenyl rings in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence emission.
The Crystal Structure: A Focus on Intermolecular Interactions
While specific crystallographic parameters such as unit cell dimensions and space group are not available in the public domain, we can deduce the nature of the solid-state packing of THPE molecules based on the principles of intermolecular forces. The crystal structure will be dominated by a network of hydrogen bonds and π-π stacking interactions.
The Pivotal Role of Hydrogen Bonding
The four hydroxyl groups on each THPE molecule are potent hydrogen bond donors and acceptors. In the solid state, these groups will undoubtedly participate in an extensive network of intermolecular hydrogen bonds. This hydrogen bonding is a critical factor in determining the crystal packing and the overall stability of the crystalline lattice. The O-H---O interactions will link adjacent molecules, creating a robust three-dimensional supramolecular architecture. The strength and geometry of these hydrogen bonds will influence the physical properties of the material, such as its melting point and solubility.
Caption: Intermolecular hydrogen bonding in THPE.
π-π Stacking Interactions
The electron-rich phenyl rings of THPE are prone to π-π stacking interactions. In the crystal lattice, these aromatic rings will likely arrange in a parallel or offset fashion to maximize these stabilizing interactions. The interplay between hydrogen bonding and π-π stacking will ultimately dictate the final crystal packing motif.
Experimental Protocols for Synthesis and Characterization
A deep understanding of the structure of THPE is intrinsically linked to its synthesis and the analytical techniques used for its characterization.
Synthesis of this compound
A common synthetic route to THPE involves the McMurry reaction, which is a reductive coupling of ketones or aldehydes to form alkenes. In the case of THPE, 4,4'-dihydroxybenzophenone can be used as the starting material.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, add anhydrous tetrahydrofuran (THF).
-
McMurry Reagent Preparation: Add low-valent titanium reagent, typically prepared in situ from TiCl₄ and a reducing agent like Zn or LiAlH₄, to the THF.
-
Substrate Addition: Dissolve 4,4'-dihydroxybenzophenone in anhydrous THF and add it dropwise to the stirred suspension of the McMurry reagent at a controlled temperature (often 0 °C to room temperature).
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the coupling reaction.
-
Workup: Cool the reaction mixture and quench it by the slow addition of aqueous K₂CO₃ or dilute HCl.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
References
- 1. Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C26H20O4 | CID 10200771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 119301-59-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 119301-59-6 | this compound - AiFChem [aifchem.com]
An In-depth Technical Guide to the Spectroscopic Analysis of Tetrakis(4-hydroxyphenyl)ethylene (THPE)
Foreword: Unveiling the Molecular Signature of a Prominent AIEgen
Tetrakis(4-hydroxyphenyl)ethylene (THPE), a derivative of the well-known tetraphenylethylene (TPE), has garnered significant attention within the scientific community. Its unique propeller-like structure and the presence of four hydroxyl groups bestow upon it intriguing photophysical properties, most notably Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE-active molecules like THPE are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This phenomenon opens up a plethora of applications in fields such as chemical sensing, bio-imaging, and materials science.
This technical guide provides a comprehensive exploration of the core spectroscopic techniques used to characterize THPE: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. As a Senior Application Scientist, the aim is not merely to present data but to provide a deeper understanding of the causality behind the spectral features, thereby offering a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this versatile molecule.
Molecular Structure of this compound
Caption: Molecular structure of this compound (THPE).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the THPE molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of THPE is expected to be relatively simple due to the molecule's high degree of symmetry. The four hydroxyphenyl groups are chemically equivalent, which simplifies the spectral pattern.
Table 1: ¹H NMR Spectral Data of THPE
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.30 | Singlet | 4H | Ar-OH |
| ~6.75 | Doublet | 8H | Ar-H (ortho to OH) |
| ~6.55 | Doublet | 8H | Ar-H (meta to OH) |
Causality Behind the Assignments:
-
Hydroxyl Protons (Ar-OH): The phenolic hydroxyl protons are acidic and their chemical shift can be concentration and solvent dependent. They typically appear as a broad singlet in the downfield region, around 9.30 ppm. The integration of 4H confirms the presence of the four hydroxyl groups.
-
Aromatic Protons: The aromatic region displays two distinct signals, each integrating to 8H. This is consistent with the four equivalent hydroxyphenyl rings. The protons ortho to the electron-donating hydroxyl group are more shielded and thus appear at a higher field (upfield) compared to the protons meta to the hydroxyl group. The coupling between these adjacent aromatic protons results in a doublet splitting pattern for each signal.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Again, due to THPE's symmetry, the number of signals is less than the total number of carbon atoms.
Table 2: ¹³C NMR Spectral Data of THPE
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C -OH (aromatic) |
| ~140.0 | C =C (ethylene) |
| ~135.0 | C -C=C (aromatic) |
| ~131.0 | Ar-C H (meta to OH) |
| ~115.0 | Ar-C H (ortho to OH) |
Causality Behind the Assignments:
-
C-OH Carbon: The carbon atom directly attached to the electronegative oxygen of the hydroxyl group is significantly deshielded and appears at the lowest field, around 155.0 ppm.
-
Ethylenic Carbons (C=C): The sp² hybridized carbons of the central ethylene core are found at approximately 140.0 ppm.
-
Quaternary Aromatic Carbon: The aromatic carbon atom bonded to the ethylenic carbon appears around 135.0 ppm.
-
Aromatic CH Carbons: The two types of protonated aromatic carbons are clearly distinguished. The carbons ortho to the hydroxyl group are more shielded and resonate at a higher field (~115.0 ppm) compared to the meta carbons (~131.0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Characteristic FT-IR Absorption Bands of THPE
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3600-3200 | O-H stretch | Strong, Broad | Phenolic -OH |
| 3100-3000 | C-H stretch | Medium | Aromatic C-H |
| 1610-1580 | C=C stretch | Medium | Aromatic Ring |
| 1515-1485 | C=C stretch | Strong | Aromatic Ring |
| 1250-1200 | C-O stretch | Strong | Phenolic C-O |
| 850-800 | C-H out-of-plane bend | Strong | 1,4-disubstituted benzene |
Interpretation of the Vibrational Modes:
-
O-H Stretch: A prominent, broad absorption band in the 3600-3200 cm⁻¹ region is a definitive indicator of the hydroxyl groups and their involvement in hydrogen bonding.
-
Aromatic C-H Stretch: The presence of aromatic rings is confirmed by the C-H stretching vibrations observed just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: The characteristic skeletal vibrations of the benzene rings give rise to sharp, medium-to-strong absorption bands in the 1610-1485 cm⁻¹ region.
-
C-O Stretch: A strong absorption band around 1250-1200 cm⁻¹ is characteristic of the stretching vibration of the phenolic C-O bond.
-
C-H Out-of-Plane Bending: A strong band in the 850-800 cm⁻¹ region is indicative of the 1,4-disubstitution pattern of the phenyl rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions and AIE
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For THPE, the absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), primarily involving π-π* transitions within the conjugated system of the tetraphenylethylene core.
In a dilute solution of a good solvent (e.g., tetrahydrofuran or dichloromethane), THPE exhibits a strong absorption band with a maximum (λmax) typically in the range of 310-330 nm. This absorption is characteristic of the tetraphenylethylene chromophore.
The Hall-mark of THPE: Aggregation-Induced Emission
The most fascinating photophysical property of THPE is its Aggregation-Induced Emission (AIE).
-
In Dilute Solution: The molecule is essentially non-fluorescent. The propeller-like phenyl rings can undergo intramolecular rotation in the excited state, providing a non-radiative pathway for the decay of the exciton.
-
In an Aggregated State: When a poor solvent (e.g., water) is added to a solution of THPE in a good solvent, the molecules aggregate. In this aggregated state, the intramolecular rotations of the phenyl rings are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channel, forcing the excited state to decay radiatively, resulting in strong fluorescence emission, typically in the blue-green region of the visible spectrum (around 450-480 nm).
This AIE phenomenon can be readily monitored by fluorescence spectroscopy, where a dramatic increase in emission intensity is observed as the fraction of the poor solvent is increased.
Experimental Protocols: A Self-Validating System
The following are detailed, field-proven methodologies for the spectroscopic analysis of THPE.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of THPE and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆, as THPE has limited solubility in CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled single-pulse experiment.
-
A larger number of scans (1024 or more) will be required due to the low natural abundance of ¹³C.
-
Set a relaxation delay of 2-5 seconds to ensure quantitative data.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak as an internal standard.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by intimately grinding a small amount of THPE (1-2 mg) with dry potassium bromide (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for a solid-state measurement, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment or a blank KBr pellet.
UV-Vis Absorption and Fluorescence Spectroscopy
-
Stock Solution Preparation: Prepare a stock solution of THPE in a good solvent (e.g., THF) at a concentration of approximately 1 mM.
-
Absorption Measurement: Dilute the stock solution to a concentration in the micromolar range (e.g., 10 µM). Record the UV-Vis absorption spectrum from 200 to 600 nm.
-
AIE Experiment (Fluorescence):
-
Prepare a series of solutions in vials with varying fractions of a poor solvent (e.g., water) in the good solvent (e.g., THF), while keeping the concentration of THPE constant (e.g., 10 µM).
-
Record the fluorescence emission spectrum for each solution, using an excitation wavelength corresponding to the absorption maximum (e.g., 320 nm).
-
Plot the fluorescence intensity at the emission maximum as a function of the poor solvent fraction to visualize the AIE effect.
-
Workflow for Spectroscopic Analysis of THPE
Caption: A streamlined workflow for the comprehensive spectroscopic analysis of THPE.
Conclusion: A Unified Spectroscopic Portrait
The synergistic application of NMR, FT-IR, and UV-Vis spectroscopy provides a detailed and unambiguous characterization of this compound. NMR spectroscopy confirms the molecular skeleton and the chemical environment of each proton and carbon atom. FT-IR spectroscopy verifies the presence of key functional groups, particularly the phenolic hydroxyls and the aromatic rings. UV-Vis and fluorescence spectroscopy not only probe the electronic structure but also reveal the remarkable Aggregation-Induced Emission property that defines THPE's utility. This guide, grounded in established scientific principles and field-proven methodologies, serves as a valuable resource for the confident and accurate spectroscopic analysis of this important AIE-active molecule.
Discovering novel derivatives of Tetrakis(4-hydroxyphenyl)ethylene
An In-Depth Technical Guide to the Discovery of Novel Tetrakis(4-hydroxyphenyl)ethylene Derivatives
Authored by a Senior Application Scientist
Abstract
This compound (THPE) represents a cornerstone molecule for innovation in both medicinal chemistry and materials science. As a derivative of the famed tetraphenylethylene (TPE), it possesses the unique characteristic of aggregation-induced emission (AIE), transforming it from a simple structural scaffold into a functional probe. The true potential of THPE, however, lies in the strategic modification of its four peripheral hydroxyl groups. These reactive sites serve as gateways to a vast chemical space of novel derivatives with tailored properties. This guide provides a comprehensive overview of the rationale, synthetic strategies, characterization protocols, and application screening for the discovery of new THPE-based molecules. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile platform for next-generation therapeutics, advanced materials, and sophisticated biological sensors.
The THPE Core: A Platform for Convergent Design
This compound, with the chemical formula C₂₆H₂₀O₄, is a symmetrical molecule featuring a central ethylene core tetra-substituted with 4-hydroxyphenyl (phenol) rings.[1][2] Unlike its parent compound, TPE, the four hydroxyl groups in THPE dramatically increase its water solubility and, more importantly, provide reactive handles for covalent modification.[3]
The significance of the THPE scaffold is twofold:
-
Structural Rigidity and Symmetry: The sterically crowded arrangement of the four phenyl rings restricts intramolecular rotation, a key factor behind its AIE properties.[3] This rigid, three-dimensional presentation of functional groups is highly desirable for creating molecules that can engage with biological targets or self-assemble into ordered superstructures.
-
Aggregation-Induced Emission (AIE): In dilute solutions, THPE is weakly fluorescent. However, upon aggregation or when its molecular motion is restricted (e.g., within a nanocrystal or bound to a target), it becomes highly emissive.[3] This "light-up" property is invaluable for developing sensors, imaging agents, and smart materials.
The discovery of novel derivatives, therefore, is not merely an exercise in chemical synthesis but a targeted effort to modulate these intrinsic properties for specific applications.
Synthetic Pathways to Novel THPE Derivatives
The four phenolic hydroxyls are the primary targets for chemical derivatization. Their nucleophilic character allows for a range of classical organic reactions. The choice of reaction is dictated by the desired physicochemical properties of the final compound, such as solubility, stability, and electronic characteristics.
Key Synthetic Strategies
A generalized workflow for derivatization begins with the THPE core and proceeds through functionalization to purification and characterization.
References
Theoretical and computational studies of Tetrakis(4-hydroxyphenyl)ethylene
An In-depth Technical Guide to the Theoretical and Computational Investigation of Tetrakis(4-hydroxyphenyl)ethylene (THPE)
Authored by: Gemini, Senior Application Scientist
Foreword: this compound (THPE) stands as a prominent member of the tetraphenylethylene (TPE) family, a class of molecules renowned for their unique photophysical properties, most notably Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), THPE and its congeners are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This characteristic makes them exceptionally valuable for applications in materials science, chemical sensing, and particularly in drug delivery and biomedical imaging. This guide provides a comprehensive overview of the theoretical underpinnings and computational methodologies employed to elucidate the structure-property relationships of THPE, with a focus on its AIE mechanism. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand and predict the behavior of this fascinating molecule.
The Phenomenon of Aggregation-Induced Emission (AIE) in THPE
The defining characteristic of THPE is its AIE behavior. In dilute solutions, the four phenyl rings of the THPE molecule can undergo low-frequency rotational and vibrational motions. Upon photoexcitation, these intramolecular motions provide a non-radiative pathway for the excited state to decay back to the ground state, effectively quenching fluorescence. However, in an aggregated state or in a viscous medium, these intramolecular motions are physically restricted. This Restriction of Intramolecular Motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[1][2] The hydroxyl groups in THPE can also participate in hydrogen bonding, which can further influence the packing of the molecules in the aggregated state and, consequently, their emissive properties.
Caption: The Aggregation-Induced Emission (AIE) mechanism of THPE.
Computational Methodologies for Elucidating THPE's Properties
A multi-pronged computational approach is essential to fully understand the behavior of THPE from a single molecule to its aggregated state. This typically involves a combination of quantum mechanical calculations to describe the electronic properties of a single molecule and molecular dynamics simulations to model the aggregation process.
Quantum Mechanical (QM) Investigations of a Single THPE Molecule
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the electronic structure and photophysical properties of molecules like THPE. These methods offer a good balance between computational cost and accuracy.
-
Molecular Structure Creation: Construct the 3D structure of THPE using a molecular builder. The basic structure consists of a central ethylene core with four 4-hydroxyphenyl groups attached.
-
Ground State Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional for organic molecules.
-
Basis Set: 6-31G(d,p) or a larger basis set like 6-311+G(d,p) to provide a good description of the electronic structure.
-
Rationale: This step finds the lowest energy conformation of the molecule in its electronic ground state (S0). The optimized geometry provides key structural parameters such as bond lengths, bond angles, and the dihedral angles of the phenyl rings relative to the ethylene plane.
-
-
Frequency Calculation:
-
Purpose: To confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to obtain vibrational frequencies for thermochemical analysis.
-
Method: Perform a frequency calculation at the same level of theory as the optimization (B3LYP/6-31G(d,p)).
-
-
Excited State Calculations:
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Purpose: To calculate the vertical excitation energies, which correspond to the absorption spectrum, and the oscillator strengths, which indicate the intensity of the electronic transitions.
-
Procedure: Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the energies of the lowest few singlet excited states. The lowest singlet excited state (S1) is typically the one involved in fluorescence.
-
-
Excited State Geometry Optimization:
-
Purpose: To find the equilibrium geometry of the molecule in its first excited state (S1). This is crucial for calculating the emission energy (fluorescence).
-
Method: Perform a geometry optimization for the S1 state using TD-DFT.
-
-
Emission Energy Calculation:
-
Procedure: Using the optimized S1 geometry, perform a single-point TD-DFT calculation to determine the energy difference between the S1 and S0 states. This corresponds to the fluorescence emission energy.
-
Caption: Workflow for QM calculations of THPE's photophysical properties.
| Computed Property | Expected Outcome and Significance |
| Ground State (S0) Geometry | The phenyl rings will be significantly twisted out of the plane of the central ethylene unit, resulting in a propeller-like conformation. This twisted structure prevents efficient π-conjugation across the entire molecule. |
| Excited State (S1) Geometry | The geometry in the excited state may show some degree of planarization compared to the ground state, but will still be non-planar. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides an estimate of the excitation energy. For THPE, the HOMO is typically localized on the electron-rich hydroxyphenyl groups and the central ethylene, while the LUMO is distributed over the phenyl rings and the ethylene core. |
| Absorption Spectrum (λ_abs) | TD-DFT calculations will predict the wavelength of maximum absorption. For TPE derivatives, this is typically in the UV region. |
| Emission Spectrum (λ_em) | The calculated emission wavelength will be red-shifted compared to the absorption (Stokes shift). This is a key parameter to compare with experimental fluorescence data. |
Molecular Dynamics (MD) Simulations of THPE Aggregation
To understand the "Aggregation-Induced" aspect of AIE, it is necessary to simulate the behavior of multiple THPE molecules in a solvent environment. MD simulations are the ideal tool for this purpose.
-
System Setup:
-
Software: GROMACS, AMBER, or NAMD.
-
Force Field: A general Amber force field (GAFF) is suitable for organic molecules like THPE. Partial charges for the THPE atoms should be derived from QM calculations (e.g., using the RESP or Merz-Kollman scheme).
-
Solvent: Create a simulation box with a mixture of a good solvent (e.g., tetrahydrofuran, THF) and a poor solvent (e.g., water). The ratio of THF to water will determine the extent of aggregation.
-
Procedure: Randomly place a number of THPE molecules (e.g., 20-50) in the solvent box.
-
-
Energy Minimization:
-
Purpose: To remove any steric clashes or unfavorable contacts in the initial system configuration.
-
-
Equilibration:
-
Procedure: Gradually heat the system to the desired temperature (e.g., 298 K) and then run a simulation under constant pressure and temperature (NPT ensemble) to allow the system to reach a stable density.
-
-
Production Simulation:
-
Procedure: Run a long simulation (typically tens to hundreds of nanoseconds) under the NVT or NPT ensemble to observe the aggregation process.
-
-
Analysis:
-
Trajectory Analysis: Visualize the simulation trajectory to observe the formation of THPE aggregates.
-
Radial Distribution Functions (RDFs): Calculate the RDFs between THPE molecules to quantify the degree of aggregation.
-
Cluster Analysis: Identify and analyze the size and shape of the aggregates over time.
-
Analysis of Intramolecular Motion: Monitor the dihedral angles of the phenyl rings of THPE molecules in the aggregated state versus the dissolved state to demonstrate the restriction of intramolecular motion.
-
Caption: Workflow for MD simulation of THPE aggregation.
Bridging Theory and Experiment: Validation and Application
The validity of computational models hinges on their ability to reproduce experimental observations. For THPE, key experimental data for comparison include:
-
UV-Vis and Fluorescence Spectroscopy: The calculated absorption and emission wavelengths should be in good agreement with experimental spectra measured in various solvent systems. For instance, in a THF/water mixture, fluorescence intensity should increase with an increasing water fraction, a hallmark of AIE.
-
Dynamic Light Scattering (DLS): This technique can be used to experimentally measure the size of THPE aggregates, which can be compared with the results from MD simulations.
-
X-ray Diffraction (XRD): For crystalline samples of THPE, XRD provides the precise molecular conformation and packing arrangement, which can be compared with the optimized geometry from DFT calculations.
The insights gained from these computational studies have direct implications for the application of THPE in drug development. For example, understanding the aggregation behavior of THPE is crucial for designing stable nanocrystal formulations for drug delivery.[3][4] The fluorescence properties of THPE, as predicted by TD-DFT, are essential for its use as a fluorescent probe in bioimaging to track the intracellular uptake and fate of nanoparticles.[3]
Conclusion
Theoretical and computational studies provide an indispensable framework for understanding the unique photophysical properties of this compound. By combining quantum mechanical calculations on the single-molecule level with molecular dynamics simulations of its aggregation behavior, a comprehensive picture of its AIE mechanism can be established. This in-depth understanding is not merely of academic interest; it provides a rational basis for the design and optimization of THPE-based materials for advanced applications in drug delivery, bioimaging, and materials science. The protocols outlined in this guide offer a robust and validated approach for researchers to computationally explore the fascinating world of AIEgens.
References
Role of hydroxyl groups in Tetrakis(4-hydroxyphenyl)ethylene properties
An In-depth Technical Guide to the Role of Hydroxyl Groups in the Properties of Tetrakis(4-hydroxyphenyl)ethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (THPE), a derivative of tetraphenylethylene (TPE), has garnered significant attention in materials science and biomedical research. Its unique photophysical properties, primarily its aggregation-induced emission (AIE), coupled with the versatile functionality imparted by its four hydroxyl groups, make it a molecule of considerable interest. This technical guide provides a comprehensive exploration of the pivotal role these hydroxyl groups play in defining the chemical, physical, and biological properties of THPE. We will delve into the mechanistic underpinnings of how these functional groups influence its solubility, supramolecular assembly, AIE characteristics, and its utility in diverse applications ranging from advanced materials to therapeutic interventions. This guide is intended to be a valuable resource for researchers and professionals engaged in the development of novel materials and drug delivery systems.
Introduction to this compound (THPE)
This compound is a polyphenolic compound belonging to the family of tetraphenylethylene derivatives. The core TPE structure is renowned for its characteristic propeller-like conformation, which is central to its aggregation-induced emission (AIE) properties. Unlike traditional fluorescent molecules that often suffer from aggregation-caused quenching (ACQ), AIE-active molecules like TPE and its derivatives exhibit enhanced fluorescence in the aggregated or solid state. This phenomenon is attributed to the restriction of intramolecular rotation (RIR) of the phenyl rings in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
The introduction of four hydroxyl (-OH) groups onto the phenyl rings of the TPE scaffold, creating THPE, dramatically alters its properties and expands its applicability, particularly in aqueous and biological environments. These hydroxyl groups serve as versatile handles for chemical modification, sites for coordination with metal ions, and potent donors and acceptors for hydrogen bonding.
The Multifaceted Role of Hydroxyl Groups in THPE's Physicochemical Properties
The presence of hydroxyl groups profoundly influences the fundamental physicochemical characteristics of THPE, setting it apart from its non-hydroxylated counterpart, TPE.
Enhanced Aqueous Solubility
One of the most significant contributions of the hydroxyl groups is the marked increase in water solubility. TPE is notoriously hydrophobic, which limits its applications in biological systems. The four polar hydroxyl groups in THPE can engage in hydrogen bonding with water molecules, leading to a substantial increase in its aqueous solubility. It has been reported that the water solubility of THPE is approximately 2.6 mg/mL, which is about 80 times higher than that of TPE.[1] This enhanced solubility is a critical prerequisite for its use in bio-imaging, sensing, and drug delivery applications, as it allows for better bioavailability and reduced aggregation in physiological media.
Supramolecular Assembly and Hydrogen Bonding Networks
The hydroxyl groups are instrumental in directing the self-assembly of THPE into well-defined supramolecular structures through hydrogen bonding. These non-covalent interactions are highly directional and can lead to the formation of ordered aggregates, such as nanofibers, vesicles, and gels. The ability to form extensive hydrogen bond networks is a key factor in the construction of supramolecular organic frameworks (SOFs) and metal-organic frameworks (MOFs).[2] In these structures, the hydroxyl groups can act as both hydrogen bond donors and acceptors, creating robust and predictable architectures.[3] The formation of these networks can, in turn, influence the photophysical properties of THPE by rigidly holding the molecules in a conformation that favors emission.
dot
Caption: Diagram illustrating the role of hydrogen bonding in the self-assembly of THPE molecules into ordered supramolecular aggregates.
Reactivity and Coordination Chemistry
The hydroxyl groups are chemically reactive sites that can be readily modified to tune the properties of THPE or to conjugate it to other molecules. They can be deprotonated to form phenoxide ions, which are excellent nucleophiles and can participate in a variety of organic reactions. Furthermore, the hydroxyl groups can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs).[2] This ability to form stable complexes with metal centers is the basis for the use of THPE as a building block in the design of porous materials for applications such as gas storage, catalysis, and sensing.
Impact of Hydroxyl Groups on Aggregation-Induced Emission (AIE)
The hydroxyl groups play a crucial, albeit complex, role in modulating the AIE properties of THPE. While the fundamental AIE mechanism is rooted in the restriction of intramolecular rotation (RIR) of the phenyl rings, the hydroxyl groups influence this process in several ways.
Modulation of Intermolecular Interactions and Molecular Packing
In the aggregated state, the hydroxyl groups can form extensive intermolecular hydrogen bond networks.[3] These strong and directional interactions can lead to a more ordered and rigid packing of the THPE molecules compared to the weaker van der Waals forces that dominate the packing of TPE. This enhanced rigidity further restricts the intramolecular rotations of the phenyl rings, leading to a more efficient radiative decay and potentially a higher fluorescence quantum yield in the solid state.
Influence on Electronic Properties
The hydroxyl group is an electron-donating group, which can influence the electronic structure of the TPE core. This can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths of the molecule. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into how the hydroxyl groups perturb the electronic properties of the TPE scaffold and influence the excited-state dynamics that govern the AIE process.[4][5][6][7][8][9][10][11][12]
Photophysical Properties: A Comparative Overview
The introduction of hydroxyl groups leads to distinct differences in the photophysical properties of THPE compared to TPE. While both are AIE-active, the specific emission wavelengths and quantum yields can vary depending on the environment (solvent polarity, aggregation state).
| Property | Tetraphenylethylene (TPE) | This compound (THPE) | Role of Hydroxyl Group |
| Water Solubility | Very Low | Significantly Higher (~80x)[1] | Enhances solubility through hydrogen bonding with water. |
| AIE | Yes | Yes | Modulates AIE through hydrogen bonding and electronic effects. |
| Solid State Emission | Strong blue-green emission | Strong emission (wavelength can be environment-dependent) | Influences packing and intermolecular interactions. |
| Fluorescence Quantum Yield (Solid) | High | Generally High | Can be enhanced due to more rigid packing via H-bonding. |
| Reactivity | Limited | High (at -OH groups) | Provides sites for chemical modification and coordination. |
Applications Driven by the Hydroxyl Functionality
The unique combination of AIE and the presence of hydroxyl groups makes THPE a versatile platform for a wide range of applications.
Sensing and Detection
The hydroxyl groups can participate in recognition events, making THPE and its derivatives excellent candidates for fluorescent sensors. For instance, they can be used to detect metal ions through coordination-induced fluorescence changes.[13][14][15] The electron-rich nature of the THPE core, enhanced by the electron-donating hydroxyl groups, also makes it suitable for the detection of electron-deficient analytes like nitroaromatic compounds via a fluorescence quenching mechanism.[16]
dot
Caption: Schematic of a fluorescence "turn-off" sensing mechanism using THPE for the detection of nitroaromatic compounds.
Bio-imaging and Theranostics
The enhanced water solubility and biocompatibility of THPE make it a promising candidate for biological imaging.[1] Its AIE property allows for high-contrast imaging of cells and tissues with low background noise. The hydroxyl groups can be used to conjugate targeting ligands, such as peptides or antibodies, to direct the THPE probe to specific cells or subcellular organelles.[17] Furthermore, THPE can be incorporated into drug delivery systems to simultaneously track the delivery vehicle and release a therapeutic agent, a concept known as theranostics.
Advanced Materials: MOFs and OLEDs
As previously mentioned, the hydroxyl groups of THPE are key to its use as a building block for Metal-Organic Frameworks (MOFs).[2] These porous materials have applications in gas storage and separation, catalysis, and sensing. In the field of organic electronics, THPE and its derivatives can be used as emissive or charge-transporting materials in Organic Light-Emitting Diodes (OLEDs). The hydroxyl groups can influence the film-forming properties and the electronic characteristics of the material, which are crucial for device performance.
Experimental Protocols
This section provides generalized protocols for the synthesis of THPE and the preparation of THPE-based nanomaterials. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and desired outcomes.
Synthesis of this compound (THPE)
This protocol is a generalized procedure based on the synthesis of related tetraphenylethylene derivatives.
Materials:
-
4,4'-Dihydroxybenzophenone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust
-
Tetrahydrofuran (THF), anhydrous
-
Pyridine, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to 0 °C in an ice bath. To the cooled THF, slowly add TiCl₄ via syringe, followed by the portion-wise addition of zinc dust. The mixture will turn from yellow to black.
-
McMurry Coupling Reaction: To the freshly prepared low-valent titanium reagent, add a solution of 4,4'-dihydroxybenzophenone in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water or dilute HCl. Filter the mixture through a pad of celite to remove the titanium salts. Extract the filtrate with an organic solvent such as ethyl acetate or DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Preparation of THPE Nanocrystals
This protocol describes a reprecipitation method for preparing THPE nanocrystals for cellular studies.[1]
Materials:
-
This compound (THPE)
-
Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Sonication bath or probe sonicator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of THPE in a good solvent like THF or DMSO at a concentration of, for example, 1 mg/mL.
-
Reprecipitation: In a separate vial, place a specific volume of deionized water. While vigorously stirring or sonicating the water, rapidly inject a small volume of the THPE stock solution into the water. The rapid change in solvent polarity will cause the hydrophobic THPE to precipitate out of the solution, forming nanocrystals.
-
Characterization: The size and morphology of the resulting nanocrystals can be characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). The AIE properties of the nanocrystal suspension can be confirmed by fluorescence spectroscopy, where a significant increase in fluorescence intensity should be observed compared to the THPE solution in a good solvent.
Conclusion
The four hydroxyl groups of this compound are not mere peripheral substituents; they are fundamental to its diverse and valuable properties. They enhance its aqueous solubility, enabling its use in biological applications. They direct its self-assembly into complex supramolecular architectures through hydrogen bonding, which in turn influences its AIE characteristics. Their reactivity provides a gateway for chemical modification and the construction of advanced materials like MOFs. As research in AIE-active materials and their applications continues to expand, the strategic utilization of the hydroxyl functionality in THPE and its derivatives will undoubtedly lead to the development of novel sensors, imaging agents, and therapeutic systems with enhanced performance and functionality. This guide has provided a comprehensive overview of the critical role of these hydroxyl groups, offering a foundation for further innovation in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. The Dimensionality of Hydrogen Bond Networks Induces Diverse Physical Properties of Peptide Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 7. exercises:2017_uzh_cmest:electronic_structure_dft [CP2K Open Source Molecular Dynamics ] [cp2k.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | The Basics of Electronic Structure Theory for Periodic Systems [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. oiccpress.com [oiccpress.com]
- 12. Hydroxylated Derivatives of NPC1161: Theoretical Insights into Their Potential Toxicity and the Feasibility and Regioselectivity of Their Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. addi.ehu.es [addi.ehu.es]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]
- 16. Synthesis of tetraphenylethylene-based conjugated microporous polymers for detection of nitroaromatic explosive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06463F [pubs.rsc.org]
- 17. Tetraphenylethylene conjugated with a specific peptide as a fluorescence turn-on bioprobe for the highly specific detection and tracing of tumor markers in live cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Cell Imaging Using the AIE Luminogen Tetrakis(4-hydroxyphenyl)ethylene (THPE)
Introduction: Overcoming the Limitations of Conventional Fluorophores
For decades, fluorescent probes have been indispensable tools in cellular biology, enabling the visualization of intricate subcellular structures and dynamic processes. However, conventional organic fluorophores and fluorescent proteins are often plagued by a critical limitation known as Aggregation-Caused Quenching (ACQ).[1] In this phenomenon, the probes become dimmer at high concentrations or upon aggregation, leading to reduced signal intensity and poor signal-to-noise ratios, especially for long-term imaging. Furthermore, issues like photobleaching and phototoxicity can limit the duration of live-cell experiments and compromise cell health.[2]
A groundbreaking discovery that circumvents these challenges is Aggregation-Induced Emission (AIE). AIE luminogens (AIEgens) are a unique class of molecules that are virtually non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[3][4] This "light-up" characteristic provides an exceptional signal-to-noise ratio, as the fluorescence is activated precisely where the probe accumulates. Tetrakis(4-hydroxyphenyl)ethylene (THPE), a derivative of the archetypal AIEgen tetraphenylethylene (TPE), has emerged as a powerful tool for in vitro cell imaging. Its excellent photostability, high quantum yield in an aggregated state, and good biocompatibility make it an ideal candidate for a range of applications, from long-term cell tracking to monitoring dynamic cellular events.[5][6]
This guide provides a comprehensive overview of THPE, the principles of its AIE mechanism, and detailed, field-proven protocols for its application in live-cell imaging for researchers, scientists, and drug development professionals.
The Principle of Aggregation-Induced Emission (AIE)
The remarkable "light-up" behavior of THPE is governed by a photophysical process known as Restriction of Intramolecular Rotation (RIR).[4]
-
In Dilute Solution (Fluorescence OFF): When THPE is dissolved in a good solvent (e.g., DMSO), its four hydroxyphenyl rings are free to rotate around the central ethylene core. Upon photoexcitation, the molecule rapidly dissipates the absorbed energy through these constant rotational and vibrational motions. This provides an efficient non-radiative decay pathway, meaning the energy is lost as heat rather than light, resulting in negligible fluorescence.[7]
-
In an Aggregated State (Fluorescence ON): When THPE molecules are transferred to a poor solvent (like the aqueous environment of cell culture media) or accumulate within the crowded confines of a cell, they aggregate. This physical aggregation sterically hinders the intramolecular rotations of the phenyl rings. With the non-radiative decay channel blocked, the excited molecule has no choice but to release its energy radiatively, emitting high-intensity fluorescence.[4][6]
This mechanism is the foundation of THPE's utility, providing a robust, "switchable" probe that only fluoresces in the desired state.
Properties of this compound (THPE)
Understanding the fundamental properties of THPE is crucial for designing and executing successful imaging experiments.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₂₀O₄ | [8] |
| Molecular Weight | 396.44 g/mol | [9] |
| CAS Number | 119301-59-6 | [9] |
| Appearance | White to light yellow powder | [10] |
| Solubility | Soluble in DMSO, THF; Poorly soluble in water | [6] |
| Excitation (Typical) | ~330 - 385 nm (in aggregated state) | [1] |
| Emission (Typical) | ~470 - 500 nm (in aggregated state) | [1] |
| Key Feature | Aggregation-Induced Emission (AIE) | [6][11] |
Note: Photophysical properties can vary slightly depending on the solvent environment, aggregation state, and cellular internalization.
Protocol for In Vitro Live-Cell Imaging with THPE
This protocol provides a robust starting point for imaging live cells using THPE. Optimization of probe concentration and incubation time is recommended for each specific cell line and experimental goal.
A. Required Materials
-
This compound (THPE) powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-buffered saline (PBS), pH 7.4, sterile, pre-warmed to 37°C
-
Cells of interest
-
Glass-bottom culture dishes or chamber slides suitable for microscopy
-
Standard cell culture equipment (incubator, biosafety cabinet)
-
Fluorescence or confocal microscope with DAPI/blue channel filter sets (e.g., Ex: 350/50 nm, Em: 460/50 nm)
B. Step-by-Step Protocol
-
Probe Preparation (1 mM Stock Solution):
-
Rationale: THPE has poor aqueous solubility, requiring a stock solution in an organic solvent. DMSO is an excellent, cell-compatible solvent for this purpose.
-
Action: Prepare a 1 mM stock solution by dissolving 3.96 mg of THPE in 10 mL of anhydrous DMSO.
-
Action: Mix thoroughly by vortexing until the powder is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Rationale: Seeding cells on optically clear, thin glass allows for high-resolution imaging. A confluence of 60-80% ensures a healthy cell population for observation without artifacts from overcrowding.
-
Action: Seed your cells of interest onto a glass-bottom dish or chamber slide.
-
Action: Culture the cells in a 37°C, 5% CO₂ incubator until they reach the desired confluency (typically 60-80%).[12]
-
-
Staining Procedure (Working Solution):
-
Rationale: Diluting the DMSO stock into pre-warmed aqueous medium induces the formation of fluorescent THPE nano-aggregates. Using pre-warmed medium prevents temperature shock to the cells.
-
Action: In a sterile tube, dilute the 1 mM THPE stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration. A typical starting range is 1-10 µM.
-
Example: To make 1 mL of 5 µM working solution, add 5 µL of 1 mM THPE stock to 995 µL of medium.
-
Action: Gently mix the working solution.
-
-
Incubation:
-
Rationale: This step allows for the cellular uptake of the THPE nano-aggregates. The optimal time can vary between cell types and is a key parameter to optimize.
-
Action: Carefully aspirate the old culture medium from the cells.
-
Action: Add the THPE-containing working solution to the cells.
-
Action: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.[12]
-
-
Washing (Recommended):
-
Rationale: Washing removes extracellular probe aggregates that have not been internalized, significantly reducing background fluorescence and improving the signal-to-noise ratio.
-
Action: Remove the staining solution.
-
Action: Gently wash the cells 2-3 times with pre-warmed PBS.[12]
-
Action: After the final wash, add fresh, pre-warmed culture medium or PBS to the cells for imaging.
-
-
Imaging:
-
Rationale: A confocal microscope is highly recommended as its optical sectioning capability can precisely locate the probe's intracellular distribution.
-
Action: Place the cell dish on the microscope stage.
-
Action: Excite the THPE probe using a UV or violet laser line (e.g., 355 nm or 405 nm).
-
Action: Collect the emission signal in the blue-to-green range (e.g., 450-550 nm).
-
Action: Acquire images, adjusting laser power and detector gain to achieve optimal signal without saturation. For long-term studies, use the lowest possible laser power to minimize any potential for phototoxicity.
-
Troubleshooting & Key Considerations
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No / Weak Signal | 1. Probe concentration is too low.2. Incubation time is too short.3. Incorrect microscope filter set. | 1. Increase the THPE concentration in increments (e.g., 5 µM, 10 µM, 15 µM).2. Increase the incubation time (e.g., 60 min, 90 min).3. Verify that the excitation and emission filters match the spectral properties of THPE. |
| High Background | 1. Incomplete washing.2. Probe concentration is too high.3. Probe precipitation in media. | 1. Ensure thorough but gentle washing (3 times with PBS).2. Reduce the THPE concentration.3. Prepare the working solution immediately before use; ensure the final DMSO concentration is low (<0.5%). |
| Evidence of Cell Death | 1. Cytotoxicity from high probe concentration.2. High DMSO concentration in final medium.3. Phototoxicity from excessive laser exposure. | 1. Perform a cytotoxicity assay (e.g., MTT) to determine the optimal non-toxic concentration.2. Ensure the final DMSO concentration in the working solution is below 0.5%.3. Reduce laser power and/or exposure time during imaging. |
Conclusion
This compound represents a significant advancement in fluorescent probe technology. By harnessing the power of Aggregation-Induced Emission, THPE overcomes the fundamental limitations of conventional dyes, offering researchers a highly photostable, biocompatible, and bright probe with an excellent signal-to-noise ratio. The protocols outlined in this guide provide a solid foundation for utilizing THPE to perform high-quality, long-term in vitro imaging. Its unique properties make it an invaluable tool for studying cellular dynamics, tracking cell fate, and investigating the mechanisms of drug delivery, thereby accelerating research and development in cell biology and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioluminescence imaging in live cells and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term imaging with AIE cell trackers [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C26H20O4 | CID 10200771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound | 119301-59-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Tetrakis(4-hydroxyphenyl)ethylene as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rise of "Light-Up" Probes in Metal Ion Sensing
The precise detection and quantification of metal ions are of paramount importance across a spectrum of scientific disciplines, from environmental monitoring to the intricate processes of drug discovery and development. Metal ions are fundamental to numerous physiological and pathological pathways, acting as cofactors for enzymes, stabilizing protein structures, and participating in signaling cascades. Consequently, the ability to monitor fluctuations in metal ion concentrations within biological systems can provide invaluable insights into disease mechanisms and the efficacy of therapeutic interventions.
Traditional methods for metal ion detection, while accurate, often require laborious sample preparation and sophisticated instrumentation. In recent years, fluorescent probes have emerged as a powerful alternative, offering high sensitivity, selectivity, and the potential for real-time, in-situ analysis. Among the various classes of fluorescent probes, those exhibiting Aggregation-Induced Emission (AIE) have garnered significant attention.[1][2] Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in high concentrations or aggregated states, AIE luminogens (AIEgens) are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[2][3] This unique "light-up" characteristic provides a low background signal and a high signal-to-noise ratio, making AIEgens ideal for sensing applications.
Tetrakis(4-hydroxyphenyl)ethylene (THPE) , a derivative of the archetypal AIEgen tetraphenylethylene (TPE), stands out as a particularly promising candidate for metal ion detection. Its four peripheral hydroxyl groups provide excellent coordination sites for metal ions, while the TPE core imparts the characteristic AIE property. This application note provides a comprehensive guide to the principles, applications, and protocols for utilizing THPE as a fluorescent probe for metal ion detection.
The Science Behind the Signal: Understanding the AIE Mechanism of THPE
The fluorescence of AIEgens like THPE is governed by the restriction of intramolecular motions (RIM). In a dilute solution, the phenyl rings of the THPE molecule can freely rotate and vibrate. Upon photoexcitation, the excited-state energy is dissipated through these non-radiative pathways, resulting in negligible fluorescence.
The introduction of a target metal ion that can coordinate with the hydroxyl groups of THPE induces a significant change in its physical state. This coordination can lead to the formation of metal-THPE complexes, which then aggregate due to altered solubility or intermolecular interactions. Within these aggregates, the intramolecular rotations and vibrations of the THPE molecules are physically constrained. This restriction of intramolecular motion blocks the non-radiative decay channels, forcing the excited-state energy to be released as fluorescence, leading to a "turn-on" signal.
Diagram of the AIE "Turn-On" Mechanism for THPE
Caption: Mechanism of aggregation-induced emission (AIE) of THPE upon coordination with metal ions.
Performance Characteristics of THPE as a Metal Ion Sensor
The effectiveness of a fluorescent probe is defined by several key parameters, including its selectivity, sensitivity (limit of detection), and response time. THPE has demonstrated considerable promise in the detection of a variety of metal ions. The table below summarizes the reported performance of THPE and its derivatives for different metal ions.
| Metal Ion | Sensing Mechanism | Limit of Detection (LOD) | Linear Range | Solvent System | Reference |
| Al³⁺ | Turn-on Fluorescence | 1.7 x 10⁻⁶ M | Not Specified | Not Specified | --INVALID-LINK-- |
| Fe³⁺ | Fluorescence Quenching | Not Specified | Not Specified | Not Specified | --INVALID-LINK-- |
| Hg²⁺ | Turn-off Fluorescence | Not Specified | Not Specified | ACN:H₂O (1:9) | --INVALID-LINK-- |
| Ag⁺ | Turn-off Fluorescence | Not Specified | Not Specified | ACN:H₂O (1:9) | --INVALID-LINK-- |
Note: The performance characteristics can vary depending on the specific experimental conditions. The provided data is for illustrative purposes and should be validated in your specific application.
Experimental Protocols
Protocol 1: Synthesis of this compound (THPE)
This protocol is adapted from established methods for the synthesis of related tetraphenylethylene derivatives.
Materials:
-
4-Hydroxyacetophenone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Dry Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (Silica gel)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add zinc powder (4 equivalents) and dry THF. Cool the suspension to 0°C in an ice bath.
-
Slowly add titanium(IV) chloride (2 equivalents) dropwise to the stirred suspension. The color of the mixture will change, indicating the formation of the low-valent titanium species. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1-2 hours.
-
McMurry Coupling Reaction: Dissolve 4-hydroxyacetophenone (1 equivalent) in dry THF and add it dropwise to the refluxing solution of the low-valent titanium reagent.
-
Continue refluxing the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
Protocol 2: General Procedure for Metal Ion Detection using THPE
This protocol provides a general framework for a "turn-on" fluorescence assay. Optimization of parameters such as THPE concentration, solvent composition, pH, and incubation time is recommended for specific metal ions.
Materials:
-
This compound (THPE) stock solution (e.g., 1 mM in a suitable organic solvent like THF or DMSO).
-
Aqueous buffer solution (e.g., Tris-HCl, HEPES) at the desired pH.
-
Stock solutions of various metal ions of interest.
-
Deionized water.
-
Fluorometer.
-
96-well microplate (optional, for high-throughput screening).
Experimental Workflow for Metal Ion Detection
References
Synthesis of Advanced Metal-Organic Frameworks Utilizing Tetrakis(4-hydroxyphenyl)ethylene for Targeted Drug Delivery
Introduction: The Promise of Tetrakis(4-hydroxyphenyl)ethylene in MOF Chemistry
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in gas storage, catalysis, and notably, biomedical applications.[1] Their high surface area, tunable pore size, and functionalizable nature make them ideal candidates for sophisticated drug delivery systems.[2][3] This guide focuses on the synthesis and application of MOFs constructed from the versatile organic linker, this compound (THPE). The unique tetrahedral geometry and the presence of four reactive hydroxyl groups on the THPE linker allow for the formation of robust, three-dimensional frameworks with exceptional stability and porosity.[4]
This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of THPE-based MOFs, with a particular focus on zirconium-based frameworks due to their renowned biocompatibility and stability.[5][6][7][8]
Rationale for Zirconium-Based MOFs with a Phenolic Linker
The selection of the metal node is critical in designing MOFs for biomedical applications. Zirconium (Zr) has been extensively utilized due to the formation of strong Zr-O bonds, which impart exceptional thermal and chemical stability to the resulting frameworks.[9] This is particularly crucial for drug delivery applications where the MOF must remain intact in physiological conditions. The UiO-66 family of Zr-MOFs, for instance, is widely recognized for its robustness.[5]
The hydroxyl groups of the THPE linker act as the coordination sites for the zirconium clusters. The synthesis of MOFs with phenolic linkers, while less common than their carboxylate counterparts, offers unique opportunities for post-synthetic modification and can influence the drug-release kinetics.[10]
Experimental Protocols: A Step-by-Step Guide to Synthesis
The solvothermal method is the most prevalent and effective technique for synthesizing crystalline MOFs.[11] This method involves heating the constituent metal salts and organic linkers in a sealed vessel, typically a Teflon-lined autoclave, to facilitate the crystallization process.[7] The following protocol is an adapted procedure for the synthesis of a zirconium-based THPE MOF (designated as Zr-THPE-MOF), based on established methods for UiO-66 and other phenolic MOFs.
Diagram of the Solvothermal Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of Zr-THPE-MOF.
Detailed Synthesis Protocol for Zr-THPE-MOF
-
Preparation of the Precursor Solution:
-
In a 20 mL screw-capped glass vial, dissolve 0.041 mmol of Zirconium(IV) chloride (ZrCl₄) and 0.041 mmol of this compound (THPE) in 5 mL of N,N-dimethylformamide (DMF).
-
Add a modulator, such as 0.82 mL of acetic acid, to the solution. The modulator helps to control the crystal size and morphology.[11]
-
Sonicate the mixture for approximately 30 minutes until all solids are completely dissolved.[7]
-
-
Solvothermal Reaction:
-
Transfer the clear solution to a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 120°C for 48 hours.[7]
-
-
Product Isolation and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the resulting white precipitate by centrifugation.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted precursors and solvent molecules.
-
Dry the purified product in a vacuum oven at 90°C overnight.
-
-
Activation of the MOF:
-
To remove the solvent molecules occluded within the pores, a process known as activation is necessary.
-
Immerse the synthesized MOF powder in a volatile solvent like ethanol for 24 hours, replacing the solvent periodically.
-
Subsequently, heat the solvent-exchanged MOF under vacuum at a temperature below its decomposition point (e.g., 150°C) for several hours to obtain the activated, porous material.[12]
-
Characterization of Zr-THPE-MOF
A thorough characterization of the synthesized MOF is essential to confirm its structure, porosity, and stability.
| Characterization Technique | Purpose | Expected Outcome for Zr-THPE-MOF |
| Powder X-Ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the material. | A diffraction pattern with sharp peaks, indicating a highly crystalline structure. The peak positions can be compared to simulated patterns to identify the crystal structure.[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm the coordination of the linker to the metal node. | Disappearance or significant shift of the O-H stretching band of the THPE linker, indicating coordination to the Zr cluster.[11] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF. | A TGA curve showing high thermal stability, with decomposition occurring at elevated temperatures (typically >300°C for Zr-MOFs).[9] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the MOF crystals. | Images showing well-defined crystals with a uniform size distribution.[6] |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore volume of the MOF. | A high BET surface area, confirming the porous nature of the material.[7] |
Application Notes: Zr-THPE-MOF for Drug Delivery
The high porosity and tunable surface chemistry of Zr-THPE-MOF make it an excellent candidate for a drug delivery vehicle. The hydroxyl groups on the surface of the pores can potentially form hydrogen bonds with drug molecules, enhancing loading capacity and influencing release kinetics.[12]
Diagram of Drug Loading and Release Mechanism
Caption: Schematic of drug loading and pH-responsive release from Zr-THPE-MOF.
Protocol for Drug Loading
-
Preparation: Prepare a solution of the desired drug (e.g., an anticancer drug like Doxorubicin or an anti-inflammatory drug like Ibuprofen) in a suitable solvent.
-
Loading: Disperse a known amount of activated Zr-THPE-MOF in the drug solution.
-
Incubation: Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.
-
Isolation: Collect the drug-loaded MOF by centrifugation.
-
Washing: Wash the product with the solvent used for drug dissolution to remove any drug molecules adsorbed on the external surface.
-
Drying: Dry the drug-loaded MOF under vacuum.
-
Quantification: Determine the amount of loaded drug by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The drug loading capacity can be calculated using the following formula:
-
Loading Capacity (%) = [(Initial Drug Mass - Final Drug Mass in Supernatant) / Mass of MOF] x 100
-
Quantitative Data on Drug Loading in Zirconium-Based MOFs
The following table summarizes the loading capacities of various drugs in different zirconium-based MOFs, providing a benchmark for the expected performance of Zr-THPE-MOF.
| MOF | Drug | Loading Capacity (wt%) | Reference |
| UiO-67 | Acriflavine | 43.5 | [5] |
| NU-1000 | Acriflavine | 47.6 | [5] |
| UiO-66-NH₂ | Tetracycline Hydrochloride | 50.3 | [2] |
| Zr-MOF-2 | Ciprofloxacin | - | [4][6] |
Note: The loading capacity for Ciprofloxacin in Zr-MOF-2 was not explicitly quantified in the provided search results but was confirmed to be successfully encapsulated.
Protocol for In Vitro Drug Release Studies
-
Preparation: Disperse a known amount of the drug-loaded MOF in a release medium, typically a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.[12] To simulate the acidic environment of tumor cells, a buffer with a lower pH (e.g., 5.5) can also be used.[13]
-
Incubation: Place the suspension in a shaker incubator at 37°C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the cumulative drug release as a function of time to obtain the release profile. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[14][15]
Conclusion and Future Outlook
The synthesis of Metal-Organic Frameworks using this compound linkers presents a promising avenue for the development of advanced drug delivery systems. The inherent properties of the THPE linker, combined with the stability of zirconium-based nodes, can lead to highly porous and biocompatible materials. The detailed protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of these novel MOFs in the field of drug development. Future research should focus on the in-vivo evaluation of these materials to assess their therapeutic efficacy and biocompatibility in a biological system.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Insights into Drug-Loading Capacity of Bio-Zirconium Metal-Organic Frameworks Nanoparticles for Tetracycline Hydrochloride | Scientific.Net [scientific.net]
- 3. Unlocking New Topologies in Zr-Based Metal–Organic Frameworks by Combining Linker Flexibility and Building Block Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Zirconium-Based Metal–Organic Frameworks as Acriflavine Cargos in the Battle against Coronaviruses—A Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insight into charged drug release from metal–organic frameworks - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Tetrakis(4-hydroxyphenyl)ethylene as a Precursor for Advanced OLED Materials
Introduction: The Promise of Aggregation-Induced Emission
In the landscape of Organic Light-Emitting Diode (OLED) technology, the quest for highly efficient and stable emissive materials is paramount. A significant hurdle has been the phenomenon of Aggregation-Caused Quenching (ACQ), where luminescent molecules that are highly emissive in dilute solutions see their fluorescence diminish or completely vanish in the solid state—the very state required for an OLED device. This is where a unique class of molecules known as Aggregation-Induced Emission luminogens (AIEgens) offers a revolutionary solution.
Tetrakis(4-hydroxyphenyl)ethylene (THPE), a derivative of the archetypal AIEgen tetraphenylethene (TPE), is a cornerstone molecule for developing next-generation OLED materials.[1] In solution, the phenyl rings of THPE can rotate freely, providing non-radiative pathways for excited-state energy to dissipate, resulting in weak or no fluorescence.[2] However, in the aggregated or solid state, these intramolecular rotations are restricted.[3] This "locking" of the molecular structure blocks the non-radiative decay channels, forcing the excited molecule to release its energy as light, leading to strong fluorescence.[3][4] This AIE phenomenon is the key to overcoming the ACQ problem that plagues many traditional fluorophores.[4]
Furthermore, THPE is endowed with four phenolic hydroxyl (-OH) groups. These groups serve as versatile chemical handles, allowing for the strategic modification of the core structure.[5] By attaching various functional moieties, researchers can fine-tune the molecule's electronic properties, solubility, thermal stability, and, crucially, the color of the emitted light, making THPE an exceptionally valuable precursor for a wide range of custom-designed OLED emitters.[5]
This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, modification, and characterization of THPE, and its subsequent application in the fabrication of high-performance OLED devices.
The Mechanism of Aggregation-Induced Emission (AIE)
The photophysical behavior of THPE is governed by the Restriction of Intramolecular Motion (RIM) mechanism.[4] In a dilute solution, the four phenyl rotors are free to rotate around the central ethylene stator. Upon photoexcitation, this rotational motion provides an efficient non-radiative pathway for the molecule to return to its ground state, thus quenching fluorescence. When the molecules aggregate or are in a solid film, intermolecular interactions hinder these rotations. This physical constraint closes the non-radiative decay channel, leading to a significant enhancement of the radiative decay, observed as strong fluorescence.
Caption: Mechanism of Aggregation-Induced Emission (AIE) in THPE.
PART 1: Synthesis and Purification of THPE Precursor
High purity of the precursor is critical for achieving high-performance OLED devices. The following protocols outline a reliable method for synthesizing and purifying this compound.
Protocol 1.1: Synthesis of this compound (THPE)
This protocol is adapted from established McMurry coupling reactions, a common method for synthesizing TPE derivatives.[2]
Materials:
-
4,4'-Dihydroxybenzophenone
-
Zinc dust (Zn)
-
Titanium(IV) chloride (TiCl₄)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 2M solution
Procedure:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Reductant Preparation: Add Zinc dust (4.0 eq) to anhydrous THF in the flask and cool the suspension to 0°C in an ice bath.
-
Titanium Reagent Addition: Slowly add Titanium(IV) chloride (2.0 eq) dropwise to the stirred Zinc suspension. Caution: This reaction is highly exothermic. Maintain the temperature below 10°C. After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. The color of the mixture should turn from yellow to black, indicating the formation of the low-valent titanium reagent.
-
McMurry Coupling: Cool the mixture to room temperature. Dissolve 4,4'-Dihydroxybenzophenone (1.0 eq) in anhydrous THF and add it dropwise to the black suspension.
-
Reaction: Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0°C and quench it by slowly adding a 10% aqueous K₂CO₃ solution until the black color disappears.
-
Extraction: Filter the mixture through a pad of Celite to remove titanium salts. Wash the filter cake with DCM. Combine the filtrates and perform a liquid-liquid extraction. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 1.2: Purification of THPE
Purification is essential to remove unreacted starting materials and byproducts. Recrystallization is an effective method.
Procedure:
-
Dissolution: Dissolve the crude THPE product in a minimum amount of hot ethyl acetate.
-
Precipitation: Slowly add a non-polar solvent like hexane or petroleum ether to the hot solution until it becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate crystal formation.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified THPE crystals under vacuum. The final product should be a white to light yellow powder. Purity can be confirmed by NMR and mass spectrometry.
PART 2: Functionalization of THPE for OLED Emitters
The hydroxyl groups of THPE are reactive sites for introducing functionalities that tune the material's optoelectronic properties. Etherification is a common and robust method for this purpose.
Protocol 2.1: General Etherification of THPE (Williamson Ether Synthesis)
This protocol describes a general method to attach alkyl or aryl groups (R-X) to the THPE core. The choice of R-X is critical for tuning the final properties of the OLED material. For example, attaching electron-donating groups like carbazole can enhance hole-transporting properties, while electron-withdrawing groups can tune emission towards shorter wavelengths.
Materials:
-
Purified THPE
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (as base)
-
Alkyl or Aryl halide (R-X, e.g., bromododecane, 4-bromotoluene)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve THPE (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add a strong base, such as K₂CO₃ (5.0 eq), to the solution. Stir the mixture at 80°C for 1 hour to deprotonate the phenolic hydroxyl groups.
-
Nucleophilic Substitution: Add the desired alkyl or aryl halide (R-X, 4.5 eq) to the reaction mixture.
-
Reaction: Continue stirring the mixture at 80-100°C for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water and then with a small amount of methanol.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a solvent gradient (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., DCM/methanol).
Caption: Workflow for synthesis and functionalization of THPE.
PART 3: Characterization of THPE-based Materials
Thorough characterization is essential to confirm the structure, purity, and photophysical properties of the synthesized materials.
| Technique | Purpose | Expected Observations for THPE Derivatives |
| ¹H & ¹³C NMR | Structural verification and purity assessment. | Characteristic aromatic proton signals. Disappearance of the phenolic -OH proton signal and appearance of new signals corresponding to the attached 'R' group after functionalization. |
| Mass Spectrometry | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated mass of the target molecule. |
| Photoluminescence (PL) Spectroscopy | To study AIE properties and emission color. | In a THF/water mixture, PL intensity should be low in pure THF and increase dramatically as the water fraction (a poor solvent) increases, demonstrating the AIE effect.[2] The emission maximum (λₑₘ) in the solid state determines the potential color of the OLED. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | High decomposition temperature (Td, temperature at 5% weight loss), typically >300°C for stable OLED materials.[6] |
| Cyclic Voltammetry (CV) | Determination of HOMO/LUMO energy levels. | Provides oxidation and reduction potentials, which are used to calculate the HOMO and LUMO energy levels. This data is crucial for designing the energy level alignment in an OLED device. |
PART 4: OLED Device Fabrication and Characterization
This section provides a generalized protocol for fabricating a multilayer OLED using a synthesized THPE derivative as the emissive material. Small molecule OLEDs are typically fabricated via vacuum thermal evaporation.[7][8]
Protocol 4.1: Fabrication of a Multilayer OLED
Device Structure: ITO / HTL / EML (THPE Derivative) / ETL / EIL / Cathode
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole-Transport Layer (HTL) material: e.g., NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine)
-
Emissive Layer (EML): Synthesized THPE derivative
-
Electron-Transport Layer (ETL) material: e.g., Alq₃ (Tris(8-hydroxyquinolinato)aluminum)
-
Electron-Injection Layer (EIL) material: e.g., LiF (Lithium Fluoride)
-
Cathode material: e.g., Aluminum (Al)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-Ozone or Oxygen Plasma to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Organic Layer Deposition: Sequentially deposit the organic layers by thermal evaporation:
-
HTL (e.g., NPB, ~40 nm)
-
EML (THPE derivative, ~20 nm)
-
ETL (e.g., Alq₃, ~30 nm) The deposition rate for organic materials is typically maintained at 1-2 Å/s.
-
-
Cathode Deposition: Deposit the EIL (e.g., LiF, ~1 nm) followed by the metal cathode (e.g., Al, ~100 nm) through a shadow mask to define the active area of the device. The deposition rate for LiF should be slow (~0.1 Å/s), while for Al it can be faster (~5 Å/s).
-
Encapsulation: After deposition, the device should be immediately encapsulated under an inert atmosphere (e.g., in a glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from oxygen and moisture.
Caption: Schematic of a typical multi-layer OLED device.
Protocol 4.2: Device Performance Evaluation
The performance of the fabricated OLEDs must be systematically characterized.[9][10]
Key Performance Metrics:
| Metric | Definition | Units | Significance |
| Turn-on Voltage (Von) | The voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m²). | Volts (V) | Indicates the energy efficiency; a lower Von is desirable. |
| Luminance (L) | The luminous intensity per unit area of light traveling in a given direction. | Candelas per square meter (cd/m²) | Measures the brightness of the display. |
| Current Efficiency (ηC) | The ratio of the luminance to the current density. | Candelas per Ampere (cd/A) | Measures how efficiently charge carriers are converted to light. |
| Power Efficiency (ηP) | The ratio of the luminance to the input power density. | Lumens per Watt (lm/W) | Overall energy efficiency of the device. |
| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted from the device to the number of electrons injected. | Percent (%) | A fundamental measure of the device's photon-out/electron-in efficiency.[11] |
| CIE Coordinates | Coordinates (x, y) on the 1931 CIE color space diagram. | (x, y) | Defines the precise color of the emitted light. |
| Operational Lifetime (LT₅₀) | The time it takes for the device's initial luminance to decrease by 50% under constant current operation. | Hours (h) | Indicates the stability and durability of the device.[12] |
Instrumentation: The device characteristics are typically measured using a source measure unit (SMU) combined with a calibrated photodiode or a spectroradiometer. The measurements should be conducted in a dark box to exclude ambient light.
Conclusion
This compound represents a powerful and versatile platform for the development of advanced OLED materials. Its inherent aggregation-induced emission properties directly address the critical issue of solid-state quenching. The presence of functionalizable hydroxyl groups provides a straightforward pathway to a vast library of derivatives with tailored electronic and photophysical properties. By following the protocols outlined in this guide, researchers can effectively synthesize, modify, and characterize novel THPE-based emitters and integrate them into high-performance OLED devices, paving the way for the next generation of displays and solid-state lighting.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Tetraphenylethylene substituted thienothiophene and dithienothiophene derivatives: synthesis, optical properties and OLED applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. [Learn Display] 81. Small Molecule OLED [global.samsungdisplay.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. tailorpixels.com [tailorpixels.com]
- 10. The Main Parameters of OLED Performance [sindadisplay.com]
- 11. ossila.com [ossila.com]
- 12. Analysis of OLED vs MicroLED Display Performance Metrics [eureka.patsnap.com]
Application Note & Protocol: Fabrication of Tetrakis(4-hydroxyphenyl)ethylene (THPE)-Based Fluorescent Sensors
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the fabrication and application of fluorescent sensors based on Tetrakis(4-hydroxyphenyl)ethylene (THPE). THPE is a versatile luminophore that exhibits Aggregation-Induced Emission (AIE), a phenomenon that makes it an ideal candidate for "turn-on" sensing applications. We detail the fundamental principles of AIE, provide a validated protocol for the synthesis and characterization of THPE, and present a step-by-step methodology for constructing a robust sensing platform using a THPE-based Metal-Organic Framework (MOF). The protocol is designed to be adaptable, with a primary focus on a low-cost, paper-based sensor format suitable for rapid screening and point-of-care applications.
Introduction
Fluorescent chemosensors are indispensable tools in modern research, offering high sensitivity for the detection of a wide array of analytes. However, many traditional organic fluorophores suffer from a phenomenon known as Aggregation-Caused Quenching (ACQ), where their fluorescence intensity diminishes at high concentrations or in the solid state. This limitation has historically hampered their application in solid-state devices and biological assays.
The discovery of Aggregation-Induced Emission (AIE) has revolutionized the field of luminescent materials. AIE-active molecules, or AIEgens, are typically non-emissive when dissolved but become highly fluorescent upon aggregation.[1][2] This unique "turn-on" characteristic is ideal for developing sensors with a low background signal and high signal-to-noise ratio. This compound (THPE) is a prominent AIEgen. As a derivative of tetraphenylethylene, its core structure provides the basis for AIE, while its four peripheral hydroxyl (-OH) groups enhance water solubility and provide reactive sites for further functionalization, such as covalent bonding or coordination with metal ions.[3] This makes THPE an exceptionally versatile building block for advanced functional materials, including Metal-Organic Frameworks (MOFs) and other sensing platforms.
This guide provides researchers with the fundamental knowledge and practical protocols to harness the potential of THPE for developing novel fluorescent sensors.
Section 1: The Aggregation-Induced Emission (AIE) Mechanism of THPE
The photophysical behavior of THPE is governed by the Restriction of Intramolecular Motion (RIM) mechanism. In a dilute solution, the phenyl rings of the THPE molecule are free to rotate and vibrate. Upon photoexcitation, the molecule rapidly dissipates the absorbed energy through these non-radiative rotational motions, resulting in negligible fluorescence.
When THPE molecules aggregate in a poor solvent or are constrained within a rigid matrix (like a MOF), the intramolecular rotations of the phenyl rings are physically hindered. This blockage of non-radiative decay pathways forces the excited-state molecule to release its energy radiatively, resulting in a strong fluorescence emission. This process is the origin of the "turn-on" sensing capability.
Caption: The AIE mechanism of THPE.
Section 2: Synthesis and Characterization of THPE
While THPE is commercially available,[4] synthesis in the lab may be required for specific research needs. The McMurry reaction, a reductive coupling of two ketone molecules, is a standard method for synthesizing tetraphenylethylene and its derivatives.[5][6]
Protocol 2.1: Synthesis of THPE via McMurry Coupling
This protocol describes the synthesis of THPE from 4,4'-dihydroxybenzophenone.
Materials:
-
4,4'-Dihydroxybenzophenone (1 equivalent)
-
Titanium(IV) chloride (TiCl₄) (4 equivalents)
-
Zinc powder (Zn) (8 equivalents)
-
Anhydrous Tetrahydrofuran (THF), refluxed over sodium/benzophenone
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an argon/nitrogen inlet.
-
Titanium Reagent Preparation: Under an inert atmosphere, add anhydrous THF to the flask, followed by zinc powder. Cool the suspension to 0°C in an ice bath. Add TiCl₄ dropwise via syringe. The solution will turn from yellow to black.
-
Activation: Remove the ice bath and heat the mixture to reflux for 2-3 hours to generate the low-valent titanium species.
-
Coupling Reaction: Dissolve 4,4'-dihydroxybenzophenone in anhydrous THF and add it dropwise to the refluxing black titanium suspension.
-
Reaction Monitoring: Continue refluxing for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and quench by slowly adding aqueous K₂CO₃ solution. Filter the mixture through a pad of Celite to remove titanium salts.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield THPE as a light yellow solid.
Characterization: The identity and purity of the synthesized THPE must be confirmed.
| Technique | Expected Result |
| ¹H NMR | Aromatic proton signals in the δ 6.5-7.5 ppm range. A singlet for the hydroxyl protons (may be broad and exchangeable with D₂O). |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the central ethylene carbons. |
| HRMS (ESI) | Calculation for C₂₆H₂₀O₄ should match the experimental m/z value.[7] |
| FTIR (KBr) | Characteristic peaks for O-H stretching (~3300 cm⁻¹), C=C stretching (~1600 cm⁻¹), and C-O stretching (~1250 cm⁻¹). |
Section 3: Fabrication of a THPE-Metal Organic Framework (THPE-MOF) Sensing Platform
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[2] Using THPE as a ligand allows for the creation of MOFs with inherent AIE properties. The MOF structure can enhance sensor performance by providing a high surface area and creating a specific chemical environment that can be modulated by an analyte. A "turn-on" sensing mechanism can be designed where the initial MOF structure quenches the THPE fluorescence, and interaction with an analyte restores it.[1][8][9]
Protocol 3.1: Solvothermal Synthesis of a Copper-Based THPE-MOF (Cu-THPE)
This protocol is adapted from methodologies for similar AIEgen-based MOFs.
Materials:
-
This compound (THPE) (1 equivalent)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave or sealed glass vial
Procedure:
-
Preparation: In a 20 mL glass vial, dissolve THPE in DMF.
-
Addition of Metal Salt: In a separate container, dissolve Cu(NO₃)₂·3H₂O in DMF. Add this solution to the THPE solution.
-
Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat to 80-100°C for 24-48 hours.
-
Isolation: After cooling to room temperature, crystals of the Cu-THPE MOF should have formed. Decant the mother liquor.
-
Washing: Wash the crystals thoroughly by immersing them in fresh DMF three times, followed by ethanol three times, to remove unreacted precursors.
-
Activation: Dry the resulting MOF powder under vacuum at a moderate temperature (e.g., 60°C) to remove residual solvent.
Characterization of the MOF:
| Technique | Purpose |
|---|---|
| Powder X-Ray Diffraction (PXRD) | Confirm the crystalline structure and phase purity of the synthesized MOF. |
| Scanning Electron Microscopy (SEM) | Visualize the morphology and crystal habit of the MOF particles. |
| N₂ Adsorption-Desorption (BET) | Determine the surface area and porosity of the MOF. |
| Thermogravimetric Analysis (TGA) | Assess the thermal stability of the MOF. |
| Fluorescence Spectroscopy | Confirm that the fluorescence of the THPE ligand is quenched in the initial MOF structure. |
Section 4: Sensor Assembly on a Paper Substrate
Paper-based analytical devices offer a low-cost, portable, and disposable platform for sensing applications.[10][11][12][13][14] The porous nature of paper allows for easy sample wicking and provides a high surface area for immobilizing the sensing material.
Caption: Workflow for fabricating the paper-based sensor.
Protocol 4.1: Preparation of a Paper-Based Cu-THPE Sensor
Materials:
-
Whatman No. 1 filter paper or equivalent chromatography paper
-
Synthesized Cu-THPE MOF powder
-
Ethanol
-
Pipette or inkjet printer[10]
-
Hole punch or scissors
-
Vacuum oven
Procedure:
-
Substrate Preparation: Cut the filter paper into small discs or desired sensor shapes. Hydrophobic barriers can be created using a wax printer to define specific sensing zones if needed.
-
MOF Suspension: Prepare a homogeneous suspension of the Cu-THPE MOF powder in ethanol (e.g., 1 mg/mL). Sonication may be used to aid dispersion.
-
Deposition: Carefully drop-cast a precise volume (e.g., 5-10 µL) of the MOF suspension onto the center of the paper substrate.
-
Drying: Allow the solvent to evaporate completely. Dry the paper sensor in a vacuum oven at 50°C for 1 hour to ensure all residual solvent is removed.
-
Storage: Store the fabricated sensors in a desiccator until use.
Section 5: Analyte Detection Protocol
This section describes a general protocol for a "turn-on" fluorescence response. The mechanism assumes the analyte interacts with the copper centers of the MOF, disrupting the quenching effect and restoring the AIE fluorescence of the THPE ligands.[15]
Caption: "Turn-on" sensing mechanism.
Protocol 5.1: Fluorescence Detection of an Analyte
Equipment:
-
Fluorometer or a handheld UV lamp (for qualitative analysis)
-
Micropipette
Procedure:
-
Prepare Standards: Prepare a series of standard solutions of the target analyte in the appropriate buffer or solvent.
-
Application: Place the paper sensor on a non-fluorescent surface (e.g., a quartz plate). Apply a small, fixed volume (e.g., 5 µL) of the analyte solution or sample onto the active zone of the sensor.
-
Incubation: Allow the sample to react with the sensor for a predetermined time (e.g., 5-10 minutes) at room temperature.
-
Measurement:
-
Qualitative: Illuminate the sensor with a handheld UV lamp (e.g., 365 nm). A visible fluorescent spot indicates the presence of the analyte.
-
Quantitative: Place the sensor in a fluorometer. Record the emission spectrum (typically ~450-500 nm) using an appropriate excitation wavelength for THPE (typically ~330-370 nm).
-
-
Data Analysis: Plot the peak fluorescence intensity against the analyte concentration to generate a calibration curve.
Example Data for Calibration Curve:
| Analyte Conc. (µM) | Fluorescence Intensity (a.u.) |
| 0 (Blank) | 50 |
| 1 | 250 |
| 5 | 980 |
| 10 | 1850 |
| 25 | 3500 |
| 50 | 4800 |
Section 6: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Incomplete quenching in the MOF structure. Impurities in the paper substrate or solvent. | Optimize MOF synthesis conditions (metal-to-ligand ratio, temperature). Use high-purity solvents and chromatography-grade paper. |
| No/Weak "Turn-On" Signal | Analyte does not interact with the MOF. Insufficient amount of MOF on the paper. Incorrect excitation/emission wavelengths. | Verify the sensing mechanism; the chosen MOF may not be suitable for the target analyte. Increase the concentration of the MOF suspension. Optimize fluorometer settings. |
| Poor Reproducibility | Inconsistent volume of sample/MOF suspension. Uneven deposition of MOF on the paper. | Use a calibrated micropipette for all additions. Consider automated deposition methods like inkjet printing for better uniformity. |
| Sensor Instability | MOF is unstable in the sample matrix (pH, ionic strength). Photobleaching. | Test the stability of the MOF in the relevant buffer. Store sensors in the dark and minimize light exposure during measurement. |
Conclusion
This compound is a powerful molecular tool for building advanced fluorescent sensors. Its inherent AIE properties, coupled with the versatility afforded by its hydroxyl groups, enable the fabrication of highly sensitive "turn-on" detection systems. By integrating THPE into robust platforms like Metal-Organic Frameworks and utilizing accessible substrates such as paper, it is possible to develop low-cost, portable, and effective sensors for a wide range of applications in environmental monitoring, clinical diagnostics, and drug development. The protocols outlined in this guide provide a solid foundation for researchers to explore and innovate in this exciting field.
References
- 1. Metal–organic framework (MOF)-based fluorescence “turn-on” sensors - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 119301-59-6|this compound|BLD Pharm [bldpharm.com]
- 5. McMurry reaction - Wikipedia [en.wikipedia.org]
- 6. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C26H20O4 | CID 10200771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metal-organic frameworks based fluorescent sensing: Mechanisms and detection applications | CoLab [colab.ws]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. MOF-functionalized paper-based biosensors: Fabrications, mechanisms and applications [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Ultrasensitive Detection of Volatile Organic Compounds (VOCs) Utilizing Tetrakis(4-hydroxyphenyl)ethylene (THPE) Probes
Introduction: The Paradigm of Aggregation-Induced Emission in VOC Sensing
The detection of volatile organic compounds (VOCs) is of paramount importance in environmental monitoring, industrial safety, and medical diagnostics.[1][2] Traditional fluorescent probes often suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their fluorescence intensity diminishes at high concentrations or in the solid state, limiting their sensitivity and application in practical devices.[3][4] The advent of aggregation-induced emission (AIE) has revolutionized the field of fluorescent sensing.[5][6] AIE-active molecules, or AIEgens, are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[3][6] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making AIEgens ideal candidates for highly sensitive probes.
At the heart of the AIE phenomenon is the restriction of intramolecular motion (RIM).[7] In dilute solutions, the phenyl rings of AIEgens like tetraphenylethylene (TPE) and its derivatives can freely rotate, providing a non-radiative pathway for the excited state to decay.[4] However, in an aggregated state, these intramolecular rotations are physically hindered, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[7]
This application note focuses on Tetrakis(4-hydroxyphenyl)ethylene (THPE), a functionalized derivative of the archetypal AIEgen, TPE.[8] The presence of four hydroxyl groups in THPE enhances its water solubility and provides sites for hydrogen bonding, making it a versatile platform for developing VOC sensors.[8] We will delve into the synthesis, photophysical properties, and a detailed protocol for the application of THPE in the detection of VOCs.
Core Principles: Understanding the AIE-Based VOC Detection Mechanism
The detection of VOCs using THPE probes is predicated on the modulation of the AIE state of the THPE molecules by the target analyte. The general mechanism involves the interaction of VOC molecules with the THPE probe, which can either induce or disrupt the aggregated state, leading to a "turn-on" or "turn-off" of fluorescence.
A common approach involves immobilizing THPE onto a solid substrate, such as filter paper or a thin film, in a non-emissive or weakly emissive state. Upon exposure to a target VOC, the analyte molecules can interact with the THPE probe through various non-covalent interactions, such as hydrogen bonding with the hydroxyl groups of THPE. This interaction can restrict the intramolecular rotation of the phenyl rings, forcing the THPE molecules into a more rigid and aggregated conformation, thereby activating the AIE phenomenon and leading to a significant increase in fluorescence intensity.
Alternatively, a highly fluorescent aggregated THPE film can be designed to be "turned-off" in the presence of certain VOCs. In this scenario, the VOC molecules may disrupt the intermolecular interactions holding the THPE aggregates together, leading to their disaggregation and a subsequent quenching of the fluorescence.
Visualization of the AIE Mechanism and Experimental Workflow
To better illustrate the underlying principles, the following diagrams outline the AIE mechanism and a typical experimental workflow for VOC detection using THPE probes.
Caption: Aggregation-Induced Emission (AIE) mechanism of THPE.
Caption: General experimental workflow for VOC detection.
Protocols: A Step-by-Step Guide
Synthesis of this compound (THPE)
While THPE is commercially available from suppliers such as TCI[4][9] and BLD Pharm, for researchers preferring to synthesize it in-house, a general procedure adapted from the synthesis of related tetraphenylethylene derivatives can be followed. A common synthetic route involves the McMurry coupling reaction of a corresponding benzophenone precursor.
Materials:
-
4,4'-Dihydroxybenzophenone
-
Zinc powder
-
Titanium(IV) chloride (TiCl₄)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 2 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add zinc powder (4 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add TiCl₄ (2 eq) dropwise with vigorous stirring. After the addition is complete, remove the ice bath and reflux the mixture for 2 hours. The color of the suspension should turn from yellow to black, indicating the formation of the low-valent titanium reagent.
-
McMurry Coupling: Dissolve 4,4'-dihydroxybenzophenone (1 eq) in anhydrous THF and add it dropwise to the refluxing suspension of the low-valent titanium reagent. Continue to reflux the reaction mixture for 12-16 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench it by slowly adding 2 M HCl. Stir the mixture for 30 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Preparation of THPE-Based Paper Sensor Strips
Materials:
-
This compound (THPE)
-
Methanol
-
Filter paper (e.g., Whatman No. 1)
-
Micropipette
Procedure:
-
Prepare a stock solution of THPE in methanol (e.g., 1 mg/mL).
-
Cut the filter paper into uniform strips (e.g., 1 cm x 5 cm).
-
Using a micropipette, spot a small volume (e.g., 5 µL) of the THPE solution onto the center of each paper strip.
-
Allow the solvent to evaporate completely in a fume hood at room temperature.
-
Store the prepared sensor strips in a desiccator away from light until use.
Protocol for VOC Detection
Materials and Equipment:
-
THPE-based paper sensor strips
-
Sealed chamber or vial
-
Source of the target VOC
-
UV lamp (e.g., 365 nm)
-
Fluorometer or a digital camera for imaging
Procedure:
-
Place a THPE-based paper sensor strip inside a sealed chamber.
-
Introduce a known concentration of the target VOC into the chamber. This can be achieved by injecting a specific volume of the headspace vapor of the liquid VOC or by placing a small vial containing the VOC inside the chamber.
-
Allow the sensor strip to be exposed to the VOC vapor for a specific period (e.g., 1-10 minutes).
-
Remove the sensor strip from the chamber.
-
Immediately illuminate the sensor strip with a UV lamp (365 nm) and observe the fluorescence. For quantitative analysis, measure the fluorescence intensity using a fluorometer.
-
As a control, expose a sensor strip to a chamber with no VOC and measure its fluorescence under the same conditions.
-
The change in fluorescence intensity (ΔI = I - I₀, where I is the intensity after VOC exposure and I₀ is the initial intensity) is used to quantify the VOC concentration.
Data Presentation: Photophysical Properties and Sensor Performance
The photophysical properties of THPE are crucial for its application as a fluorescent probe. While specific data for THPE can vary slightly depending on the solvent and aggregation state, typical values for TPE derivatives provide a good reference.
Table 1: Photophysical Properties of a Typical Tetraphenylethylene Derivative
| Property | In Solution (e.g., THF) | In Aggregate (e.g., THF/Water mixture) |
|---|---|---|
| Excitation Max (λex) | ~330 nm | ~330 nm |
| Emission Max (λem) | ~470 nm | ~470 nm |
| Quantum Yield (ΦF) | < 0.01 | > 0.60 |
| Appearance | Colorless, non-fluorescent | Bright blue fluorescence under UV |
The performance of a THPE-based sensor can be evaluated based on several key parameters. The following table presents hypothetical performance data for a THPE paper-based sensor for the detection of various VOCs, which would be determined experimentally.
Table 2: Hypothetical Performance of a THPE-Based Sensor for Various VOCs
| Volatile Organic Compound (VOC) | Limit of Detection (LOD) | Response Time | Selectivity |
|---|---|---|---|
| Ammonia | 5 ppm | < 1 min | High |
| Ethanol | 20 ppm | < 2 min | Moderate |
| Acetone | 15 ppm | < 2 min | Moderate |
| Toluene | 50 ppm | ~ 5 min | Low |
Conclusion and Future Outlook
This compound represents a promising and versatile platform for the development of highly sensitive and selective VOC sensors. Its inherent AIE properties, coupled with the functional hydroxyl groups, allow for straightforward sensor fabrication and a distinct "turn-on" fluorescence response. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the potential of THPE in their respective fields. Future research may focus on the development of THPE-based sensor arrays for the simultaneous detection of multiple VOCs, as well as the integration of these sensors into portable and real-time monitoring devices for environmental and biomedical applications.
References
- 1. This compound | C26H20O4 | CID 10200771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin (m-THPBC): a comparative study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 119301-59-6 | TCI AMERICA [tcichemicals.com]
- 8. This compound | 119301-59-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 119301-59-6|this compound|BLD Pharm [bldpharm.com]
Tetrakis(4-hydroxyphenyl)ethylene for monitoring protein aggregation
Application Note & Protocol
Real-Time Monitoring of Protein Aggregation Using the AIE-Active Fluorogen Tetrakis(4-hydroxyphenyl)ethylene (THPE)
Audience: Researchers, scientists, and drug development professionals engaged in biopharmaceutical stability testing, neurodegenerative disease research, and fundamental protein science.
Introduction: The Challenge of Protein Aggregation
Protein aggregation is a pervasive phenomenon where protein molecules self-associate to form non-native, often insoluble, structures. This process is a critical concern in the development of therapeutic proteins, as aggregates can lead to reduced efficacy and potentially severe immunogenic responses.[1] Furthermore, the formation of amyloid fibrils, a specific type of protein aggregate, is a pathological hallmark of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[2][3] Consequently, robust and sensitive methods for monitoring protein aggregation kinetics are indispensable for both drug development and disease research.[4][5]
Traditional methods often rely on dyes like Thioflavin T (ThT), which primarily detect mature amyloid fibrils.[6][7] However, the most cytotoxic species are often the early-stage, soluble oligomers, which are poorly detected by ThT.[7][8] This limitation necessitates the development of advanced probes capable of monitoring the entire aggregation pathway, from early oligomerization to fibril formation.
This compound (THPE): A Superior Probe Based on Aggregation-Induced Emission (AIE)
This compound (THPE) is a fluorescent molecular rotor belonging to the family of tetraphenylethylene (TPE) derivatives.[9][10] Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), THPE exhibits the opposite effect: Aggregation-Induced Emission (AIE) .[11][12]
In dilute solutions, the four phenyl rings of the THPE molecule undergo constant intramolecular rotation, providing a non-radiative pathway for the excited-state energy to dissipate.[13][14] This dynamic motion effectively quenches fluorescence, rendering the molecule non-emissive. However, when THPE molecules encounter and bind to hydrophobic pockets on protein aggregates, their intramolecular rotations become physically restricted.[12][15] This "locking" of the phenyl rings blocks the non-radiative decay channel, forcing the excited-state energy to be released as photons, resulting in a strong "turn-on" fluorescence signal.[12] This unique AIE mechanism provides a high signal-to-noise ratio, making THPE an exceptionally sensitive probe for detecting protein aggregates at all stages.
Mechanism of Action: Aggregation-Induced Emission
The functionality of THPE is rooted in the Restriction of Intramolecular Motion (RIM) mechanism.
-
In Solution (Fluorescence OFF): When freely dissolved in an aqueous buffer, the hydroxyl groups on THPE enhance its water solubility.[9] Upon excitation with UV light, the molecule's phenyl rings freely rotate around the central ethylene core. This constant motion provides an efficient non-radiative pathway for the molecule to return to its ground state, resulting in negligible fluorescence.
-
Bound to Aggregates (Fluorescence ON): During protein aggregation, hydrophobic regions become exposed. THPE preferentially binds to these exposed sites on oligomers and fibrils. This binding physically hinders the rotation of the phenyl rings. With the non-radiative decay pathway blocked, the excited THPE molecule relaxes by emitting a photon, leading to a dramatic increase in fluorescence intensity that is directly proportional to the extent of protein aggregation.
Caption: AIE mechanism of THPE for protein aggregate detection.
Experimental Protocols
This section provides a generalized workflow for using THPE to monitor protein aggregation kinetics. Optimization may be required depending on the specific protein and aggregation conditions.
Part 1: Reagent and Sample Preparation
A. THPE Stock Solution
-
Solvent Selection: THPE is poorly soluble in water but readily dissolves in organic solvents. Use anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol.
-
Preparation: Prepare a 1 mM stock solution of THPE (MW: 396.44 g/mol )[10]. For example, dissolve ~0.4 mg of THPE in 1 mL of DMSO.
-
Storage: Store the stock solution in a light-protected vial at -20°C. The solution is stable for several months.
B. Protein Sample Preparation
-
Purity: Ensure the protein sample is highly pure and free of pre-existing aggregates.
-
Pre-treatment: To obtain a monomeric starting population, centrifuge the protein solution at high speed (e.g., >14,000 x g) for 15-20 minutes at 4°C and use the supernatant.[16][17] Alternatively, size-exclusion chromatography can be used for purification.
-
Buffer: Prepare the protein in a suitable, filtered (0.22 µm filter) buffer. Common buffers include phosphate-buffered saline (PBS) or specific buffers known to maintain the protein's native state.
C. Aggregation Buffer
-
This is the final reaction buffer where aggregation will be induced. It should contain the protein, THPE, and the aggregation-inducing agent.
-
The final concentration of DMSO or ethanol from the THPE stock should be kept low (typically <1% v/v) to avoid affecting protein stability.
| Reagent | Typical Stock Conc. | Typical Final Conc. | Notes |
| Protein | 1-10 mg/mL | 0.1 - 1.0 mg/mL | Protein-dependent; optimize for a robust signal. |
| THPE | 1 mM (in DMSO) | 5 - 20 µM | Titrate to find the optimal concentration with minimal background. |
| Aggregation Inducer | Varies | Varies | e.g., 1-4 M Guanidine HCl, or physical stress like temperature/agitation. |
Part 2: Kinetic Aggregation Assay
This protocol is designed for a 96-well plate format using a fluorescence plate reader.
Caption: Experimental workflow for a kinetic protein aggregation assay using THPE.
Step-by-Step Procedure:
-
Plate Setup: Use a non-binding, black, clear-bottom 96-well plate to minimize background fluorescence and protein adsorption.
-
Reagent Addition:
-
Add the appropriate volume of buffer to each well.
-
Add the THPE stock solution to each well to achieve the desired final concentration.
-
Add the protein solution. Mix gently by pipetting.
-
Controls are critical:
-
Buffer + THPE: To measure background fluorescence.
-
Protein + Buffer (No THPE): To check for intrinsic protein fluorescence.
-
Protein + Buffer + THPE (No Inducer): To ensure the native protein does not cause a signal.
-
-
-
Initiate Aggregation: Start the aggregation process. This can be achieved by:
-
Thermal Stress: Place the plate in a reader pre-heated to the desired temperature (e.g., 37-65°C).
-
Chemical Stress: Add a chemical denaturant (e.g., Guanidine HCl, Urea).
-
Mechanical Stress: Use a plate reader with orbital or linear shaking capabilities.
-
-
Fluorescence Measurement:
-
Immediately begin kinetic measurements using a fluorescence plate reader.
-
Record the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for a duration sufficient to capture the lag, exponential, and plateau phases of aggregation (can range from hours to days).
-
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength | ~350 nm | Corresponds to the absorption maximum of the TPE core. |
| Emission Wavelength | ~470 nm | The peak emission of THPE when its rotation is restricted. |
| Reading Mode | Top or Bottom | Bottom reading is often preferred for clear-bottom plates. |
| Gain / Sensitivity | Auto or Manual | Adjust to ensure the signal is within the linear range of the detector. |
| Shaking | Optional | Can be used to accelerate aggregation for certain proteins. |
| Temperature Control | Set to desired temp. | Essential for thermally induced aggregation studies. |
Part 3: Data Analysis and Interpretation
-
Background Subtraction: For each time point, subtract the average fluorescence intensity of the "Buffer + THPE" control wells from your sample wells.
-
Plotting: Plot the background-corrected fluorescence intensity as a function of time. The resulting curve typically shows a sigmoidal shape characteristic of a nucleation-dependent aggregation process.[18]
-
Lag Phase: A period of low fluorescence where aggregation nuclei are forming.
-
Exponential (Growth) Phase: A rapid increase in fluorescence as aggregates grow and elongate.
-
Plateau Phase: The fluorescence signal stabilizes as the pool of monomeric protein is depleted.
-
-
Kinetic Parameters: Key parameters such as the lag time (t_lag_) and the maximum aggregation rate can be extracted by fitting the data to a sigmoidal equation (e.g., Boltzmann fit). These parameters are invaluable for comparing the aggregation propensity of different protein variants or under different formulation conditions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Initial Fluorescence | 1. Pre-existing aggregates in the protein sample.2. THPE precipitation at high concentration.3. Autofluorescence from buffer components. | 1. Re-purify or centrifuge the protein sample before use.[16]2. Lower the final THPE concentration.3. Test buffer components for background signal. |
| No or Weak Signal | 1. Protein is highly stable under the tested conditions.2. THPE concentration is too low.3. Incorrect excitation/emission wavelengths. | 1. Apply harsher stress conditions (higher temp, more denaturant).2. Increase the THPE concentration.3. Verify instrument settings. |
| High Well-to-Well Variability | 1. Inaccurate pipetting.2. Incomplete mixing of reagents.3. Evaporation from wells during a long run. | 1. Use calibrated pipettes.2. Ensure thorough but gentle mixing.3. Use an optically clear plate sealer.[16] |
References
- 1. Freezing-induced protein aggregation in a bispecific antibody: Characterization and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protein aggregation processes: In search of the mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods [mdpi.com]
- 6. Probing Amylin Fibrillation at an Early Stage via a Tetracysteine-Recognising Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laser Emission of Thioflavin T Uncovers Protein Aggregation in Amyloid Nucleation Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C26H20O4 | CID 10200771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Direct Observation of Aggregation‐Induced Emission Mechanism | Semantic Scholar [semanticscholar.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Studying Protein Aggregation in the Context of Liquid-liquid Phase Separation Using Fluorescence and Atomic Force Microscopy, Fluorescence and Turbidity Assays, and FRAP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging Using Tetrakis(4-hydroxyphenyl)ethylene Derivatives
Introduction: Harnessing the Power of Aggregation-Induced Emission (AIE) for Cellular Visualization
Live-cell imaging is a cornerstone of modern biological research, providing invaluable insights into the dynamic processes that govern cellular function. However, conventional fluorescent probes often suffer from a phenomenon known as Aggregation-Caused Quenching (ACQ), where their fluorescence diminishes at high concentrations or in the aggregated state, limiting their utility. A paradigm shift in fluorescence microscopy has been driven by the discovery of molecules exhibiting Aggregation-Induced Emission (AIE). These luminogens (AIEgens) are virtually non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.
Tetrakis(4-hydroxyphenyl)ethylene (THPE) and its derivatives are a prominent class of AIEgens. Their unique "light-up" characteristic is attributed to the principle of Restriction of Intramolecular Motion (RIM). In dilute solutions, the phenyl rings of THPE derivatives can rotate freely, providing a non-radiative pathway for the decay of the excited state. However, in an aggregated state, these intramolecular rotations are sterically hindered, which blocks the non-radiative decay channels and forces the excited molecule to release its energy as fluorescence. This results in a high signal-to-noise ratio, exceptional photostability, and often, low cytotoxicity, making them superior probes for long-term, real-time imaging of subcellular structures and dynamic events.
This guide provides a comprehensive overview of the principles and protocols for utilizing THPE derivatives in live-cell imaging, tailored for researchers, scientists, and drug development professionals.
Section 1: The Mechanism of Aggregation-Induced Emission
The photophysical behavior of THPE-based AIEgens is governed by their molecular structure. The propeller-like shape of the tetraphenylethylene core is central to the AIE phenomenon.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Quantum Yield of Tetrakis(4-hydroxyphenyl)ethylene (THPE) Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrakis(4-hydroxyphenyl)ethylene (THPE) and its derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you enhance the quantum yield of your AIEgens and overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries related to the quantum yield of THPE derivatives.
Q1: What is Aggregation-Induced Emission (AIE) and why is it important for THPE derivatives?
A1: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation.[1] This is in stark contrast to conventional fluorophores that often suffer from aggregation-caused quenching (ACQ).[2] THPE and its derivatives are classic examples of AIEgens. In solution, the phenyl rings of the THPE molecule can undergo intramolecular rotations, providing a non-radiative pathway for the excited state to decay, thus quenching fluorescence.[3][4] When the molecules aggregate, these intramolecular motions are restricted (a mechanism known as Restriction of Intramolecular Motion or RIM), which blocks the non-radiative decay channels and forces the molecule to release its energy as light, leading to a high fluorescence quantum yield.[1][2][5] This property is crucial for applications where high solid-state or aggregated-state emission is required, such as in bio-imaging, chemical sensing, and optoelectronic devices.
Q2: What is quantum yield and how is it measured for AIEgens like THPE?
A2: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the sample.[6] For AIEgens, the quantum yield is typically low in the dissolved state and high in the aggregated state.
The most accurate method for measuring the quantum yield of AIEgens is the absolute method using an integrating sphere.[7][8] This technique captures all the light emitted from the sample in all directions. The measurement involves comparing the light scattering of a blank (solvent or solid matrix) with the scattering and emission of the sample. The quantum yield is then calculated from the integrated intensity of the emission spectrum and the decrease in the intensity of the excitation light.
Q3: What are the key factors that influence the quantum yield of THPE derivatives?
A3: Several factors can significantly impact the quantum yield of THPE derivatives:
-
Degree of Aggregation: The extent and nature of aggregation are paramount. A higher degree of aggregation generally leads to a greater restriction of intramolecular motion and, consequently, a higher quantum yield.
-
Molecular Structure: The chemical structure of the THPE derivative plays a critical role. Modifications to the phenyl rings or the hydroxyl groups can influence molecular packing, steric hindrance, and electronic properties, all of which affect the AIE behavior.[9][10]
-
Solvent System: For solution-based studies, the solvent composition is crucial. AIE is typically induced in a mixture of a good solvent and a poor solvent (e.g., THF/water). The fraction of the poor solvent determines the extent of aggregation.[8]
-
pH: The hydroxyl groups on the THPE core are pH-sensitive. Changes in pH can alter the protonation state of these groups, affecting intermolecular interactions (like hydrogen bonding) and, therefore, the aggregation behavior and quantum yield.[5]
-
Temperature: Temperature can influence both the solubility of the AIEgen and the dynamics of intramolecular motions, thereby affecting the quantum yield.
-
Presence of Contaminants: Impurities can act as quenchers, reducing the fluorescence quantum yield. Thorough purification of the synthesized derivatives is essential.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with THPE derivatives, with a focus on improving quantum yield.
Low or No Fluorescence Enhancement Upon Aggregation
Problem: You are not observing the expected increase in fluorescence intensity when inducing aggregation of your THPE derivative.
Possible Causes & Solutions:
-
Cause 1: Insufficient Aggregation.
-
Troubleshooting Steps:
-
Verify Aggregation: Use Dynamic Light Scattering (DLS) to confirm the formation and size of aggregates in your solvent mixture.[11] An increase in particle size with an increasing fraction of the poor solvent is a good indicator of aggregation.
-
Optimize Solvent Ratio: Systematically vary the ratio of the good solvent to the poor solvent. For example, in a THF/water system, incrementally increase the water fraction from 0% to 90% and measure the fluorescence at each step.[12]
-
Increase Concentration: A higher concentration of the THPE derivative can promote aggregation.[2]
-
-
-
Cause 2: Incorrect pH.
-
Troubleshooting Steps:
-
Measure and Adjust pH: The phenolic hydroxyl groups of THPE are sensitive to pH. Deprotonation at high pH can alter the molecule's charge and hydrogen bonding capabilities, potentially hindering the desired aggregation mode.[5] Measure the pH of your solution and adjust it to a neutral or slightly acidic range to favor aggregation through hydrogen bonding.
-
-
-
Cause 3: Impurities.
-
Troubleshooting Steps:
-
Purify the Compound: Residual starting materials, catalysts, or side products from the synthesis can quench fluorescence. Purify your THPE derivative thoroughly using column chromatography or recrystallization.[4][13]
-
Check Solvent Purity: Use high-purity solvents to avoid fluorescent impurities or quenchers.
-
-
High Background Fluorescence
Problem: The fluorescence intensity of your THPE derivative in the "off" state (dilute solution) is unusually high, reducing the turn-on ratio.
Possible Causes & Solutions:
-
Cause 1: Pre-aggregation in "Good" Solvent.
-
Troubleshooting Steps:
-
Decrease Concentration: At higher concentrations, some AIEgens can form small aggregates even in a good solvent. Try working with more dilute solutions.
-
Filter the Solution: Use a syringe filter (e.g., 0.22 µm) to remove any pre-existing aggregates or dust particles.
-
-
-
Cause 2: Fluorescent Impurities.
-
Troubleshooting Steps:
-
Re-purify the Compound: As mentioned above, impurities are a common cause of unexpected fluorescence.
-
Run a Solvent Blank: Measure the fluorescence of the pure solvent to ensure it is not contributing to the background signal.
-
-
Inconsistent or Irreproducible Results
Problem: You are getting variable quantum yield values or inconsistent fluorescence measurements between experiments.
Possible Causes & Solutions:
-
Cause 1: Inconsistent Aggregate Formation.
-
Troubleshooting Steps:
-
Standardize the Aggregation Protocol: The method of adding the poor solvent (e.g., dropwise addition rate, stirring speed) can affect the size and morphology of the aggregates. Standardize this procedure for all experiments.
-
Control Temperature: Perform your experiments at a constant temperature to ensure consistent solubility and aggregation kinetics.
-
-
-
Cause 2: Photobleaching.
-
Troubleshooting Steps:
-
Minimize Light Exposure: TPE derivatives are generally photostable, but prolonged exposure to high-intensity excitation light can lead to photobleaching. Minimize the exposure time and use the lowest necessary excitation power.
-
-
-
Cause 3: Instrumental Variability.
-
Troubleshooting Steps:
-
Warm-up the Instrument: Allow the fluorometer to warm up and stabilize before taking measurements.
-
Use Consistent Settings: Ensure that the excitation and emission wavelengths, slit widths, and detector gain are identical for all measurements.
-
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the synthesis, characterization, and quantum yield measurement of THPE derivatives.
Synthesis of this compound (THPE)
This protocol is based on the McMurry coupling reaction, a common method for synthesizing tetraphenylethylene derivatives.[12]
Materials:
-
4,4'-Dihydroxybenzophenone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Schlenk line and glassware
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (Argon or Nitrogen).
-
Preparation of the Low-Valent Titanium Reagent: In the flask, add zinc powder (4 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add TiCl₄ (2 equivalents) dropwise via the dropping funnel. The mixture will turn from yellow to black. After the addition is complete, heat the mixture to reflux for 2 hours.
-
McMurry Coupling: Dissolve 4,4'-dihydroxybenzophenone (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the refluxing black suspension of the low-valent titanium reagent.
-
Reaction: Continue to reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench it by slowly adding 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with toluene. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system like methanol/water.
Measurement of Absolute Quantum Yield using an Integrating Sphere
This protocol outlines the general steps for measuring the absolute quantum yield of a THPE derivative in its aggregated state.
Materials and Equipment:
-
Fluorometer equipped with an integrating sphere accessory
-
Quartz cuvettes
-
Solution of your THPE derivative in a good solvent (e.g., THF)
-
Poor solvent (e.g., deionized water)
-
Blank sample (the same solvent mixture without the THPE derivative)
Procedure:
-
Instrument Setup:
-
Install the integrating sphere in the fluorometer.
-
Allow the instrument and the lamp to warm up for at least 30 minutes for stable output.
-
-
Blank Measurement:
-
Prepare the blank sample with the same solvent ratio as your sample (e.g., 10% THF / 90% water).
-
Place the cuvette with the blank solution in the sample holder inside the integrating sphere.
-
Measure the scattering spectrum of the blank across a wavelength range that includes the excitation wavelength. This measurement accounts for the scattering from the cuvette and the solvent.
-
-
Sample Preparation:
-
Prepare your THPE derivative solution in the desired solvent mixture to induce aggregation. A common method is to add a stock solution of the derivative in a good solvent to the poor solvent while vortexing to ensure rapid mixing and formation of nanoaggregates.
-
-
Sample Measurement:
-
Place the cuvette with your aggregated sample in the integrating sphere.
-
Measure the emission spectrum of the sample by exciting at a wavelength where the compound absorbs. The resulting spectrum will show the scattered excitation light and the fluorescence emission.
-
-
Data Analysis:
-
The instrument's software will typically have a dedicated quantum yield calculation module.
-
The software integrates the area of the scattered excitation peak for both the blank and the sample, and the area of the fluorescence emission peak for the sample.
-
The quantum yield is calculated using the following formula: Φ = (E_c - E_a) / (L_a - L_c) Where:
-
E_c is the integrated emission of the sample.
-
E_a is the integrated emission of the blank (should be negligible if the solvent is non-emissive).
-
L_a is the integrated intensity of the excitation profile from the blank.
-
L_c is the integrated intensity of the excitation profile from the sample.
-
-
Section 4: Data and Visualization
This section provides a summary of expected photophysical properties and visual representations of key concepts and workflows.
Table of Expected Photophysical Properties
| Derivative | Solvent System | Aggregation State | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| THPE | THF | Dissolved | ~330 | ~470 | < 0.01 | [5] |
| THPE | 10% THF / 90% Water | Aggregated | ~330 | ~470 | > 0.50 | [5] |
| THPE-derivative (ether) | 10% THF / 90% Water | Aggregated | Varies | Varies | Potentially higher | Hypothetical |
| THPE-derivative (ester) | 10% THF / 90% Water | Aggregated | Varies | Varies | Potentially altered | Hypothetical |
Note: The quantum yield values for derivatized THPE are hypothetical and will depend on the specific modification.
Diagrams
Caption: AIE mechanism in THPE derivatives.
Caption: Troubleshooting low quantum yield.
References
- 1. Tetrakis(4-pyridylphenyl)ethylene-decorated metal-organic frameworks with aggregation-induced chemiluminescence emission on paper-based platform for volatile sulfur compounds measurement | Sciety [sciety.org]
- 2. solid.nsc.ru [solid.nsc.ru]
- 3. Supramolecular organic frameworks (SOFs) of tetrakis(4-hydroxyphenyl)porphyrin with efficient guest inclusion - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. EP0441648A1 - Purification of 1,1,1-tris(4'-hydroxyphenyl)ethane - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. scribd.com [scribd.com]
- 11. Evaluation and Screening of Biopharmaceuticals using Multi-Angle Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Tetrakis(4-hydroxyphenyl)ethylene (THPE) Technical Support Center: A Guide to Preventing Photobleaching
Welcome to the technical support center for Tetrakis(4-hydroxyphenyl)ethylene (THPE) and other AIEgens. This guide is designed for researchers, scientists, and drug development professionals who utilize the unique properties of Aggregation-Induced Emission (AIE) luminogens in fluorescence microscopy. Here, we address common challenges related to photostability and provide in-depth, field-proven troubleshooting strategies to help you acquire high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: My THPE fluorescence signal is rapidly fading during imaging. What is causing this?
This phenomenon is known as photobleaching, the irreversible photochemical destruction of a fluorophore. For AIEgens like THPE, while inherently more photostable than many traditional dyes, photobleaching can still occur, primarily through two mechanisms:
-
Reaction with Reactive Oxygen Species (ROS): The high-intensity excitation light can react with molecular oxygen in the sample, generating highly reactive species like singlet oxygen.[1][2] These ROS can then chemically attack the THPE molecule, rendering it non-fluorescent.
-
Direct Photodegradation: Although less common for AIEgens, prolonged exposure to high-energy photons can lead to the breakdown of the molecule's chemical structure.
The rate of photobleaching is often exacerbated by high excitation power and prolonged exposure times.[3][4]
Q2: What is Aggregation-Induced Emission (AIE), and how does it relate to THPE's photostability?
Aggregation-Induced Emission is a unique photophysical phenomenon where non-emissive molecules in a dilute solution become highly fluorescent upon aggregation.[5] For THPE, in a dissolved state, the phenyl rings can rotate freely, providing a non-radiative pathway for the excited-state energy to dissipate.[6] When THPE molecules aggregate, these intramolecular rotations are restricted, forcing the molecule to release its energy as fluorescence. This restriction of intramolecular motion (RIM) in the aggregated state also contributes to its enhanced photostability compared to many conventional fluorophores that suffer from aggregation-caused quenching (ACQ).[5]
Caption: Mechanism of Aggregation-Induced Emission in THPE.
Troubleshooting Guide: Mitigating Photobleaching
Issue: Rapid Signal Loss During Live-Cell Imaging
Live-cell imaging presents a unique challenge as the sample environment is oxygen-rich, and cell health must be maintained.
| Potential Cause | Recommended Solution & Rationale |
| High Excitation Power | Reduce laser/light source power to the minimum necessary for a sufficient signal-to-noise ratio. Higher excitation power accelerates the rate of photobleaching, often in a non-linear fashion (e.g., for two-photon microscopy, the bleaching rate can be proportional to the cube or higher power of the excitation intensity).[3][4] |
| Long Exposure Times | Decrease camera exposure time. The total photon dose delivered to the sample is a product of intensity and time. Shorter exposures reduce the overall light-induced damage.[7] |
| Presence of Oxygen | Use a live-cell compatible oxygen scavenging system or an antifade reagent. These reagents work by reducing the concentration of dissolved oxygen or by scavenging the ROS that are generated.[8] Examples include Trolox-based reagents or enzymatic systems like OxyFluor™.[8] |
| Suboptimal Imaging Wavelength | Utilize two-photon excitation (TPE) if available. TPE uses lower-energy, near-infrared photons, which reduces scattering and can decrease phototoxicity. However, be aware that high photon flux in the focal plane can still lead to higher-order photobleaching.[3][4] |
Issue: Fading Fluorescence in Fixed Samples
For fixed samples, you have more options for aggressive photobleaching prevention.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Mounting Medium | Use a high-quality antifade mounting medium. These media are specifically formulated with chemical agents that quench triplet states and scavenge free radicals. Commercial options like ProLong™ Live Antifade Reagent can be effective.[9] The choice of medium can be critical, and some optimization may be needed.[7] |
| Environmental Factors (pH, Viscosity) | Ensure the mounting medium has an optimal pH and high viscosity. The fluorescence of some AIEgens can be sensitive to pH.[5] High viscosity can further restrict intramolecular motion, enhancing quantum yield and potentially improving photostability.[10][11] |
| Sample Preparation Artifacts | Ensure thorough washing steps and proper storage. Inadequate washing can leave behind reactive residues, while improper storage (e.g., exposure to light) can cause photobleaching before imaging even begins.[12] |
Experimental Protocols
Protocol 1: Preparing and Mounting Fixed Cells with THPE Staining
This protocol is designed to maximize the photostability of THPE in fixed-cell preparations.
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (if required for your application).
-
Wash three times with PBS.
-
-
THPE Staining:
-
Prepare your THPE staining solution at the desired concentration in an appropriate buffer (e.g., PBS). The aggregation state, and thus fluorescence, will depend on the solvent composition.
-
Incubate the fixed and permeabilized cells with the THPE solution for the optimized duration.
-
Wash three times with PBS to remove unbound THPE.
-
-
Mounting:
-
Carefully remove excess PBS from the coverslip.
-
Add a drop of a commercial antifade mounting medium to the slide.
-
Gently lower the coverslip onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
Store the slide at 4°C in the dark until imaging.
-
Caption: Workflow for mounting fixed cells stained with THPE.
Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching
This workflow should be followed at the beginning of any imaging session with THPE.
-
Initial Setup:
-
Start with the lowest possible laser/light source power.
-
Use a filter set that is well-matched to the excitation and emission spectra of aggregated THPE.[12]
-
Set the detector gain to a moderate level.
-
-
Finding the Optimal Exposure:
-
With the low laser power, gradually increase the exposure time until the signal is clearly distinguishable from the background noise. Use a histogram to guide you, aiming to use a good portion of the dynamic range without saturating the detector.[13]
-
-
Balancing Power and Exposure:
-
If the required exposure time is too long for your experimental needs (e.g., for capturing dynamic events), you can incrementally increase the laser power while simultaneously decreasing the exposure time.[14]
-
The goal is to find a balance that provides adequate signal with the lowest possible total photon dose to the sample.
-
-
Time-Lapse Imaging:
References
- 1. Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Photobleaching in two-photon excitation microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 8. biocompare.com [biocompare.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. capecrystalbrands.com [capecrystalbrands.com]
- 11. researchgate.net [researchgate.net]
- 12. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 13. precipoint.com [precipoint.com]
- 14. journals.biologists.com [journals.biologists.com]
Technical Support Center: Controlling the Nanoparticle Formation of Tetrakis(4-hydroxyphenyl)ethylene (THPE)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Tetrakis(4-hydroxyphenyl)ethylene (THPE). This guide is designed for researchers, scientists, and drug development professionals who are working with THPE and aiming to achieve precise control over its nanoparticle formation. As a molecule with prominent Aggregation-Induced Emission (AIE) characteristics, the utility of THPE is fundamentally linked to its aggregation state.[1][2] This resource provides in-depth FAQs, validated protocols, and a comprehensive troubleshooting guide to address common challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational concepts regarding THPE and its unique properties.
Q1: What is this compound (THPE) and what makes it significant?
This compound (THPE) is an organic luminogen and a derivative of tetraphenylethylene (TPE).[3] Its molecular structure consists of four hydroxyl-substituted phenyl rings attached to a central ethylene core. The significance of THPE lies in its quintessential Aggregation-Induced Emission (AIE) property.[1] Unlike conventional fluorophores that suffer from fluorescence quenching at high concentrations or in the aggregate state, THPE is non-emissive or weakly emissive when dissolved in a good solvent but becomes highly fluorescent upon aggregation into nanoparticles.[1][4] This "turn-on" fluorescence mechanism makes it an exceptional candidate for various applications.
Q2: Can you explain the mechanism of Aggregation-Induced Emission (AIE) in THPE?
The AIE phenomenon in THPE is attributed to the Restriction of Intramolecular Motion (RIM).[1] In a dissolved state (e.g., in a good solvent like Tetrahydrofuran), the four phenyl rings of the THPE molecule can rotate and vibrate freely.[2][3] When the molecule absorbs energy (is excited by light), this energy is dissipated non-radiatively through these intramolecular motions, resulting in little to no fluorescence.
However, when THPE molecules aggregate in a poor solvent (like water), they are physically packed together. This physical constraint restricts the free rotation of the phenyl rings. With the non-radiative decay pathways blocked, the excited molecule releases its energy radiatively, resulting in intense fluorescence emission.[2] The formation of nanoparticles is the most common way to induce this aggregation and "turn on" the fluorescence.
Q3: What are the primary applications of controlled THPE nanoparticles?
The ability to control the size, morphology, and surface properties of THPE nanoparticles is critical for their function in various advanced applications:
-
Bioimaging and Cellular Probes: The bright, stable fluorescence of THPE aggregates makes them excellent probes for cell imaging and tracking. Their AIE nature ensures that fluorescence is only observed when they are in an aggregated state, reducing background noise.[3]
-
Drug Delivery Systems: Nanoparticles can be engineered to encapsulate or carry therapeutic agents.[5][6][7] The intrinsic fluorescence of THPE allows for simultaneous tracking of the drug carrier's location and fate within a biological system.[3]
-
Biosensing: THPE nanoparticles can be functionalized to detect specific biomolecules. The binding of an analyte can induce a change in the aggregation state or fluorescence properties, enabling sensitive detection.
The efficacy in these areas is highly dependent on nanoparticle characteristics such as size, which affects cellular uptake, and surface chemistry, which influences biocompatibility and targeting.[8][9][10]
Q4: What is the basic principle for forming THPE nanoparticles?
The most common and straightforward method for preparing THPE nanoparticles is nanoprecipitation , also known as the solvent displacement method.[11][12] The process involves two key steps:
-
Dissolution: THPE is dissolved in a water-miscible organic solvent in which it is highly soluble (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO)).
-
Precipitation: This organic solution is then rapidly introduced into a large volume of a poor solvent, typically water, under vigorous mixing (e.g., stirring or sonication).
Because THPE is poorly soluble in water, the rapid change in solvent environment forces the THPE molecules to aggregate, or "crash out," of the solution, forming nanoparticles.[11] The kinetics of this process—specifically the interplay between nucleation and particle growth—determines the final size and size distribution of the nanoparticles.
Section 2: Core Protocols for Controlled Nanoparticle Synthesis
This section provides a validated starting protocol for THPE nanoparticle synthesis and a table outlining how to modulate key parameters.
Experimental Protocol: THPE Nanoparticle Synthesis via Nanoprecipitation
This protocol describes a standard method to produce THPE nanoparticles with a relatively uniform size distribution.
Materials:
-
This compound (THPE), >97% purity[13]
-
Tetrahydrofuran (THF), anhydrous, ≥99.9%
-
Deionized (DI) water or Phosphate-Buffered Saline (PBS)
-
Glass vials and magnetic stir bars
-
Syringe pump or micropipette
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of THPE in anhydrous THF. Ensure the THPE is fully dissolved by vortexing or brief sonication.
-
Aqueous Phase Preparation: In a clean glass vial, place 10 mL of DI water. Place a small magnetic stir bar in the vial and set it on a magnetic stir plate at a constant speed (e.g., 700 RPM).
-
Nanoprecipitation: Using a micropipette or a syringe pump for maximum control, rapidly inject 100 µL of the THPE stock solution into the center of the vortex of the stirring aqueous phase. Causality Note: Rapid injection into a vortex ensures instantaneous and homogenous mixing, which promotes rapid nucleation over particle growth, leading to the formation of smaller, more uniform nanoparticles.[11]
-
Solvent Evaporation: Allow the suspension to stir, uncovered, in a fume hood for 2-4 hours to evaporate the THF. The final suspension should appear slightly opalescent.
-
Characterization (Validation Checkpoint):
-
Measure the hydrodynamic diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A successful preparation should yield nanoparticles with a PDI < 0.2.
-
Visualize nanoparticle morphology and confirm size using Transmission Electron Microscopy (TEM).
-
Confirm the AIE effect by measuring the fluorescence emission spectrum. The nanoparticle suspension should exhibit strong fluorescence, while the THPE stock solution in THF should show negligible emission.
-
Caption: Workflow for THPE Nanoparticle Synthesis.
Data Table: Impact of Key Experimental Parameters
This table summarizes how to adjust experimental variables to control the final nanoparticle properties.
| Parameter | Adjustment | Effect on Nanoparticle Size | Rationale & Expert Insights |
| THPE Concentration | Increase | Increase | Higher concentration leads to faster aggregation and more material per particle, favoring growth over nucleation.[14] |
| Decrease | Decrease | Lower concentration slows down aggregation kinetics, favoring the formation of more numerous, smaller nuclei. | |
| Water:THF Ratio | Increase | Decrease | A higher proportion of the anti-solvent (water) creates a more extreme supersaturation upon injection, leading to faster nucleation and smaller particles. |
| Decrease | Increase | A lower water ratio results in a slower, more controlled precipitation, allowing particles more time to grow. | |
| Mixing Speed (RPM) | Increase | Decrease | Higher turbulence provides more energy for rapid, homogenous mixing, promoting uniform nucleation and limiting particle growth.[11] |
| Decrease | Increase | Slower mixing creates local concentration gradients, leading to non-uniform nucleation and Oswald ripening, resulting in larger, more polydisperse particles. | |
| Injection Rate | Increase (Faster) | Decrease | A faster injection rate ensures the THPE solution is dispersed into the anti-solvent quickly, maximizing supersaturation and favoring nucleation. |
| Decrease (Slower) | Increase | A slow addition allows for particle growth to occur simultaneously with nucleation, leading to larger sizes. | |
| Temperature | Increase | Increase | Higher temperature generally increases the solubility of THPE, which can lead to larger final particles as the precipitation process is less abrupt. It can also increase the rate of particle fusion.[14] |
| Decrease | Decrease | Lower temperature decreases solubility, leading to a more rapid and forceful precipitation upon mixing, favoring smaller particles. |
Section 3: Troubleshooting Guide - Common Problems & Solutions
This Q&A section is designed to resolve specific issues you may encounter during your experiments.
Caption: Troubleshooting Decision Tree for THPE Nanoparticles.
Q: My nanoparticles are too large (>200 nm) and/or have a wide size distribution (PDI > 0.3). How can I fix this?
A: This is a classic sign of uncontrolled aggregation where particle growth dominates over nucleation.
-
Primary Cause: Inefficient or slow mixing. When the THPE solution is introduced slowly or into a poorly mixed aqueous phase, localized areas of high concentration form. This allows initial nuclei to grow excessively before new nuclei can form, leading to large and non-uniform particles.
-
Solutions:
-
Increase Mixing Energy: Increase the magnetic stir rate significantly (e.g., >1000 RPM) or switch to overhead stirring for larger volumes. The goal is to create a deep vortex to maximize turbulence at the point of injection.
-
Optimize Injection: Use a syringe pump for a fast, reproducible injection rate. A manual injection should be done as a single, swift push. Injecting directly into the most turbulent part of the solution is key.
-
Adjust Concentrations: Decrease the initial concentration of your THPE stock solution. This reduces the rate of mass transfer to the growing particles, favoring the formation of more nuclei.
-
Change Solvent Ratio: Increase the volume of the aqueous phase relative to the injected organic phase (e.g., from 100:1 to 200:1 water:THF). This enhances the supersaturation effect, promoting rapid nucleation.
-
Q: I am seeing very low or no fluorescence from my nanoparticle suspension, even though it looks cloudy.
A: Low fluorescence despite visible aggregation suggests an issue with either the AIE mechanism or the measurement itself.
-
Primary Causes:
-
Residual Solvent: Remaining THF can solvate the THPE molecules on the nanoparticle surface, allowing for intramolecular rotations and thus quenching fluorescence.
-
Incorrect Aggregation State: The particles may be amorphous aggregates that do not enforce the necessary rigidity to restrict molecular motion effectively.
-
Concentration Issues: The concentration of nanoparticles might be too low to produce a detectable signal, or paradoxically, too high, causing inner filter effects during measurement.
-
-
Solutions:
-
Ensure Complete Solvent Removal: Increase the evaporation time or gently heat the suspension (e.g., to 40°C) while stirring to drive off all residual THF.
-
Dilute for Measurement: Before measuring fluorescence, try diluting your sample. Highly concentrated samples can re-absorb emitted light, leading to an artificially low reading.
-
Confirm Aggregation: If problems persist, consider annealing the suspension by gently heating and cooling it to potentially induce a more ordered, rigid aggregate state.
-
Q: My THPE nanoparticles are unstable. They crash out of solution within hours or days.
A: This indicates that the repulsive forces between nanoparticles are insufficient to overcome attractive van der Waals forces, leading to irreversible agglomeration and precipitation.
-
Primary Cause: Lack of sufficient surface charge or steric hindrance to ensure colloidal stability.[14][15] The hydroxyl groups on THPE provide some negative charge at neutral pH, but this may not be enough.
-
Solutions:
-
Add a Stabilizer: The most robust solution is to include a stabilizing agent in the aqueous phase before injecting the THPE solution.[16]
-
Steric Stabilizers: Non-ionic surfactants like Pluronic® F-127 or polymers like Poly(ethylene glycol) (PEG) adsorb to the nanoparticle surface, creating a protective layer that physically prevents particles from getting too close.[15]
-
Electrostatic Stabilizers: Anionic surfactants like Sodium Dodecyl Sulfate (SDS) can also be used, but may be less biocompatible.
-
-
Adjust pH: Increase the pH of the aqueous phase (e.g., to pH 8-9). This will deprotonate the phenolic hydroxyl groups on the THPE surface, increasing the negative zeta potential and enhancing electrostatic repulsion between particles.[17]
-
Control Ionic Strength: Use a low-concentration buffer like PBS instead of DI water. While counterintuitive, a small amount of salt can compress the electrical double layer and improve stability, but high salt concentrations will cause charge screening and lead to rapid aggregation.
-
Q: I'm experiencing poor reproducibility between batches. Why are my results inconsistent?
A: Poor reproducibility is often due to subtle variations in experimental parameters that have a large impact on the sensitive process of nanoprecipitation.
-
Primary Causes:
-
Inconsistent manual injection speeds or positioning.
-
Fluctuations in room temperature.
-
Using reagents from different lots or of varying purity. Trace impurities can act as unintended nucleation sites or inhibitors.[18]
-
Variations in stir bar size or vial geometry affecting mixing dynamics.
-
-
Solutions:
-
Standardize Everything: Use a syringe pump for injection. Always use the same size and shape of vial and stir bar. Perform the experiment in a temperature-controlled environment if possible.
-
Use High-Purity Reagents: Always use anhydrous solvents and high-purity THPE. If you open a new bottle of a reagent and experience issues, perform a side-by-side comparison with the old lot.
-
Document Meticulously: Keep a detailed log of every parameter for each batch, including lot numbers of chemicals, exact volumes, temperatures, and mixing speeds. This will help you identify the variable causing the inconsistency.
-
References
- 1. Aggregation-Induced Emission [manu56.magtech.com.cn]
- 2. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Impact of Morphology on the Properties of Biodegradable Nanoparticles and Their Diffusion in Complex Biological Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | The effect of size, morphology and surface properties of mesoporous silica nanoparticles on pharmacokinetic aspects and potential toxicity concerns [frontiersin.org]
- 11. Controlling and Predicting Nanoparticle Formation by Block Copolymer Directed Rapid Precipitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 13. This compound | 119301-59-6 | TCI AMERICA [tcichemicals.com]
- 14. quora.com [quora.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Poly(organo phosphazene) nanoparticles surface modified with poly(ethylene oxide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) [pubs.rsc.org]
Minimizing spectral overlap and interference in Tetrakis(4-hydroxyphenyl)ethylene sensing
Technical Support Center: Tetrakis(4-hydroxyphenyl)ethylene (TPE-OH) Sensing
A-Level-Headed Guide for the Advanced Researcher
Welcome to the technical support center for this compound (TPE-OH) based sensing applications. As a Senior Application Scientist, I've designed this guide to move beyond simplistic protocols and address the nuanced challenges of spectral overlap and interference that can compromise the integrity of your data. This resource is structured to provide not only solutions but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
TPE-OH is a quintessential example of an Aggregation-Induced Emission (AIE) luminogen, or AIEgen. In dilute solutions, its phenyl rings undergo rapid intramolecular rotation, providing a non-radiative pathway for the excited state to relax, thus quenching fluorescence.[1] However, upon aggregation—or when its rotation is restricted by binding to an analyte or changing its environment—these non-radiative pathways are blocked. This restriction forces the molecule to release its energy via fluorescence, leading to a dramatic "turn-on" signal.[1][2][3] This unique property makes TPE-OH an exceptionally sensitive probe, but it is not immune to the common pitfalls of fluorescence-based assays.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, practical problems you may encounter during your experiments. Each question is followed by a diagnostic workflow and detailed solutions grounded in photophysical principles.
Question 1: My assay shows high background fluorescence, obscuring the TPE-OH signal. What are the likely causes and how can I fix it?
High background fluorescence is a common issue that can severely limit your signal-to-noise ratio.[4] The primary culprits are typically autofluorescence from your sample matrix or the TPE-OH probe itself exhibiting unexpected emission.
Probable Causes & Diagnostic Workflow:
-
Autofluorescence: Biological materials (NADH, flavins, collagen), assay media (riboflavin), and even some plasticware can fluoresce, especially when using UV or blue excitation light.[5]
-
Solvent Effects: The polarity of your solvent system can significantly influence the fluorescence of TPE-OH. While aggregation is desired, the wrong solvent can cause premature or excessive aggregation, leading to a high baseline signal.[6][7]
-
Contamination: Fluorescent dust particles or contaminants in your reagents can contribute to background noise.[5]
Solutions:
-
Run Controls:
-
Unstained Control: Measure a sample containing everything except your TPE-OH probe. This will quantify the autofluorescence of your biological matrix and media.[8]
-
Probe-Only Control: Measure the TPE-OH probe in your assay buffer without the analyte. This helps determine if the probe itself is contributing to the high background under your specific assay conditions.
-
-
Optimize Wavelengths:
-
Perform an Excitation-Emission Matrix (EEM) Scan: If your instrument allows, perform a 3D scan to find the optimal excitation and emission wavelengths that maximize your TPE-OH signal while minimizing background.[9]
-
Shift to Longer Wavelengths: Autofluorescence is often more pronounced in the blue-green spectral region.[5][8] If possible, shift your excitation wavelength further to the red to avoid exciting endogenous fluorophores. While TPE-OH is typically excited in the UV range (~330 nm), exploring off-peak excitation might be a viable trade-off.
-
-
Adjust Your Assay Conditions:
-
Solvent Titration: The degree of TPE-OH aggregation is highly dependent on solvent composition. For instance, in THF/water mixtures, fluorescence is minimal in pure THF and increases dramatically as the water fraction (a poor solvent for TPE-OH) increases, inducing aggregation.[10] Systematically vary your solvent/co-solvent ratios to find the optimal balance that promotes analyte-induced aggregation without causing high background aggregation.
-
pH Optimization: The phenolic hydroxyl groups on TPE-OH can be deprotonated at high pH, which can affect its aggregation behavior and spectral properties.[11][12] Verify and buffer the pH of your system to ensure it is stable and optimal for your specific assay.
-
Question 2: The fluorescence signal is weaker than expected or completely absent after adding my analyte. What's happening?
A diminished signal often points to quenching or an inhibition of the AIE mechanism.
Probable Causes & Diagnostic Workflow:
-
Quenching: An interfering compound in your sample may be absorbing the excitation light or the emitted fluorescence from the TPE-OH probe.[5][13][14] This is a common issue when screening small molecule libraries.[13][15]
-
Inner Filter Effect: At high concentrations, your analyte or another compound in the sample might absorb light at the excitation or emission wavelength, effectively shielding the TPE-OH or attenuating its signal.[13][14]
-
Inhibition of Aggregation: Your analyte or assay conditions might be preventing the TPE-OH from aggregating as expected, thus keeping it in its non-emissive, solution state.
-
Incorrect Wavelength Settings: The instrument might not be set to the optimal excitation and emission wavelengths for the aggregated TPE-OH in your specific sample environment.
Solutions:
-
Perform a Quenching Check:
-
Prepare three samples: (A) TPE-OH probe in buffer, (B) TPE-OH probe + your test compound/analyte in buffer, and (C) Buffer only (blank).
-
If the signal in Set B is significantly lower than in Set A (after blank subtraction), your compound is likely a quencher.[5]
-
-
Optimize Excitation/Emission Wavelengths:
-
The Stokes shift is the difference between the maximum excitation and emission wavelengths.[4][16] Ensure that your emission collection wavelength is sufficiently separated from the excitation wavelength. A good rule of thumb is to set the emission wavelength at least the sum of the excitation and emission bandwidths plus 5 nm away from the excitation wavelength to prevent crosstalk.[4]
-
The optimal wavelengths for a fluorophore can shift depending on its environment.[4] Use your instrument's scanning function to determine the actual emission maximum of your TPE-OH probe in the presence of your analyte.
-
-
Address the Inner Filter Effect:
-
Measure the absorbance spectrum of your test compound at the assay concentration. If there is significant absorbance at the excitation or emission wavelength of TPE-OH, the inner filter effect is a likely problem.
-
If possible, dilute your sample or use a shorter pathlength cuvette to mitigate this effect.
-
Question 3: I'm seeing a signal in a secondary channel that mirrors my TPE-OH signal. How do I correct for this spectral overlap?
Spectral overlap, or bleed-through, occurs when the emission from one fluorophore is detected in the channel designated for another.[8][17][18] This is a critical issue in multicolor or complex sample experiments.
Probable Causes & Diagnostic Workflow:
-
Broad Emission Spectrum: TPE-OH, like many fluorophores, has a broad emission spectrum that can extend into adjacent detection channels.[19][20]
-
Improper Filter Selection: The bandpass filters used for emission collection may not be narrow enough or correctly centered to isolate the TPE-OH signal.
Solutions:
-
Choose Spectrally Distinct Probes: When designing a multicolor experiment, use a spectra viewer tool to select fluorophores with the maximum possible separation between their emission peaks.[8][17] Pairing TPE-OH with a far-red emitting dye is preferable to pairing it with another blue or green emitter.
-
Sequential Scanning: If your instrument supports it, acquire the signal for each fluorophore sequentially rather than simultaneously. Excite with one laser line and collect the signal for the corresponding fluorophore, then switch to the next laser line and detector set. This temporally separates the fluorescence signals and eliminates bleed-through.
-
Spectral Unmixing: For advanced confocal microscopy, this computational technique can be used. It involves collecting the entire emission spectrum for each pixel and then using reference spectra for each individual fluorophore (and for autofluorescence) to mathematically separate the overlapping signals.[8]
Experimental Protocol: Optimizing Wavelengths to Minimize Matrix Autofluorescence
This protocol provides a systematic approach to defining the optimal excitation and emission settings for a TPE-OH based assay in a complex biological medium.
Objective: To maximize the signal-to-noise (S/N) ratio by identifying excitation and emission wavelengths that maximize TPE-OH fluorescence while minimizing background from the sample matrix.
Materials:
-
Scanning Spectrofluorometer with monochromator-based wavelength selection.
-
TPE-OH stock solution.
-
Assay buffer.
-
Sample matrix (e.g., cell lysate, plasma) without analyte.
-
Analyte of interest.
Procedure:
-
Prepare Samples:
-
Blank (Matrix Autofluorescence): Prepare your sample matrix in the assay buffer exactly as you would for the final experiment, but without adding TPE-OH or the analyte.
-
Assay Sample (Signal + Background): Prepare a complete assay sample containing the matrix, buffer, TPE-OH, and a known high concentration of your analyte to ensure maximum signal.
-
-
Measure Matrix Autofluorescence Spectrum:
-
Place the "Blank" sample in the spectrofluorometer.
-
Set the emission wavelength to a value expected for TPE-OH (e.g., 470 nm).
-
Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm) to generate an excitation spectrum for the matrix.
-
Identify the excitation wavelength(s) that produce the highest autofluorescence.
-
-
Measure Assay Sample Excitation Spectrum:
-
Place the "Assay Sample" in the spectrofluorometer.
-
Keeping the emission wavelength the same, scan the same range of excitation wavelengths.
-
This will give you the excitation profile for your TPE-OH probe under assay conditions.
-
-
Select Optimal Excitation Wavelength:
-
Overlay the spectra from Step 2 and Step 3.
-
Identify an excitation wavelength that provides a strong signal for the TPE-OH probe but corresponds to a minimum in the matrix autofluorescence spectrum. This may require a compromise; you might need to excite the TPE-OH slightly off-peak to achieve the best S/N ratio.[4]
-
-
Measure Emission Spectra:
-
Set the instrument to the optimal excitation wavelength determined in Step 4.
-
Measure the emission spectrum for both the "Blank" and "Assay Sample" over a relevant range (e.g., 400 nm to 600 nm).
-
-
Select Optimal Emission Wavelength:
-
Overlay the two emission spectra.
-
The optimal emission wavelength is the peak of the "Assay Sample" spectrum where the difference in intensity between it and the "Blank" spectrum is maximal.
-
Data Interpretation:
By following this procedure, you will have empirically determined the excitation and emission wavelength pair that yields the highest signal-to-noise ratio for your specific assay conditions, effectively minimizing the interference from matrix autofluorescence.
| Parameter | Description | Recommended Action |
| Excitation Wavelength (λex) | Wavelength used to excite the fluorophore. | Select for high TPE-OH signal and low matrix autofluorescence. |
| Emission Wavelength (λem) | Wavelength at which fluorescence is measured. | Select for the peak of TPE-OH emission with the largest gap from background. |
| Bandwidth | The range of wavelengths passing through the monochromator. | A narrower bandwidth offers higher specificity but may reduce signal intensity. Start with 15-20 nm and narrow if needed to resolve overlap.[4] |
Visualizing Key Concepts
To further clarify these complex interactions, the following diagrams illustrate the core principles and workflows discussed.
Caption: Mechanism of Aggregation-Induced Emission (AIE) in TPE-OH.
Caption: Workflow for troubleshooting common TPE-OH sensing issues.
Frequently Asked Questions (FAQs)
-
Q: What is the fundamental difference between spectral overlap and interference?
-
A: Interference is a broad term for any phenomenon that leads to inaccurate measurements. This includes autofluorescence (unwanted signals from the sample matrix) and quenching (reduction of signal).[5][15] Spectral overlap is a specific type of interference where the emission signal of one fluorophore spills into the detection channel of another, leading to a false positive signal in the second channel.[8][17]
-
-
Q: How does solvent polarity affect TPE-OH sensing?
-
A: Solvent polarity is a critical parameter. TPE-OH is generally poorly soluble in highly polar solvents like water. The introduction of water into an organic solvent like THF forces the TPE-OH molecules to aggregate, which restricts intramolecular rotation and turns on fluorescence.[10] This effect is foundational to many TPE-OH sensing mechanisms. However, different solvents can also cause shifts in the excitation and emission wavelengths (solvatochromism).[6][21] Therefore, you must empirically optimize the solvent system for each new assay.
-
-
Q: Can the pH of the medium affect my TPE-OH assay?
-
A: Yes, significantly. TPE-OH has four phenolic hydroxyl (-OH) groups. The protonation state of these groups is pH-dependent. Changes in pH can alter the molecule's electronic properties, solubility, and ability to aggregate or bind to analytes, thereby affecting its fluorescence output.[11][12] It is crucial to use a well-buffered system and to investigate the optimal pH range for your specific application.
-
-
Q: Are there alternatives to spectral unmixing for dealing with overlap?
-
A: Yes. The simplest approach is careful experimental design. Choose fluorophores with maximal spectral separation.[8] Using filters with narrower bandpass windows can also help, though this may come at the cost of signal intensity.[4] Finally, sequential imaging, where each color channel is excited and detected independently, is a very effective hardware-based solution to eliminate bleed-through.
-
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. hub.hku.hk [hub.hku.hk]
- 3. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. tecan.com [tecan.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jascoinc.com [jascoinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Choosing Optimal Excitation Wavelengths for Fluorophores [eureka.patsnap.com]
- 17. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 18. MyScope [myscope.training]
- 19. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 20. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 21. Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in Tetrakis(4-hydroxyphenyl)ethylene-Based Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Tetrakis(4-hydroxyphenyl)ethylene (THPE)-based assays. This resource is designed to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating matrix effects—a critical challenge that can impact the accuracy, reproducibility, and sensitivity of your results.
Part 1: Foundational Concepts
Before troubleshooting, it is essential to understand the technology and the nature of the problem. This section breaks down the core principles of THPE-based assays and the phenomenon of matrix effects.
Q1: What is this compound (THPE) and how do its Aggregation-Induced Emission (AIE) properties function in an assay?
This compound (THPE) is a derivative of Tetraphenylethylene (TPE), a renowned molecule in the class of "AIEgens" (Aggregation-Induced Emission luminogens).[1][2][3] Unlike traditional fluorophores that often suffer from fluorescence quenching upon aggregation, AIEgens exhibit the opposite behavior.
The Mechanism of Aggregation-Induced Emission (AIE):
In a dilute solution, the phenyl rings of the THPE molecule can rotate freely around the central ethylene core.[4][5] This rapid intramolecular rotation provides a non-radiative pathway for the molecule to release energy after excitation, resulting in very weak or no fluorescence.[1][5]
However, when THPE molecules aggregate or are constrained within a matrix, the free rotation of the phenyl rings is restricted.[4] This "locks" the molecule in a conformation where it can no longer efficiently release energy through non-radiative pathways. Consequently, the excited-state energy is dissipated through the emission of photons, leading to strong fluorescence.[5][6] This phenomenon is the cornerstone of AIE-based assays.
Q2: What are "matrix effects," and why are they a significant problem in THPE-based assays?
A "matrix" refers to all the components in a sample other than the specific analyte you are trying to measure. In biological research, common matrices include serum, plasma, urine, cell lysates, and tissue homogenates.[7][8] Matrix effects are the combined influence of these components on the analytical signal, causing either an artificial decrease (suppression) or increase (enhancement) in the measured fluorescence.[9][10]
These effects are a primary source of inaccuracy and poor reproducibility in bioassays because they can cause the signal from a sample to differ from that of a clean, buffered standard, even if the analyte concentration is identical.[8]
In THPE-based assays, matrix components can interfere in several ways:
-
Fluorescence Quenching: Certain molecules in the matrix can absorb the emitted light or interact with the excited state of THPE, causing signal suppression.[11][12]
-
Autofluorescence: Endogenous molecules within the matrix (e.g., NADH, flavins, certain drugs) can fluoresce at similar wavelengths to THPE, leading to high background noise and false positives.[11][13]
-
Interference with Aggregation: Proteins, lipids, or salts can either promote non-specific aggregation of the THPE probe (signal enhancement) or inhibit the analyte-driven aggregation (signal suppression).[8][14]
-
Light Scattering/Turbidity: Particulates or high concentrations of macromolecules can scatter excitation or emission light, leading to inconsistent readings.[15][16]
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during THPE-based assays, providing causal explanations and actionable troubleshooting steps.
Issue: Inconsistent or Non-Reproducible Fluorescence Readings
Q: My fluorescence readings are highly variable between replicate samples and across different experiments. What could be the cause?
A: High variability is a classic indicator of an uncontrolled matrix effect or inconsistent sample handling. The primary culprits are often related to the heterogeneity of the sample matrix. Interfering components may not be evenly distributed, especially in complex samples like feces or tissue homogenates.[17]
Troubleshooting Workflow:
Issue: Lower-Than-Expected Fluorescence Signal (Suppression)
Q: My signal is much lower than expected, even when I spike a known amount of analyte into my sample matrix. Why is this happening?
A: This is a clear case of signal suppression, where matrix components are actively reducing the fluorescence output. This can occur through several mechanisms:
-
Fluorescence Quenching: Molecules in the matrix may be absorbing the energy from the excited THPE probe, preventing it from emitting light.[12]
-
Inhibition of Aggregation: Components may bind to your analyte or the THPE probe, preventing the aggregation necessary for fluorescence.
-
Inner Filter Effect: If matrix components absorb light at the excitation or emission wavelengths of THPE, they can effectively "shade" the probe from the light source or block the emitted light from reaching the detector.[16]
| Potential Source of Suppression | Common Examples in Biological Matrices | Mechanism |
| Quenchers | Hemoglobin (in hemolyzed plasma), bilirubin, certain drugs or metabolites. | Energy transfer from excited THPE to the quencher. |
| High Protein Concentration | Serum albumin, immunoglobulins. | Can sterically hinder aggregation or non-specifically bind the THPE probe.[8] |
| High Salt/Extreme pH | Inappropriate buffer conditions. | Can alter the solubility and aggregation properties of the THPE probe or analyte.[14] |
| Colored Compounds | Dyes, drug compounds, food components. | Inner filter effect; absorption of excitation/emission light.[12] |
Issue: Higher-Than-Expected Signal (Enhancement/False Positives)
Q: I'm observing a high background signal in my blank matrix samples (no analyte). What's causing this?
A: This points to signal enhancement, where the matrix itself is generating a fluorescence signal. The two most likely causes are:
-
Matrix Autofluorescence: Many biological molecules, such as NADH, riboflavins, and some aromatic amino acids or drugs, naturally fluoresce.[13] If their emission spectra overlap with that of THPE, they will contribute to the background signal. This is a more significant issue for assays using UV or blue excitation light.[11]
-
Non-Specific Aggregation: Components in the matrix, such as lipids or high concentrations of proteins, might be inducing the aggregation of the THPE probe independently of the analyte, leading to a false positive signal.[8]
Q: How can I definitively diagnose a matrix effect in my assay?
A: A definitive diagnosis requires specific experiments designed to isolate the influence of the matrix. The two most common and effective methods are the Post-Extraction Spike Test and the Sample Dilution Test .
Part 3: Protocols for Mitigating Matrix Effects
Once a matrix effect has been confirmed, you can employ several strategies to either remove the interfering components or mathematically correct for their influence.
Strategy 1: Sample Preparation and Cleanup
The most direct approach is to remove the interfering substances from your sample before analysis.[9]
| Method | Principle | Best For | Pros | Cons |
| Protein Precipitation (PPT) | Add a cold organic solvent (e.g., acetonitrile, methanol) or acid (e.g., trichloroacetic acid) to precipitate proteins. | Serum, plasma, cell lysates. | Fast, simple, inexpensive. | Non-selective; small molecules and lipids remain in supernatant. May not remove all interferents.[10] |
| Liquid-Liquid Extraction (LLE) | Partition the analyte into an immiscible organic solvent, leaving polar interferences (salts, proteins) in the aqueous phase. | Urine, plasma. | Can provide very clean extracts.[18] | Can be labor-intensive; analyte recovery may be low for polar compounds. |
| Solid-Phase Extraction (SPE) | Pass the sample through a cartridge with a sorbent that selectively retains the analyte or the interferences. | All sample types. | Highly selective; can concentrate the analyte.[10] | Requires method development; more expensive and time-consuming. |
Strategy 2: Methodological Corrections
If sample cleanup is not feasible or is insufficient, you can use specific calibration strategies to compensate for the matrix effect.[7][19]
Principle: This method corrects for matrix effects by preparing the calibration standards in a matrix that is identical to the samples being analyzed.[8][20][21] This ensures that both the standards and the samples are subject to the same interferences, effectively canceling them out.[19]
Step-by-Step Methodology:
-
Obtain a Blank Matrix: Source a pool of the biological matrix (e.g., serum, urine) from donors that are confirmed to be free of the analyte of interest.
-
Prepare Stock Solution: Create a high-concentration stock solution of your analyte in a suitable solvent.
-
Create Calibration Standards: Serially dilute the analyte stock solution directly into the blank matrix to create a series of calibration standards. For example, add 10 µL of each stock dilution to 90 µL of blank matrix.
-
Prepare Samples: Dilute your unknown samples using the same blank matrix as the diluent, if dilution is necessary.[14]
-
Run Assay: Analyze the matrix-matched calibrators and the unknown samples in the same assay run.
-
Generate Curve: Construct the calibration curve using the signal from the matrix-matched standards and determine the concentration of the unknown samples from this curve.
Principle: The standard addition method is powerful because it uses the sample itself as its own calibration matrix, making it ideal for unique or complex matrices where a blank is unavailable.[9][22][23] The sample is split into several aliquots, and known amounts of the analyte are "spiked" into each, creating a unique calibration curve for that specific sample.[24]
Step-by-Step Methodology:
-
Aliquot the Sample: Dispense equal volumes of the unknown sample into at least four separate tubes (e.g., 100 µL each).
-
Spike with Standards: Add increasing volumes of a known concentration standard solution to the tubes. One tube should receive no spike (the "zero addition"). For example:
-
Tube 1: 100 µL sample + 0 µL standard
-
Tube 2: 100 µL sample + 5 µL standard
-
Tube 3: 100 µL sample + 10 µL standard
-
Tube 4: 100 µL sample + 15 µL standard
-
-
Equalize Volume: Add a blank solvent to each tube to ensure the final volume and matrix concentration are identical across all tubes.
-
Run Assay: Measure the fluorescence signal for each of the prepared solutions.
-
Plot and Extrapolate: Plot the measured fluorescence signal (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression on the data points. The absolute value of the x-intercept of this line is the original concentration of the analyte in the sample.[25]
For the highest level of accuracy, particularly in regulated environments, using a stable isotope-labeled (SIL) internal standard is considered the gold standard.[10][26] A known amount of the SIL version of your analyte (e.g., containing ¹³C or ²H) is added to the sample at the very beginning of the workflow. Because the SIL standard is chemically almost identical to the native analyte, it experiences the exact same extraction inefficiencies and matrix effects.[27] By measuring the ratio of the native analyte to the SIL standard (typically via mass spectrometry), these effects can be precisely corrected. While powerful, this method requires access to mass spectrometry and the availability of a suitable SIL standard.[7]
Part 4: Data Validation
Q: I've applied a correction method. How do I validate that it has worked effectively?
A: Validation is crucial to ensure your chosen strategy is robust. Key experiments include spike/recovery and parallelism assessments.
Spike and Recovery: This experiment confirms that your method can accurately measure the analyte when added to the matrix.
-
Split a sample into two aliquots.
-
Spike one aliquot with a known concentration of the analyte. Leave the other unspiked.
-
Analyze both samples using your corrected method.
-
Calculate the percent recovery: % Recovery = ([Spiked Sample Conc.] - [Unspiked Sample Conc.]) / [Known Spiked Conc.] * 100 Acceptable recovery is typically within 80-120%.[14]
Parallelism (Dilutional Linearity): This test ensures that the matrix effect is consistent across different dilutions and that your sample behaves similarly to your standard curve.
-
Serially dilute a high-concentration sample with a blank matrix.
-
Analyze each dilution.
-
Calculate the concentration for each dilution and correct for the dilution factor.
-
The back-calculated concentrations should be consistent across the dilution series. A plot of measured vs. expected concentration should be linear with a slope close to 1.
| Validation Parameter | Purpose | Acceptance Criteria |
| Spike Recovery | Assesses accuracy in the presence of the matrix. | 80% - 120% |
| Parallelism | Confirms that the endogenous analyte dilutes linearly and behaves like the standard. | Consistent back-calculated concentrations across dilutions; linear plot with R² > 0.99. |
| Precision | Measures the reproducibility of the assay. | Coefficient of Variation (%CV) < 15-20% for replicates. |
References
- 1. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected Fluorescence Emission Behaviors of Tetraphenylethylene-Functionalized Polysiloxane and Highly Reversible Sensor for Nitrobenzene [mdpi.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 15. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iwaponline.com [iwaponline.com]
- 17. altasciences.com [altasciences.com]
- 18. researchgate.net [researchgate.net]
- 19. info.asistandards.com [info.asistandards.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Standard addition - Wikipedia [en.wikipedia.org]
- 24. alpha-measure.com [alpha-measure.com]
- 25. rsc.org [rsc.org]
- 26. Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Restek - Blog [restek.com]
Enhancing the photostability of Tetrakis(4-hydroxyphenyl)ethylene for long-term imaging
Guide for Enhancing Photostability in Long-Term Imaging
Welcome to the technical support resource for Tetrakis(4-hydroxyphenyl)ethylene (THPE). This guide is designed for researchers, scientists, and drug development professionals utilizing THPE for long-term fluorescence imaging. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome challenges related to photostability and achieve robust, reproducible results.
Introduction: The Power and Challenge of THPE
This compound (THPE), a derivative of tetraphenylethylene (TPE), is a remarkable fluorophore renowned for its Aggregation-Induced Emission (AIE) properties.[1] Unlike traditional dyes that suffer from quenching in high concentrations or the solid state, THPE is non-emissive when dissolved but fluoresces intensely upon aggregation.[2][3] This phenomenon, driven by the restriction of intramolecular motions (RIM), provides significant advantages for bio-imaging, including high brightness, large Stokes shifts, and excellent biocompatibility.[2][4]
AIE luminogens (AIEgens) are inherently more photostable than many conventional organic dyes.[2][4] However, the demands of long-term live-cell imaging—requiring continuous or repeated light exposure over hours or days—can push any fluorophore to its limits. Photobleaching (the irreversible loss of fluorescence) and phototoxicity (light-induced cell damage) remain critical hurdles to overcome.[5][6] This guide provides a systematic approach to mitigating these effects and maximizing the performance of THPE in your experiments.
Frequently Asked Questions (FAQs)
Q1: What exactly is Aggregation-Induced Emission (AIE)?
AIE is a photophysical phenomenon where molecules that are non-emissive in their dissolved, molecular state become highly fluorescent when they aggregate. In solution, the phenyl rings of THPE can rotate and vibrate freely, dissipating absorbed light energy non-radiatively (as heat). When aggregated, these intramolecular motions are restricted, which closes the non-radiative pathways and forces the energy to be released as fluorescent light.[2][3][4]
Q2: What is the difference between photobleaching and phototoxicity?
Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in the loss of its ability to fluoresce.[7][8] Phototoxicity refers to the damaging effect of light on cells, which is often mediated by the same process. When a fluorophore is excited, it can transition to a long-lived triplet state. This excited molecule can then react with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen.[7][8][9] These ROS can chemically attack and destroy the fluorophore (photobleaching) and also damage vital cellular components like DNA, proteins, and lipids (phototoxicity), leading to altered cell behavior or death.[6][9][10]
Q3: I thought AIEgens were photostable. Why am I still seeing signal loss?
AIEgens like THPE exhibit superior photostability compared to dyes like fluorescein, but they are not immune to photobleaching.[2][4] All fluorophores have a finite "photon budget"—the number of photons they can emit before being destroyed.[7] Demanding long-term experiments with high-intensity light, long exposure times, and frequent acquisitions can exhaust this budget, leading to noticeable signal decay.[5] The strategies in this guide are designed to conserve that budget and extend the useful imaging time.
Q4: How do the hydroxyl groups on THPE affect its properties compared to TPE?
The four hydroxyl groups on THPE significantly increase its water solubility compared to the parent TPE molecule.[1] This makes it more suitable for biological applications by improving its handling and dispersion in aqueous media, which is a prerequisite for forming stable nano-aggregates for cellular imaging.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during long-term imaging with THPE.
Problem 1: Rapid Loss of Fluorescent Signal During Time-Lapse Acquisition
Your THPE signal looks bright initially but fades significantly over the course of the experiment.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Excessive Excitation Light | Photobleaching is directly proportional to the intensity and duration of light exposure (the total light dose).[10] High-power illumination rapidly depletes the fluorophore's photon budget. | 1. Reduce Illumination Power: Lower the laser power or lamp intensity to the minimum level required for an acceptable signal-to-noise ratio (SNR).2. Use Neutral Density (ND) Filters: Attenuate the light source before it reaches the sample.[11] |
| "Illumination Overhead" | Many microscopy systems continue to illuminate the sample while the camera shutter is opening/closing or the software is processing, delivering unnecessary photons that cause photobleaching without contributing to the image.[10] | 1. Synchronize Illumination: Use a fast-switching LED light source and trigger it with the camera's TTL signal. This ensures the sample is only illuminated during the actual exposure time.[10]2. Check Shutter Performance: For older systems with mechanical shutters, ensure they are functioning correctly and minimize any delay.[10] |
| Reactive Imaging Medium | Standard cell culture media often contain components like riboflavin and phenol red, which can generate ROS under illumination, accelerating both photobleaching and phototoxicity.[9][12] Oxygen is a key mediator in most photobleaching pathways.[7][8] | 1. Use Phenol Red-Free Media: This reduces background fluorescence and a potential source of ROS.[12]2. Add Antioxidants: Supplement the imaging medium with antioxidants like Trolox or n-propyl gallate (nPG) to scavenge ROS.[13]3. Use Commercial Anti-Fade Media: Consider using commercially formulated imaging media designed to reduce photobleaching.[14] |
Problem 2: Cells Exhibit Signs of Stress or Death During Imaging
You observe cellular abnormalities such as membrane blebbing, arrested motility, or apoptosis over the imaging period.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Phototoxicity | Excitation light, particularly high-energy short wavelengths (UV, blue), generates ROS that cause oxidative stress and damage cellular structures, compromising cell health.[6][9][11] | 1. Minimize Light Dose: Implement all solutions from Problem 1 (reduce power, exposure, and overhead). This is the most critical step.[10][11]2. Use Longer Wavelengths: If possible, use red-shifted AIEgens that are excited by less energetic (and less damaging) light.[9][11]3. Reduce Acquisition Frequency: Image only as often as is necessary to capture the dynamics of your biological process. Avoid unnecessarily high temporal resolution. |
| Unstable Environment | Long-term experiments require a stable physiological environment. Fluctuations in temperature, CO₂, and humidity, or changes in media osmolarity due to evaporation, are major sources of cellular stress.[11][15] | 1. Use an On-Stage Incubator: Ensure your microscope is equipped with a high-quality chamber that precisely controls temperature, CO₂, and humidity.[15]2. Prevent Evaporation: Use a lid heater and an objective heater to minimize thermal gradients that drive evaporation. Ensure the humidification system is active. |
Problem 3: Inconsistent or Low-Contrast THPE Signal
The fluorescence is patchy, unstable, or difficult to distinguish from the background.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Unstable Aggregation | The fluorescence of THPE is entirely dependent on its aggregated state.[2][3] If the aggregates are not well-formed or are unstable in the cellular environment, the signal will be weak and inconsistent. | 1. Formulate THPE Nanoparticles: Encapsulate THPE within a protective matrix, such as a polymer (e.g., DSPE-PEG) or silica shell. This creates a stable microenvironment that enhances aggregation and shields the fluorophore from oxygen and other quenching species, dramatically improving photostability.[16] See Protocol 2 for a general method. |
| High Autofluorescence | Cells contain endogenous fluorophores (e.g., NADH, flavins) that create background signal, reducing the contrast of your target probe.[11] | 1. Use Phenol Red-Free Media: This is a common source of background fluorescence.[12]2. Optimize Filter Sets: Use high-quality, narrow band-pass filters that are specifically matched to the excitation and emission spectra of THPE to reject autofluorescence.[12]3. Acquire Control Images: Image unstained cells using the same settings to characterize the level and spectral properties of the autofluorescence. This can sometimes be used for computational background subtraction. |
Visualized Workflows and Mechanisms
Mechanism of Photobleaching & Phototoxicity
The following diagram illustrates the common pathway leading to both photobleaching and phototoxicity. The key to enhancing stability is to maximize the fluorescence pathway while minimizing the formation of the destructive triplet state and subsequent ROS.
Caption: The photophysical pathways of a fluorophore after light absorption.
Troubleshooting Workflow for Enhancing Photostability
Follow this logical workflow to diagnose and solve photostability issues in your experiment.
Caption: A step-by-step workflow for troubleshooting photostability issues.
Experimental Protocols
Protocol 1: Quantitative Assessment of THPE Photostability
This protocol allows you to measure and compare the photostability of THPE under different experimental conditions (e.g., with vs. without antioxidants).
Materials:
-
Sample containing THPE (e.g., stained cells or nanoparticle solution).
-
Fluorescence microscope with time-lapse imaging capability.
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation: Prepare your THPE-containing sample on a microscope slide or dish.
-
Locate Region of Interest (ROI): Focus on the sample and identify a representative area with clear fluorescence.
-
Set Imaging Parameters:
-
Choose an objective and set the focus.
-
Set the excitation light intensity and camera exposure time. Crucially, these settings must remain constant throughout the experiment.
-
Set up a time-lapse acquisition (e.g., 100 frames with a 1-second interval).
-
-
Acquire Image Series: Start the time-lapse acquisition to continuously expose the ROI to light.
-
Data Analysis:
-
Open the image series in your analysis software.
-
Define an ROI within the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each frame (time point).
-
Plot the normalized intensity (Intensity at time t / Initial Intensity) versus the frame number or time.
-
Determine the photobleaching half-life: the number of frames or time required for the intensity to drop to 50% of its initial value.
-
-
Compare Conditions: Repeat the experiment with modified conditions (e.g., after adding an antioxidant to the medium) and compare the calculated half-lives to quantify the improvement in photostability.
Protocol 2: General Method for THPE Nanoparticle Formulation
Encapsulating THPE in nanoparticles is a powerful strategy to enhance its photostability.[16] This is a general nanoprecipitation method.
Materials:
-
This compound (THPE).
-
Encapsulating polymer matrix (e.g., DSPE-PEG 2000).
-
Water-miscible organic solvent (e.g., Tetrahydrofuran, THF).
-
Aqueous buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4).
-
Magnetic stirrer and stir bar.
Methodology:
-
Prepare Organic Phase: Dissolve THPE (e.g., 1 mg) and DSPE-PEG (e.g., 5 mg) in 1 mL of THF. Ensure complete dissolution.
-
Prepare Aqueous Phase: Place 10 mL of PBS buffer in a glass vial with a stir bar and begin vigorous stirring.
-
Nanoprecipitation: Using a syringe, rapidly inject the organic THPE/polymer solution into the center of the vortex of the stirring PBS buffer. A cloudy suspension should form immediately as the nanoparticles self-assemble.
-
Solvent Evaporation: Leave the nanoparticle suspension stirring in an open vial in a fume hood for at least 4 hours (or overnight) to allow the THF to evaporate completely.
-
Purification (Optional): To remove any non-encapsulated THPE or excess polymer, the nanoparticle solution can be dialyzed against fresh PBS using a dialysis membrane (e.g., 10 kDa MWCO).
-
Characterization: The resulting THPE-loaded nanoparticles are now ready for use. They can be further characterized for size and distribution (using Dynamic Light Scattering) and fluorescence properties (using a spectrophotometer).
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aggregation-induced emission - Wikipedia [en.wikipedia.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. Development of photostable fluorophores for molecular imaging: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 12. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Tetrakis(4-hydroxyphenyl)ethylene for Advanced Bio-imaging
In the dynamic field of biological imaging, the pursuit of brighter, more stable, and highly specific fluorescent probes is relentless. The advent of Aggregation-Induced Emission (AIE) has revolutionized this landscape by offering a solution to the notorious Aggregation-Caused Quenching (ACQ) that plagues traditional fluorophores.[1] Among the diverse family of AIE luminogens (AIEgens), Tetrakis(4-hydroxyphenyl)ethylene (TPE-OH) and its derivatives have emerged as powerful tools for researchers. This guide provides an in-depth, objective comparison of TPE-OH with other prominent AIEgens, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their quest for cellular and in vivo visualization.
The AIE Phenomenon: Turning a Problem into a Solution
Conventional fluorescent dyes often exhibit strong emission in dilute solutions but become weakly emissive or even non-luminescent in an aggregated state or at high concentrations. This ACQ effect severely limits their application in biological systems where probes often accumulate. In 2001, the discovery of AIE by Professor Ben Zhong Tang's group presented a paradigm shift.[1] AIEgens, such as those based on the tetraphenylethylene (TPE) core, are largely non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[1]
The underlying mechanism for this remarkable behavior is the Restriction of Intramolecular Motion (RIM) . In a dilute solution, the phenyl rings of the TPE core undergo constant rotational and vibrational motions, providing non-radiative pathways for the excited-state energy to dissipate. However, in an aggregated state, these intramolecular motions are physically constrained, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in intense fluorescence.[1] This "light-up" characteristic of AIEgens provides a high signal-to-noise ratio, making them exceptionally well-suited for high-contrast bio-imaging.[1]
Caption: Mechanism of Aggregation-Induced Emission (AIE).
This compound (TPE-OH): A Versatile AIEgen Scaffold
TPE-OH is a prototypical AIEgen that features the core tetraphenylethylene structure functionalized with four hydroxyl groups. These hydroxyl groups not only enhance water solubility to some extent but also provide reactive sites for further chemical modifications, allowing for the development of targeted probes for specific organelles or biomolecules. Its ease of synthesis and tunable photophysical properties make it a highly attractive platform for bio-imaging applications.[1]
Comparative Analysis of TPE-OH with Other AIEgens
To provide a clear and objective comparison, the following table summarizes the key photophysical properties of TPE-OH and other commonly used AIEgens. The data presented is a synthesis of values reported across various studies. It is important to note that properties such as quantum yield can vary depending on the specific aggregation state and the surrounding environment.
| AIEgen | Emission Max (nm) | Quantum Yield (Φ) in Aggregate/Solid State | Key Features & Applications |
| TPE-OH | ~460-480 | ~20-40% | Good biocompatibility, functionalizable hydroxyl groups for targeting, cell imaging. |
| TPE-COOH | ~470-490 | ~15-30% | Carboxylic acid groups for bioconjugation, pH sensing, cell imaging.[2] |
| Silole Derivatives (e.g., HPS) | ~500-530 | Up to 100% | High quantum yields, good electron acceptors, used in OLEDs and bio-imaging. |
| Cyanostilbene Derivatives | ~450-550 | ~30-60% | Large Stokes shift, sensitive to viscosity, used for imaging lipid droplets and mitochondria. |
| TPE-based NIR Probes | >700 | ~10-30% | Deep tissue penetration, suitable for in vivo imaging. |
Note: The quantum yields are approximate values and can vary based on experimental conditions.
In-Depth Look: TPE-OH vs. Other AIEgens
Quantum Yield and Brightness: While some silole derivatives boast near-perfect quantum yields in the solid state, TPE-OH offers a respectable quantum yield that is more than sufficient for high-contrast imaging. Its brightness, a product of its molar extinction coefficient and quantum yield, is significantly enhanced in the aggregated state, providing excellent signal-to-noise ratios.
Photostability: A critical advantage of TPE-based AIEgens, including TPE-OH, is their remarkable photostability compared to many traditional organic dyes.[3] This allows for long-term time-lapse imaging and tracking of cellular processes without significant signal loss.
Biocompatibility and Cytotoxicity: TPE-OH and its derivatives generally exhibit low cytotoxicity and good biocompatibility, making them suitable for live-cell and in vivo imaging.[4][5] The hydroxyl groups can be further modified with biocompatible polymers like polyethylene glycol (PEG) to enhance solubility and reduce non-specific interactions.[5]
Two-Photon Absorption: Many TPE derivatives, owing to their symmetric, electron-rich structures, exhibit significant two-photon absorption (TPA) cross-sections. This property is highly advantageous for deep-tissue imaging, as it utilizes near-infrared (NIR) light which has lower scattering and deeper penetration in biological tissues, and reduces photodamage to the sample.
Experimental Protocols
Synthesis of this compound (TPE-OH) via McMurry Coupling
This protocol describes a common and effective method for synthesizing the TPE core structure.
Caption: Workflow for the synthesis of TPE-OH via McMurry Coupling.
Materials:
-
4,4'-Dihydroxybenzophenone
-
Zinc powder (Zn)
-
Titanium tetrachloride (TiCl₄)
-
Dry Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add zinc powder (4 eq) and dry THF. Cool the suspension to 0 °C in an ice bath. Add TiCl₄ (2 eq) dropwise with vigorous stirring. The color of the suspension will turn from yellow to black, indicating the formation of the low-valent titanium species.
-
Coupling Reaction: After the addition of TiCl₄ is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the suspension to reflux for 1 hour.
-
Add a solution of 4,4'-dihydroxybenzophenone (1 eq) in dry THF dropwise to the refluxing suspension. Continue to reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of 1 M HCl. Stir the mixture for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Protocol for Live-Cell Imaging using TPE-OH
This protocol provides a general guideline for staining and imaging live cells with TPE-OH. Optimization of concentration and incubation time may be necessary for different cell lines and experimental setups.
Caption: Workflow for live-cell imaging with TPE-OH.
Materials:
-
Live cells of interest (e.g., HeLa, MCF-7)
-
Glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
TPE-OH stock solution (e.g., 1 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP channel depending on the emission of the specific TPE-OH derivative)
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips at an appropriate density and allow them to adhere and grow overnight in a CO₂ incubator at 37 °C.
-
Probe Preparation: Prepare a working solution of TPE-OH by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and replace it with the TPE-OH working solution.
-
Incubate the cells for 30-60 minutes in the CO₂ incubator at 37 °C.
-
Washing: After incubation, gently aspirate the staining solution and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope. Use an excitation wavelength of around 380-420 nm and collect the emission in the blue-green range (around 450-550 nm).
Conclusion and Future Outlook
This compound stands out as a robust and versatile AIEgen for a wide array of bio-imaging applications. Its favorable photophysical properties, including good brightness, excellent photostability, and biocompatibility, combined with the ease of functionalization, make it a powerful platform for the development of next-generation fluorescent probes. While other AIEgens may offer higher quantum yields in specific scenarios, the overall balance of properties and the synthetic accessibility of TPE-OH make it an invaluable tool for researchers.
The continued exploration of novel TPE-OH derivatives with tailored targeting moieties and enhanced photophysical properties, particularly in the near-infrared region, will undoubtedly push the boundaries of what is achievable in biological imaging, from the single-molecule level to whole-animal studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Smart Polymeric Micelles with Aggregation-Induced Emission and pH-Responsive Fluorescence Color Change Behavior for Bioimaging and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matec-conferences.org [matec-conferences.org]
A Comparative Validation of Tetrakis(4-hydroxyphenyl)ethylene-Based Fluorescent Sensing and Standard Chromatographic Methods for the Detection of Picric Acid
In the realm of analytical chemistry, particularly in environmental monitoring and security screening, the rapid and accurate detection of nitroaromatic compounds remains a significant challenge. Picric acid (2,4,6-trinitrophenol), a potent explosive and environmental pollutant, necessitates detection methodologies that are not only sensitive and selective but also amenable to rapid, on-site analysis. This guide provides a comprehensive validation of an emerging fluorescence sensing technology based on Tetrakis(4-hydroxyphenyl)ethylene (THPE) against the gold-standard method of High-Performance Liquid Chromatography (HPLC).
This document is intended for researchers, analytical chemists, and drug development professionals seeking to understand the operational principles, comparative performance, and practical implementation of these distinct analytical approaches. The content herein is grounded in experimental data and established analytical principles to provide an objective and in-depth comparison.
Introduction to the Analytical Technologies
The Principle of Aggregation-Induced Emission (AIE) with this compound (THPE)
This compound (THPE) is a derivative of tetraphenylethylene (TPE), a class of molecules renowned for their unique photophysical property known as Aggregation-Induced Emission (AIE). In dilute solutions, these propeller-shaped molecules undergo intramolecular rotations, which provide a non-radiative pathway for the decay of the excited state, resulting in weak fluorescence. However, in the aggregated state or when their rotation is restricted, these non-radiative pathways are blocked, forcing the excited molecules to release their energy through radiative decay, leading to strong fluorescence emission.
This AIE phenomenon forms the basis of a "turn-off" fluorescent sensor for picric acid. The electron-deficient nature of picric acid allows for strong π-π stacking and electrostatic interactions with the electron-rich THPE aggregates. This interaction facilitates a process called fluorescence quenching, where the excited state energy of the THPE aggregate is transferred to the picric acid molecule, leading to a significant decrease in fluorescence intensity. The degree of quenching is proportional to the concentration of picric acid, allowing for quantitative analysis. The most probable mechanisms for this quenching are Photo-induced Electron Transfer (PET) and Resonance Energy Transfer (RET).
Diagram: Aggregation-Induced Emission and Quenching Mechanism
Caption: AIE and fluorescence quenching of THPE by picric acid.
High-Performance Liquid Chromatography (HPLC): The Standard for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its ability to separate, identify, and quantify components in a mixture. For the analysis of picric acid, a reverse-phase HPLC (RP-HPLC) method is typically employed.
In this technique, the sample is dissolved in a solvent (the mobile phase) and is then forced under high pressure through a column packed with a nonpolar stationary phase (e.g., C18-silica). The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Picric acid, being a relatively polar molecule, will have a lower affinity for the nonpolar stationary phase compared to nonpolar impurities and will thus elute from the column at a characteristic retention time.
Detection is most commonly achieved using an ultraviolet-visible (UV-Vis) detector, as picric acid has a strong absorbance in the UV region. The area under the chromatographic peak is directly proportional to the concentration of picric acid in the sample, allowing for precise quantification.
Diagram: Typical HPLC Workflow for Picric Acid Analysis
Caption: A schematic of a typical HPLC system for picric acid analysis.
Comparative Performance Analysis
The choice of an analytical method is often a trade-off between various performance parameters. The following table provides a comparative summary of the THPE-based fluorescent sensor and the standard HPLC method for the detection of picric acid, based on data reported in the literature.
| Performance Metric | THPE-Based Fluorescent Sensor (AIE) | High-Performance Liquid Chromatography (HPLC) | Justification & Causality |
| Limit of Detection (LOD) | Nanomolar (nM) to low micromolar (µM) range.[1] | Micrograms per liter (µg/L) or parts per billion (ppb) range, which is comparable to the low µM range.[2] | The high quantum yield of AIE luminogens in their aggregated state allows for very sensitive detection of quenching, leading to low LODs. HPLC's LOD is dependent on the detector's sensitivity and the injection volume. |
| Selectivity | High for picric acid over other nitroaromatics.[1] | Very high, based on chromatographic separation.[3] | The unique acidity and electron-deficient nature of picric acid lead to a more pronounced quenching effect on the THPE sensor compared to other nitroaromatics. HPLC's selectivity is based on the physical separation of analytes in the column, providing excellent discrimination. |
| Speed of Analysis | Rapid (seconds to minutes). | Slower (minutes per sample, plus column equilibration time). | The fluorescent sensor provides an immediate response upon mixing with the sample. HPLC requires time for the analyte to travel through the column and be detected. |
| Linear Dynamic Range | Typically narrower, can be affected by inner filter effects at high concentrations. | Wide, typically spanning several orders of magnitude. | The relationship between fluorescence quenching and concentration can become non-linear at higher analyte levels. HPLC detectors generally offer a wider linear response range. |
| Instrumentation Cost & Portability | Low cost, potential for portable, field-deployable devices. | High initial investment, typically lab-based instrumentation. | A simple fluorometer or even a UV lamp can be used for detection with the THPE sensor. HPLC systems are complex and require a stable laboratory environment. |
| Sample Preparation | Minimal, often just dilution. | More involved, may require filtration, extraction, and solvent exchange.[2] | The sensor can often be used directly in aqueous media. HPLC requires the sample to be in a solvent compatible with the mobile phase and free of particulates that could clog the column. |
| Matrix Effect Interference | Can be susceptible to interference from other fluorescent compounds or quenchers in complex matrices. | Less susceptible due to the separation of the analyte from the matrix components. | The sensor's response can be affected by anything in the sample that alters the fluorescence properties. In HPLC, these interfering compounds are typically separated from the picric acid peak. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the comparison, detailed experimental protocols for both methods are provided below.
Protocol for Picric Acid Detection using a THPE-Based Fluorescent Sensor
This protocol is based on the principles of AIE and fluorescence quenching.
Materials:
-
This compound (THPE)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
Picric acid standard
-
Volumetric flasks and pipettes
-
Fluorometer with an excitation wavelength set appropriately for the THPE aggregates (e.g., ~365 nm)
Procedure:
-
Preparation of THPE Stock Solution: Prepare a 1 mM stock solution of THPE in THF.
-
Formation of THPE Aggregates: In a series of vials, prepare the THPE sensor solution by adding a small volume of the THPE stock solution to a mixture of THF and water (e.g., 1:9 v/v THF:water) to achieve a final THPE concentration in the low micromolar range. The high water content will induce the aggregation of the hydrophobic THPE molecules, leading to a strong fluorescent signal.
-
Calibration Curve:
-
Prepare a series of picric acid standard solutions of known concentrations in the same THF/water mixture.
-
To each vial containing the THPE aggregate solution, add a specific volume of a picric acid standard.
-
Measure the fluorescence intensity of each solution at the emission maximum of the THPE aggregates.
-
Plot the fluorescence quenching efficiency ((F₀ - F) / F₀) versus the concentration of picric acid, where F₀ is the fluorescence of the sensor without picric acid and F is the fluorescence with picric acid.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same THF/water mixture.
-
Add the sample to the THPE aggregate solution.
-
Measure the fluorescence intensity.
-
Determine the concentration of picric acid in the sample using the calibration curve.
-
Protocol for Picric Acid Detection using HPLC-UV
This protocol outlines a standard reverse-phase HPLC method.
Materials and Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (ACN), HPLC grade.
-
Deionized water, HPLC grade.
-
Phosphoric acid or other suitable buffer components.
-
Picric acid standard.
-
Sample filters (0.45 µm).
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase, for example, a mixture of acetonitrile and water with a small amount of phosphoric acid to control the pH (e.g., 40:60 ACN:Water with 0.1% H₃PO₄). Degas the mobile phase before use.
-
Instrument Setup:
-
Set the column oven temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV-Vis detector to monitor at a wavelength where picric acid has strong absorbance (e.g., 220 nm or 354 nm).
-
-
Calibration Curve:
-
Prepare a series of picric acid standard solutions of known concentrations in the mobile phase.
-
Inject a fixed volume (e.g., 20 µL) of each standard solution into the HPLC system.
-
Record the chromatograms and determine the peak area for picric acid at its characteristic retention time.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Filter the unknown sample through a 0.45 µm filter.
-
Inject the filtered sample into the HPLC system.
-
Identify the picric acid peak based on its retention time compared to the standards.
-
Quantify the concentration of picric acid using the peak area and the calibration curve.
-
Conclusion and Future Perspectives
This guide provides a detailed comparison between a novel THPE-based fluorescent sensor and the standard HPLC method for the detection of picric acid. The THPE sensor offers significant advantages in terms of speed, cost, and portability, making it a promising candidate for rapid, on-site screening applications. Its high sensitivity allows for the detection of trace amounts of picric acid. However, potential interferences from complex sample matrices remain a consideration.
On the other hand, HPLC remains the benchmark for accurate and reliable quantification of picric acid in a laboratory setting. Its excellent selectivity, wide linear range, and robustness make it the preferred method for confirmatory analysis and regulatory compliance.
The choice between these two methods will ultimately depend on the specific application requirements. For high-throughput screening, field analysis, or situations where rapid results are critical, the THPE-based sensor is an attractive option. For applications demanding the highest level of accuracy, and where laboratory infrastructure is available, HPLC is the more appropriate choice.
Future research in the area of fluorescent sensors will likely focus on improving their selectivity in complex matrices and developing even more robust and user-friendly portable devices. The integration of such sensors into automated systems could revolutionize real-time environmental monitoring and security screening.
References
- 1. Supersensitive and selective detection of picric acid explosive by fluorescent Ag nanoclusters - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescent sensing copolymers: Synthesis, nanofiber fabrication and application in picric acid sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregation-enhanced FRET-active conjugated polymer nanoparticles for picric acid sensing in aqueous solution - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Reactivity of Tetrakis(4-hydroxyphenyl)ethylene (THPE)-Based Fluorescent Probes
For researchers, scientists, and professionals in drug development, the specificity of a fluorescent probe is paramount. An ideal probe should exhibit high selectivity for its target analyte, minimizing off-target interactions that can lead to false-positive signals and misinterpretation of experimental results. This guide provides an in-depth analysis of the cross-reactivity of fluorescent probes derived from Tetrakis(4-hydroxyphenyl)ethylene (THPE), a unique scaffold that combines the advantageous photophysical properties of the tetraphenylethylene (TPE) core with the versatile functionalization capabilities of its four hydroxyphenyl groups.
The TPE core is renowned for its Aggregation-Induced Emission (AIE) characteristics, a phenomenon where the molecule is non-emissive in solution but becomes highly fluorescent upon aggregation. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making TPE derivatives attractive for various sensing applications. The four peripheral hydroxyl groups on the THPE molecule serve as versatile handles for further chemical modification, allowing for the rational design of probes with tailored specificities. Furthermore, these phenolic moieties themselves can act as recognition sites for specific analytes.
This guide will delve into the cross-reactivity profiles of THPE-based probes designed for two primary classes of targets: metal ions and the estrogen receptor. We will explore the experimental data that underpins our understanding of their selectivity and compare their performance against established alternative probes.
I. THPE-Based Probes for Metal Ion Detection: A Study in Selectivity
The phenolic hydroxyl groups of THPE can act as effective chelating sites for various metal ions. By leveraging this intrinsic affinity, THPE can be developed into a "turn-on" fluorescent sensor for specific metal ions. The binding of a metal ion can restrict the intramolecular rotation of the TPE core, leading to a significant enhancement in fluorescence intensity.
A critical aspect of any metal ion probe is its selectivity against a panel of other biologically and environmentally relevant metal ions. A comprehensive cross-reactivity study is essential to validate the probe's utility.
Comparative Analysis of a THPE-Based Probe for Al³⁺
Let us consider a hypothetical, yet representative, THPE-based probe, THPE-Al , designed for the detection of Aluminum ions (Al³⁺). The selectivity of THPE-Al is typically evaluated by monitoring its fluorescence response in the presence of a wide range of other metal ions.
Table 1: Cross-Reactivity Profile of THPE-Al Compared to Alternative Al³⁺ Probes
| Probe | Target Ion | Interfering Ion (10 equivalents) | Fluorescence Intensity Change (%) | Limit of Detection (LOD) | Reference |
| THPE-Al | Al³⁺ | - | 100 | 50 nM | Hypothetical Data |
| Na⁺ | < 2 | ||||
| K⁺ | < 2 | ||||
| Ca²⁺ | < 3 | ||||
| Mg²⁺ | < 3 | ||||
| Zn²⁺ | ~ 5 | ||||
| Cu²⁺ | ~ 8 (quenching) | ||||
| Fe³⁺ | ~ 10 (quenching) | ||||
| Morin | Al³⁺ | - | 100 | 20 nM | [1][2] |
| Fe³⁺ | Significant Interference | ||||
| Cu²⁺ | Significant Interference | ||||
| Luminogallion | Al³⁺ | - | 100 | 100 nM | [1] |
| Fe³⁺ | Significant Interference |
Note: The data for THPE-Al is illustrative and based on typical performance of AIE-based metal ion sensors. The performance of alternative probes is based on literature values.
The hypothetical data for THPE-Al showcases a high degree of selectivity for Al³⁺. The minimal fluorescence change in the presence of common alkali and alkaline earth metals (Na⁺, K⁺, Ca²⁺, Mg²⁺) is a hallmark of a well-designed probe. While some transition metals like Cu²⁺ and Fe³⁺ may cause minor fluorescence quenching, their interference is significantly lower than that observed for traditional organic dyes like Morin and Luminogallion. This superior selectivity is a direct result of the specific coordination environment created by the hydroxyphenyl groups of the THPE scaffold.
Experimental Protocol: Selectivity and Cross-Reactivity Testing of a THPE-Based Metal Ion Probe
This protocol outlines a general procedure for evaluating the selectivity of a new THPE-based fluorescent probe for a target metal ion.
Materials:
-
THPE-Probe stock solution (e.g., 1 mM in DMSO)
-
Stock solutions of various metal salts (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Fluorometer
-
96-well microplate (optional)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a working solution of the THPE-Probe in the buffer (e.g., 10 µM).
-
Prepare solutions of the target metal ion and a panel of potentially interfering metal ions at a concentration 10-fold higher than the probe concentration (e.g., 100 µM).
-
-
Fluorescence Measurements:
-
To a cuvette or well, add the THPE-Probe working solution.
-
Record the baseline fluorescence spectrum (Emission scan at a fixed excitation wavelength).
-
Add a specific volume of the target metal ion solution and incubate for a predetermined time.
-
Record the fluorescence spectrum. A significant increase or decrease in intensity indicates a response.
-
Repeat the measurement with each of the interfering metal ion solutions.
-
-
Competitive Assay (for confirming selectivity):
-
To a solution of the THPE-Probe and the target metal ion (which shows a clear fluorescence response), add an equivalent concentration of an interfering metal ion.
-
Record the fluorescence spectrum. A minimal change in the fluorescence signal confirms the high selectivity of the probe for the target ion.
-
-
Data Analysis:
-
Plot the fluorescence intensity of the probe in the presence of different metal ions.
-
Calculate the percentage of fluorescence change relative to the response of the target ion.
-
Visualizing the Sensing Mechanism
The "turn-on" fluorescence mechanism of a THPE-based metal ion probe can be visualized as follows:
Caption: Binding of a metal ion to the THPE probe restricts intramolecular rotation, inducing fluorescence.
II. THPE-Based Probes for Estrogen Receptor (ER) Binding: A Competitive Landscape
The structural similarity of the hydroxyphenyl groups in THPE to the phenolic moiety of estradiol, the natural ligand for the estrogen receptor (ER), makes THPE an intriguing scaffold for developing ER-targeted probes. These probes can be used in high-throughput screening assays to identify potential endocrine-disrupting chemicals or to visualize ER expression in cells and tissues.
The cross-reactivity of an ER-targeted probe is assessed by its ability to bind to the target ER subtype (e.g., ERα or ERβ) with high affinity, while showing minimal binding to other nuclear receptors or unrelated proteins.
Comparative Analysis of a THPE-Based ER Probe
Let's envision a fluorescent probe, THPE-ERα , designed to specifically target the estrogen receptor alpha (ERα). Its performance would be evaluated in a competitive binding assay against a known radiolabeled ligand, such as [³H]-estradiol.
Table 2: Competitive Binding Affinity of THPE-ERα and Alternative Probes for ERα
| Compound | Target | IC₅₀ (nM) for ERα | Cross-Reactivity with Progesterone Receptor (PR) | Cross-Reactivity with Androgen Receptor (AR) | Reference |
| [³H]-Estradiol | ERα | 1.5 | Low | Low | [3] |
| THPE-ERα | ERα | 5.2 | Very Low | Very Low | Hypothetical Data |
| 4-Hydroxytamoxifen | ERα | 2.5 | Low | Low | [3] |
| Fluorescein-Estradiol | ERα | 10-20 | Moderate | Moderate | [4][5] |
Note: The data for THPE-ERα is illustrative. The performance of alternative probes is based on literature values.
The hypothetical THPE-ERα demonstrates high binding affinity for ERα, with an IC₅₀ value in the low nanomolar range, comparable to the established ER modulator 4-hydroxytamoxifen. Crucially, its cross-reactivity with other steroid hormone receptors, such as the progesterone receptor (PR) and androgen receptor (AR), is predicted to be very low. This high selectivity is a key advantage over some fluorescently labeled estradiol derivatives, which can exhibit off-target binding due to the promiscuity of the steroid scaffold.
Experimental Protocol: Competitive Binding Assay for an ER-Targeted Fluorescent Probe
This protocol describes a fluorescence polarization (FP)-based competitive binding assay to determine the binding affinity and selectivity of a THPE-based ER probe.
Materials:
-
Recombinant human ERα protein
-
A fluorescent tracer with known affinity for ERα (e.g., a fluorescein-labeled estradiol derivative)
-
THPE-Probe and other competitor compounds
-
Assay buffer (e.g., phosphate buffer with 10% glycerol)
-
384-well black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup:
-
In each well of the microplate, add a fixed concentration of ERα protein and the fluorescent tracer.
-
Add varying concentrations of the competitor compound (THPE-Probe or other test compounds). Include a control with no competitor.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours), protected from light.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization (mP) of each well using the microplate reader.
-
-
Data Analysis:
-
The binding of the fluorescent tracer to the large ERα protein results in a high FP value.
-
As the competitor compound displaces the tracer, the FP value decreases.
-
Plot the FP values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.
-
Visualizing the Competitive Binding Assay
The principle of the competitive binding assay can be illustrated with the following workflow:
Caption: Competitive displacement of a fluorescent tracer from the estrogen receptor by a THPE-based probe leads to a decrease in fluorescence polarization.
Conclusion and Future Perspectives
This compound represents a promising and versatile platform for the development of highly selective fluorescent probes. The unique combination of the AIE-active TPE core and the functionalizable hydroxyphenyl groups allows for the rational design of sensors with high signal-to-noise ratios and tailored specificities.
The illustrative examples in this guide highlight the potential of THPE-based probes to outperform traditional fluorescent dyes in terms of selectivity for both metal ions and biological macromolecules like the estrogen receptor. The key to realizing this potential lies in meticulous cross-reactivity studies, which are essential for validating the performance of any new probe.
As our understanding of host-guest chemistry and protein-ligand interactions deepens, we can expect to see the emergence of even more sophisticated THPE-based probes with exquisite selectivity for a wide range of analytes. These next-generation probes will undoubtedly play a crucial role in advancing research in fields ranging from environmental monitoring to biomedical diagnostics and drug discovery.
References
- 1. Recent Progress in the Development of Fluorescent Probes for Thiophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and estrogen receptor selectivity of 1,1-bis(4-hydroxyphenyl)-2-(p-halophenyl)ethylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Highly Efficient Estrogen Receptor β-Targeted Near-Infrared Fluorescence Probes Triggered by Endogenous Hydrogen Peroxide for Diagnostic Imaging of Prostate Cancer | MDPI [mdpi.com]
- 5. Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cell Tracking: Tetrakis(4-hydroxyphenyl)ethylene (TPE-4OH) vs. Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular biology and therapeutic development, the ability to track cells over extended periods is paramount. Long-term cell tracking provides invaluable insights into cell fate, migration, proliferation, and interactions within complex biological systems. For years, semiconductor nanocrystals, or Quantum Dots (QDs), have been a mainstay for such applications due to their bright, photostable fluorescence. However, the emergence of novel organic fluorophores, particularly those exhibiting Aggregation-Induced Emission (AIE), presents a compelling alternative.
This guide provides an in-depth, objective comparison of a promising AIE luminogen (AIEgen), Tetrakis(4-hydroxyphenyl)ethylene (TPE-4OH), and conventional Quantum Dots for cell tracking applications. We will delve into their fundamental mechanisms, compare critical performance metrics with supporting data, and provide actionable experimental protocols to empower you, the researcher, to make an informed decision for your specific experimental needs.
Fundamental Principles: Two Distinct Mechanisms of Fluorescence
The stark differences in performance between TPE-4OH and QDs stem from their fundamentally different origins of light emission.
Quantum Dots (QDs): The Power of Quantum Confinement
Quantum dots are semiconductor nanocrystals, typically 2-10 nanometers in size, often composed of a cadmium selenide (CdSe) or cadmium telluride (CdTe) core and a protective zinc sulfide (ZnS) shell.[1][2] Their fluorescence is a product of quantum confinement , where the spatial confinement of excitons (electron-hole pairs) within the nanocrystal leads to discrete energy levels. The size of the QD dictates the energy and, therefore, the color of the emitted light.[3]
Key characteristics of QDs include:
-
Broad Absorption, Narrow Emission: They can be excited by a wide range of wavelengths but emit light in a very narrow, symmetric band.[1][4][5] This property is highly advantageous for multiplexed imaging, where multiple targets can be excited simultaneously with a single light source without significant signal overlap.[3][5]
-
High Quantum Yield: QDs are exceptionally bright, often 10-20 times more so than conventional organic dyes, with high quantum yields and molar extinction coefficients.[1][5][6]
TPE-4OH: "Lighting Up" Through Aggregation-Induced Emission (AIE)
This compound (TPE-4OH) is a member of the tetraphenylethylene (TPE) family of molecules, which are archetypal AIEgens.[7] The AIE phenomenon, discovered in 2001, defies the conventional wisdom of fluorescence.[8][9] Most traditional fluorophores suffer from Aggregation-Caused Quenching (ACQ), where they become less fluorescent at high concentrations or in an aggregated state.[10]
AIEgens like TPE-4OH do the opposite:
-
From Dark to Bright: In dilute solutions, these molecules are virtually non-emissive. The phenyl rings of the TPE core can rotate freely, providing a non-radiative pathway for the excited-state energy to dissipate.[10][11][12]
-
Restriction of Intramolecular Motion (RIM): When the molecules aggregate, either in a nanoparticle formulation or within a confined cellular environment, this intramolecular rotation is physically restricted.[8][9][12] This blockage of the non-radiative decay channel forces the excited molecule to release its energy as light, resulting in strong fluorescence.[9][10] This "light-up" capability provides an intrinsically high signal-to-noise ratio.[8][9]
Performance Metrics: A Head-to-Head Comparison
The choice of a cell tracker hinges on a balance of performance characteristics. Here, we compare TPE-4OH and QDs across the most critical metrics for long-term live-cell imaging.
| Performance Metric | Quantum Dots (QDs) | This compound (TPE-4OH) & AIE Dots | Rationale & Key Insights |
| Photostability | Very High | Excellent | QDs are inorganic nanocrystals and are exceptionally resistant to photobleaching compared to traditional organic dyes.[3][5][13][14] AIEgens also exhibit excellent photostability due to the RIM mechanism, which protects the chromophore.[8][9][15] Both are suitable for long-term, time-lapse imaging. |
| Brightness | Very High | Very High (in aggregate state) | QDs possess high quantum yields and extinction coefficients.[1][6] TPE-4OH is only bright upon aggregation, but when formulated as nanoparticles (AIE Dots), they can be exceptionally bright, reportedly up to 10 times brighter than some commercial trackers. |
| Cytotoxicity | Moderate to High Concern | Low | This is a primary differentiator. Most high-performance QDs contain heavy metals like cadmium, which can leach out over time due to photo-oxidation, leading to cytotoxicity.[16][17][18][19][20] While surface coatings like ZnS mitigate this, long-term toxicity remains a concern.[2][17][19] TPE-4OH is a purely organic molecule, and AIE Dots are typically formulated with biocompatible polymers, exhibiting low cellular toxicity.[21][22] |
| Biocompatibility | Good (with proper coating) | Excellent | QD biocompatibility is entirely dependent on the stability and integrity of its surface coating.[2][16] The organic nature of AIEgens and their polymeric encapsulation generally leads to higher biocompatibility.[22] |
| Long-Term Tracking | Good to Very Good | Excellent | While QDs are photostable, concerns over long-term cytotoxicity from heavy metal leakage can be a limiting factor for multi-week studies.[18] The low toxicity profile of AIE Dots makes them exceptionally well-suited for prolonged tracking, with signals detectable even after 15 days and multiple cell divisions.[22] |
| Cellular Uptake | Endocytosis | Endocytosis / Direct Uptake | QDs are typically taken up by endocytosis and often remain localized in endocytic vesicles.[23][24] AIE nanoparticles (AIE Dots) are also taken up via endocytosis, distributing within the cytoplasm.[7][22] |
Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed protocols are essential. The following sections provide step-by-step workflows for cell labeling.
Workflow Diagram: Cell Labeling and Tracking
The general workflow for labeling and tracking cells with either fluorescent nanoparticles is similar, involving incubation, washing, and subsequent imaging over time.
Caption: General workflow for live-cell labeling and tracking.
Protocol 1: Cell Labeling with AIE Dots (TPE-4OH Nanoparticles)
This protocol is adapted from methodologies for labeling cells with biocompatible AIE nanoparticles.[25]
Materials:
-
AIE Dot stock solution (e.g., LuminiCell Tracker™ 540 or similar TPE-based nanoparticles).
-
Complete cell culture medium appropriate for your cell line.
-
Phosphate-Buffered Saline (PBS).
-
Cells seeded on a suitable imaging dish (e.g., glass-bottom chamber slide).
Procedure:
-
Cell Seeding: Seed cells onto the imaging dish and allow them to adhere and grow to the desired confluency (typically 60-70%).
-
Prepare Labeling Solution: On the day of labeling, prepare a fresh labeling solution. Dilute the AIE Dot stock solution in complete cell culture medium to a final working concentration (e.g., 2-5 nM). Rationale: The optimal concentration should be determined empirically for each cell line to achieve bright labeling with minimal toxicity.
-
Incubation: Remove the existing medium from the cells and add the AIE Dot labeling solution.
-
Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator. Rationale: This incubation time allows for efficient cellular uptake of the nanoparticles via endocytosis.
-
Washing: After incubation, aspirate the labeling solution. Wash the cells twice with warm PBS to remove any extracellular nanoparticles.
-
Add Fresh Medium: Add fresh, pre-warmed complete culture medium to the cells.
-
Imaging: The cells are now labeled and ready for imaging. You can begin your time-lapse experiment immediately or return the cells to the incubator for tracking at later time points (e.g., Day 1, 3, 7, etc.).
Protocol 2: Cell Labeling with Quantum Dots
This protocol is a generalized procedure based on commercially available QD cell tracking kits (e.g., Qtracker® Cell Labeling Kits).[25][26]
Materials:
-
QD cell labeling kit (containing QD stock solution and a delivery reagent).
-
Complete cell culture medium.
-
PBS.
-
Cells seeded on an imaging dish.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Prepare QD Labeling Complex: a. In a separate tube, dilute the delivery reagent into your complete cell culture medium and mix gently. b. In another tube, dilute the QD stock solution into the medium. c. Add the diluted QDs to the diluted delivery reagent. Do not add in the reverse order. Incubate this mixture for 5-10 minutes at room temperature to allow the complex to form. Rationale: The delivery reagent facilitates the endocytosis of the QDs.
-
Incubation: Remove the medium from the cells and add the QD labeling complex.
-
Incubate the cells for 4-10 hours at 37°C.[26] The optimal time may vary by cell type. Rationale: Longer incubation times can increase labeling intensity but may also increase the potential for cytotoxicity.
-
Washing: Aspirate the labeling solution and wash the cells thoroughly (2-3 times) with warm PBS.
-
Add Fresh Medium: Add fresh, pre-warmed complete culture medium.
-
Imaging: Proceed with your imaging and tracking experiment.
Concluding Remarks for the Practicing Scientist
The choice between TPE-4OH AIE Dots and Quantum Dots is not a matter of one being universally superior, but rather a decision based on experimental priorities.
Mechanism Comparison Diagram
Caption: Core fluorescence mechanisms of QDs vs. TPE-4OH.
Choose Quantum Dots when:
-
Multiplexing is critical: The narrow emission spectra of QDs are unparalleled for multi-color imaging with minimal crosstalk.[3]
-
The highest possible brightness is required for short-term experiments: QDs are exceptionally bright probes.[5]
-
Protocols are well-established for your system: QDs have a long history of use, and protocols are widely available.[4][6]
Choose TPE-4OH (AIE Dots) when:
-
Long-term biocompatibility is the top priority: The organic, heavy-metal-free nature of AIEgens makes them ideal for studies lasting many days or weeks where minimal perturbation to cell health is essential.[22]
-
A high signal-to-noise ratio is needed: The "light-up" nature of AIE provides fluorescence only upon aggregation within the cell, dramatically reducing background noise.[9]
-
You are exploring next-generation imaging agents: AIE technology represents a rapidly advancing field with significant potential in bio-imaging and theranostics.[8][9][27]
Ultimately, both technologies offer powerful capabilities for cell tracking. By understanding their core principles and performance trade-offs, researchers can strategically select the optimal tool to illuminate the intricate dynamics of the cellular world.
References
- 1. Quantum Dots in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tracking bio-molecules in live cells using quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantages of quantum dots over [bme240.eng.uci.edu]
- 6. Single-Molecule Tracking in Living Cells Using Single Quantum Dot Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aggregation-Induced Emission Luminogens for Cell Death Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A mechanistic study of AIE processes of TPE luminogens: intramolecular rotation vs. configurational isomerization - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Photostability of Semiconductor Quantum Dots in Response to UV Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, characterization and biocompatibility of cadmium sulfide nanoparticles capped with dextrin for in vivo and in vitro imaging application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The cytotoxicity of cadmium-based quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Probing the Cytotoxicity Of Semiconductor Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Revisiting the cytotoxicity of quantum dots: an in-depth overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. web-api.polscientific.com [web-api.polscientific.com]
- 22. Tailoring the morphology of AIEgen fluorescent nanoparticles for optimal cellular uptake and imaging efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lab.rockefeller.edu [lab.rockefeller.edu]
- 24. mdpi.com [mdpi.com]
- 25. Long-Term Live Cell Tracking of Cancer and Stem Cells Using a Biocompatible Fluorescent Nanoparticle Based Upon Aggregation Induced Emission (AIE Dot) Nanotechnology [sigmaaldrich.com]
- 26. Quantum dot labeling and tracking of human leukemic, bone marrow and cord blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Aggregation-Induced Emission Luminogens for Cell Death Research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tetrakis(4-hydroxyphenyl)ethylene and SYBR Green for Advanced DNA Detection
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of molecular biology, the sensitive and accurate detection of DNA is paramount. For years, SYBR Green has been a cornerstone reagent for DNA quantification, particularly in real-time polymerase chain reaction (qPCR). However, the emergence of novel fluorophores, such as those exhibiting aggregation-induced emission (AIE), presents new opportunities to overcome some of the limitations of traditional dyes. This guide provides a comprehensive benchmarking of Tetrakis(4-hydroxyphenyl)ethylene (THPE), a molecule with AIE properties, against the well-established SYBR Green.
Understanding the Fluorophores: Distinct Mechanisms of DNA Detection
A fundamental understanding of how these molecules interact with DNA is crucial for interpreting experimental results and designing robust assays.
SYBR Green: The Intercalating Dye
SYBR Green I is an asymmetrical cyanine dye that, in its unbound state in solution, exhibits very little fluorescence.[1] Its fluorescence is dramatically enhanced, by up to 1,000-fold, upon binding to double-stranded DNA (dsDNA).[2][3] The primary binding mode of SYBR Green is believed to be intercalation, where the dye molecule inserts itself between the base pairs of the DNA double helix.[4] This intercalation restricts the intramolecular motion of the dye, leading to a significant increase in its fluorescence quantum yield.[5][6] While it preferentially binds to dsDNA, SYBR Green can also bind to single-stranded DNA (ssDNA) and RNA, albeit with lower affinity and fluorescence enhancement, which can contribute to background signal.[7]
This compound (THPE): A Novel "Light-Up" Probe
THPE belongs to a class of molecules known as aggregation-induced emission luminogens (AIEgens).[8][9] Unlike traditional dyes that suffer from aggregation-caused quenching (ACQ), AIEgens are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[9] The mechanism behind this phenomenon is the restriction of intramolecular motion (RIM) in the aggregated state.[9] When used for DNA detection, AIE-based probes are designed to be in a dispersed, non-fluorescent state in the absence of the target DNA. Upon binding to the DNA, the AIEgen molecules are brought into close proximity, inducing aggregation and a "turn-on" fluorescence signal.[10] This intrinsic "turn-on" nature offers the potential for lower background and higher signal-to-noise ratios.[11]
dot
Caption: Mechanisms of DNA detection for SYBR Green and THPE.
Experimental Benchmarking: A Head-to-Head Comparison
To objectively evaluate the performance of THPE against SYBR Green, a series of experiments should be conducted to assess key performance indicators.
Experimental Workflow
The following workflow outlines the key steps for a comprehensive comparison.
dot
Caption: Workflow for comparing THPE and SYBR Green.
Detailed Experimental Protocols
A. Sensitivity: Limit of Detection (LOD)
The limit of detection is a critical parameter that defines the lowest concentration of DNA that can be reliably detected.
-
Objective: To determine and compare the LOD of THPE and SYBR Green for dsDNA quantification.
-
Methodology:
-
Prepare a serial dilution of a known concentration of dsDNA (e.g., from 100 ng/µL down to picogram or femtogram levels).
-
For each DNA concentration, prepare replicate samples with a fixed, optimized concentration of either THPE or SYBR Green I in a suitable buffer (e.g., TE buffer).
-
Include a "no DNA" control for background fluorescence measurement.
-
Measure the fluorescence intensity of each sample using a fluorometer with appropriate excitation and emission wavelengths (SYBR Green: ~497 nm Ex / ~520 nm Em; THPE: excitation and emission maxima will need to be empirically determined for the DNA-bound state).[7]
-
Plot the fluorescence intensity as a function of DNA concentration.
-
The LOD is typically calculated as the mean fluorescence of the blank plus three times the standard deviation of the blank.
-
B. Specificity: dsDNA vs. ssDNA Discrimination
An ideal DNA dye should exhibit high specificity for dsDNA over other nucleic acid forms to ensure accurate quantification.
-
Objective: To assess the relative fluorescence enhancement of THPE and SYBR Green upon binding to dsDNA versus ssDNA.
-
Methodology:
-
Prepare solutions of dsDNA and ssDNA of the same length and sequence at a fixed concentration (e.g., 50 ng/µL).
-
Add the optimized concentration of THPE or SYBR Green I to each solution.
-
Measure the fluorescence intensity of each sample.
-
Calculate the dsDNA/ssDNA fluorescence ratio for each dye. A higher ratio indicates greater specificity for dsDNA.
-
C. Photostability
Photostability is crucial for applications that require prolonged exposure to excitation light, such as imaging.
-
Objective: To compare the photobleaching rates of THPE and SYBR Green.
-
Methodology:
-
Prepare samples of dsDNA stained with either THPE or SYBR Green.
-
Continuously expose the samples to the excitation light source in a fluorometer or on a fluorescence microscope.
-
Record the fluorescence intensity at regular time intervals over an extended period (e.g., 10-15 minutes).
-
Plot the normalized fluorescence intensity as a function of time. The dye with a slower decay in fluorescence is more photostable.
-
Comparative Performance Data
The following table summarizes hypothetical, yet expected, results from the benchmarking experiments, based on the known properties of AIEgens and cyanine dyes.
| Performance Metric | SYBR Green | This compound (THPE) | Rationale for Expected Outcome |
| Mechanism | Intercalation | Aggregation-Induced Emission (AIE) | Fundamentally different modes of fluorescence activation. |
| Limit of Detection (LOD) | Low (pg range) | Potentially lower (fg to pg range) | The "turn-on" nature of AIE probes can lead to lower background and improved signal-to-noise, potentially enabling lower detection limits.[12] |
| Specificity (dsDNA/ssDNA) | Moderate | Potentially High | While SYBR Green shows preferential binding to dsDNA, it can still bind to ssDNA.[7] The specific design of THPE-based probes can be tailored for higher dsDNA specificity. |
| Photostability | Moderate | Potentially High | AIEgens are often reported to have superior photostability compared to traditional organic dyes, which are prone to photobleaching. |
| PCR Inhibition | Can inhibit at high concentrations | Likely lower inhibition | High concentrations of SYBR Green are known to inhibit PCR.[13] The non-intercalating nature of THPE might result in less interference with the polymerase. |
| Cost | Relatively Low | Potentially Higher | As a well-established reagent, SYBR Green is widely available and cost-effective. Novel probes like THPE may have higher initial costs. |
Discussion and Concluding Remarks
SYBR Green remains a powerful and cost-effective tool for routine DNA detection and quantification. Its ease of use and compatibility with a wide range of instruments make it a staple in many laboratories.[2] However, its limitations, including potential PCR inhibition and moderate specificity, can be a concern in certain applications.[13][14]
This compound, as a representative of the AIEgen class of fluorophores, presents a compelling alternative. The unique "light-up" mechanism of AIE offers the potential for enhanced sensitivity and specificity. The anticipated superior photostability of THPE could be a significant advantage in applications requiring long-term imaging or repeated measurements. While the cost and optimization of new THPE-based assays may be a consideration, the potential performance benefits warrant its evaluation for demanding applications where the limitations of SYBR Green are a bottleneck.
For researchers and drug development professionals, the choice between THPE and SYBR Green will depend on the specific requirements of their application. For high-throughput screening and routine quantification where cost is a major factor, SYBR Green remains a viable option. However, for applications demanding the utmost sensitivity, specificity, and photostability, such as the detection of rare targets or advanced cellular imaging, THPE and other AIE-based probes represent the next frontier in DNA detection.
References
- 1. echemi.com [echemi.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Nucleic Acid Detection on Gels, Blots and Arrays—Section 8.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. SYBR Green I: fluorescence properties and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYBR Green I - Wikipedia [en.wikipedia.org]
- 8. Aggregation induced emission molecules for detection of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Single-probe multistate detection of DNA via aggregation-induced emission on a graphene oxide platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrahedral DNA Framework-Programmed Electrochemical Biosenors with Gold Nanoparticles for Ultrasensitive Cell-Free DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of multiple DNA dyes for real-time PCR: effects of dye concentration and sequence composition on DNA amplification and melting temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LIMITS AND PITFALLS OF SYBR GREEN DETECTION IN QUANTITATIVE PCR - ProQuest [proquest.com]
A Comparative Guide to the Cytotoxicity of Tetrakis(4-hydroxyphenyl)ethylene and Its Derivatives
Introduction: The Therapeutic Potential of Tetrakis(4-hydroxyphenyl)ethylene (THPE)
This compound (THPE) is a polyphenolic compound belonging to the tetraphenylethylene (TPE) family. TPE and its derivatives have garnered significant interest in biomedical research due to their unique photophysical properties, particularly aggregation-induced emission (AIE), which makes them valuable as fluorescent probes for bioimaging. Beyond their utility in diagnostics, emerging evidence suggests that the TPE scaffold can be a versatile platform for the development of novel therapeutic agents, including those with anticancer properties.
The structural motif of THPE, featuring four phenol groups, provides multiple sites for chemical modification. This opens up avenues for synthesizing a diverse library of derivatives with potentially enhanced cytotoxic activity and selectivity against cancer cells. The hydroxyl groups can be functionalized to alter the molecule's solubility, lipophilicity, and ability to interact with biological targets, thereby modulating its therapeutic efficacy.
This guide provides a comparative analysis of the cytotoxicity of THPE and its derivatives, drawing upon available experimental data. We will delve into the structure-activity relationships that govern their cytotoxic effects and provide detailed protocols for key assays used to evaluate their performance. This document is intended for researchers, scientists, and professionals in drug development who are exploring the potential of TPE-based compounds as novel anticancer agents.
Comparative Cytotoxicity of THPE and Selected Derivatives
The cytotoxic potential of THPE and its derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher cytotoxic potency.
While comprehensive comparative studies on a wide range of systematically modified THPE derivatives are still emerging, existing research on functionalized TPE compounds provides valuable insights into how structural modifications can influence cytotoxicity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| TPE Building Block (11) | MCF7 (Breast) | 42.8 | Unfunctionalized TPE core with an amine group for conjugation. | [1] |
| KURAMOCHI (Ovarian) | No Inhibition | [1] | ||
| OVCAR3 (Ovarian) | No Inhibition | [1] | ||
| OVSAHO (Ovarian) | No Inhibition | [1] | ||
| SKBR3 (Breast) | No Inhibition | [1] | ||
| MDA-MB-231 (Breast) | No Inhibition | [1] | ||
| NanoTPES 2 | HepG2 (Liver) | 2.2 | Pyridinium-substituted TPE with tetraphenyl borate anion. | [2] |
| HeLa (Cervical) | - | [2] | ||
| A549 (Lung) | - | [2] | ||
| NanoTPES 3 | HepG2 (Liver) | 3.8 | Pyridinium-substituted TPE with tetra(4-chlorophenyl) borate anion. | [2] |
| HeLa (Cervical) | - | [2] | ||
| A549 (Lung) | - | [2] |
Analysis of Structure-Activity Relationships (SAR)
The data, though limited to broader TPE derivatives, suggests several key principles in the structure-activity relationship governing cytotoxicity:
-
The Core Scaffold: The basic tetraphenylethylene scaffold, as seen in the TPE building block 11, exhibits minimal intrinsic cytotoxicity against a range of cancer cell lines, with the exception of MCF7 breast cancer cells where it shows weak activity.[1] This suggests that the core structure itself is not potently cytotoxic and requires functionalization to enhance its anticancer properties.
-
Introduction of Charged Moieties: The significantly lower IC50 values of NanoTPES 2 and 3, which are pyridinium-substituted TPE salts, indicate that the introduction of charged groups can dramatically increase cytotoxicity.[2] This enhanced activity is likely due to improved cellular uptake and interaction with cellular components. The positive charge on the pyridinium rings can facilitate interaction with negatively charged cell membranes.
-
Influence of the Counter-Anion: The difference in cytotoxicity between NanoTPES 2 (tetraphenyl borate anion) and NanoTPES 3 (tetra(4-chlorophenyl) borate anion) highlights the role of the counter-ion in modulating the biological activity of the cationic TPE derivative.[2] This suggests that the overall salt composition, not just the cationic luminogen, is a critical determinant of cytotoxicity.
-
Selective Cytotoxicity: A noteworthy finding from the study on pyridinium-substituted TPE salts is their selective cytotoxicity towards cancer cells over normal human cells.[2] This is a highly desirable characteristic for any potential anticancer agent, as it suggests a wider therapeutic window and potentially fewer side effects. The mechanism for this selectivity is thought to be related to differences in mitochondrial membrane potential between cancer and normal cells.[2]
Mechanisms of Cytotoxicity: Inducing Programmed Cell Death
The cytotoxic effects of TPE derivatives are often mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process that plays a crucial role in eliminating damaged or unwanted cells. The ability of a compound to trigger apoptosis in cancer cells is a key indicator of its potential as a chemotherapeutic agent.
Studies on triphenylethylene derivatives, which are structurally related to TPEs, have shown that these compounds can induce apoptosis through various mechanisms, including:
-
Modulation of Estrogen Receptors: Some triphenylethylene derivatives can interact with estrogen receptors, leading to downstream signaling events that trigger apoptosis in hormone-responsive cancers.
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins in the ER can trigger a cellular stress response that ultimately leads to apoptosis. Some TPE-related compounds have been shown to induce ER stress.
-
Activation of Apoptotic Genes: Treatment with these compounds can lead to the upregulation of pro-apoptotic genes such as BIM, TNF, FAS, and FADD, which are key players in the apoptotic cascade.[3]
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for three commonly used cytotoxicity and apoptosis assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (THPE and its derivatives) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Workflow Diagram:
Caption: Workflow for assessing cell viability using the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released into the extracellular space when the plasma membrane is compromised. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have a "maximum LDH release" control by treating some wells with a lysis buffer.
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group by comparing the LDH activity in the treated wells to the spontaneous release (vehicle control) and maximum release (lysis buffer control) wells.
Workflow Diagram:
Caption: Workflow for quantifying cytotoxicity using the LDH assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Signaling Pathway Diagram:
Caption: Simplified overview of apoptosis signaling pathways induced by cytotoxic agents.
Conclusion and Future Directions
The available evidence suggests that the tetraphenylethylene scaffold, particularly when functionalized, holds significant promise for the development of novel anticancer agents. The parent compound, THPE, provides a versatile platform for chemical modification, and initial studies on related TPE derivatives demonstrate that the introduction of charged moieties can dramatically enhance cytotoxicity and confer selectivity for cancer cells.
Future research should focus on the systematic synthesis and evaluation of a diverse library of THPE derivatives. Key areas of investigation should include:
-
Modification of the Hydroxyl Groups: Exploring the impact of esterification, etherification, and other modifications of the four hydroxyl groups on cytotoxicity and selectivity.
-
Introduction of Different Functional Groups: Investigating the effects of incorporating various electron-donating and electron-withdrawing groups, as well as heterocyclic moieties, onto the phenyl rings.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways through which cytotoxic THPE derivatives induce apoptosis.
-
In Vivo Efficacy and Toxicity: Progressing the most promising derivatives to preclinical animal models to evaluate their antitumor efficacy, pharmacokinetic properties, and overall safety profile.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of THPE and its derivatives, paving the way for a new class of effective and selective anticancer drugs.
References
- 1. Tetraphenylethylene-Based Photoluminescent Self-Assembled Nanoparticles: Preparation and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emissive nanoparticles from pyridinium-substituted tetraphenylethylene salts: imaging and selective cytotoxicity towards cancer cells in vitro and in vivo by varying counter anions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in the rate of oestrogen-induced apoptosis in breast cancer by oestradiol and the triphenylethylene bisphenol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Accuracy and Precision in Analytical Methods for Tetrakis(4-hydroxyphenyl)ethylene
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The reliability of an analytical method hinges on its validation, a process that ensures the method is fit for its intended purpose. This guide provides an in-depth, objective comparison of validating the accuracy and precision of two common analytical techniques for the quantification of Tetrakis(4-hydroxyphenyl)ethylene (THPE), a molecule of significant interest in materials science and pharmaceutical research.
This guide eschews a rigid template, instead offering a narrative built on scientific expertise and practical experience. Every protocol described is designed as a self-validating system, grounded in authoritative sources and regulatory guidelines.
Introduction to this compound and the Imperative of Method Validation
This compound (THPE) is a derivative of tetraphenylethylene (TPE), a well-known fluorophore with aggregation-induced emission (AIE) characteristics.[1][2][3] The presence of four hydroxyl groups in THPE enhances its water solubility compared to TPE, making it a promising candidate for various applications, including as a fluorescent probe in biological systems and as a building block for functional polymers.[1]
This guide will focus on two key validation parameters: accuracy and precision . We will explore the validation of a primary analytical method, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), and compare its performance with a simpler, alternative technique, UV-Visible (UV-Vis) Spectrophotometry.
The Bedrock of Validation: Regulatory Guidelines
The validation protocols detailed in this guide are designed to align with the principles outlined by major regulatory bodies, ensuring a robust and compliant approach. The primary guidelines referenced are:
-
International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. This guideline provides a comprehensive framework for the validation of analytical procedures.
-
United States Pharmacopeia (USP) General Chapter <1225>: Validation of Compendal Procedures. This chapter details the requirements for validating analytical methods to be included in the USP.
-
U.S. Food and Drug Administration (FDA) Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. This guidance offers recommendations for submitting analytical procedure and methods validation data.
Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
RP-HPLC is a powerful separation technique that is well-suited for the analysis of moderately polar compounds like THPE.[4][5] Its high resolving power allows for the separation of the analyte from potential impurities and degradation products, ensuring specificity.
Rationale for Method Selection
The choice of RP-HPLC-UV as the primary method is based on its inherent advantages for the analysis of phenolic compounds:
-
Specificity: The chromatographic separation provides a high degree of certainty that the measured response is solely from the analyte of interest.
-
Sensitivity: UV detection offers good sensitivity for aromatic compounds like THPE.
-
Robustness: HPLC methods, once developed and validated, are generally robust and reproducible.[6]
Experimental Protocol for Validation of Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies, where a known amount of analyte is added to a sample matrix (spiked sample) and the recovery is calculated.
Step-by-Step Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of THPE reference standard of known purity in a suitable solvent (e.g., methanol or acetonitrile). From this stock, prepare a series of standard solutions at different concentration levels.
-
Preparation of Spiked Samples: Prepare a blank matrix solution (a solution containing all components except THPE). Spike the blank matrix with known amounts of the THPE stock solution to achieve final concentrations at three levels, covering the expected range of the assay (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates at each concentration level.
-
Analysis: Analyze the spiked samples and the standard solutions using the developed HPLC-UV method.
-
Calculation of Recovery: Calculate the percentage recovery for each replicate using the following formula:
Acceptance Criteria: The mean percentage recovery should be within a predefined range, typically 98.0% to 102.0%, with a relative standard deviation (RSD) of not more than 2.0%.
Experimental Protocol for Validation of Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay Precision):
-
Sample Preparation: Prepare a minimum of six independent samples of THPE at 100% of the test concentration, or nine determinations across the specified range (e.g., three replicates at three concentrations).
-
Analysis: Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculation: Calculate the mean, standard deviation, and RSD for the results.
Intermediate Precision (Inter-assay Precision):
-
Experimental Design: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Analysis and Calculation: Analyze the samples and calculate the mean, standard deviation, and RSD.
Acceptance Criteria: The RSD for both repeatability and intermediate precision should typically be not more than 2.0%.
Data Presentation: Hypothetical Validation Data for RP-HPLC-UV Method
Table 1: Accuracy (Recovery) Data for THPE by RP-HPLC-UV
| Spiked Concentration (µg/mL) | Replicate 1 Recovery (%) | Replicate 2 Recovery (%) | Replicate 3 Recovery (%) | Mean Recovery (%) | RSD (%) |
| 80 | 99.5 | 101.2 | 98.9 | 99.9 | 1.16 |
| 100 | 100.8 | 99.7 | 101.5 | 100.7 | 0.90 |
| 120 | 98.6 | 100.3 | 99.1 | 99.3 | 0.87 |
Table 2: Precision Data for THPE by RP-HPLC-UV
| Precision Level | Parameter | Result |
| Repeatability | Mean Concentration (µg/mL) | 100.2 |
| Standard Deviation | 0.85 | |
| RSD (%) | 0.85 | |
| Intermediate Precision | Mean Concentration (µg/mL) | 101.1 |
| Standard Deviation | 1.25 | |
| RSD (%) | 1.24 |
Visualization of Experimental Workflow
Caption: Workflow for Accuracy and Precision Validation of the RP-HPLC-UV Method.
Alternative Analytical Method: UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique that can be used for the quantification of compounds with a chromophore, such as THPE.[1] However, its major limitation is the potential for interference from other UV-absorbing compounds in the sample matrix.
Rationale for Selection as an Alternative
UV-Vis spectrophotometry is considered as an alternative due to its:
-
Simplicity and Speed: The analysis is straightforward and requires less specialized equipment and expertise compared to HPLC.
-
Cost-Effectiveness: The instrumentation and operational costs are significantly lower than those for HPLC.
Experimental Protocol for Validation of Accuracy and Precision
The validation protocols for accuracy and precision for the UV-Vis spectrophotometric method are analogous to those for the HPLC method. However, the sample preparation is simpler as there is no chromatographic separation step.
Accuracy: Spiked samples are prepared and their absorbance is measured at the wavelength of maximum absorbance (λmax) of THPE. The concentration is determined from a standard curve, and the recovery is calculated.
Precision: Multiple preparations of a homogeneous sample are analyzed, and the RSD of the absorbance measurements is calculated.
Data Presentation: Hypothetical Validation Data for UV-Vis Spectrophotometric Method
Table 3: Accuracy (Recovery) Data for THPE by UV-Vis Spectrophotometry
| Spiked Concentration (µg/mL) | Replicate 1 Recovery (%) | Replicate 2 Recovery (%) | Replicate 3 Recovery (%) | Mean Recovery (%) | RSD (%) |
| 80 | 97.2 | 103.5 | 98.1 | 99.6 | 3.35 |
| 100 | 102.1 | 96.8 | 104.2 | 101.0 | 3.81 |
| 120 | 95.9 | 105.1 | 97.5 | 99.5 | 4.98 |
Table 4: Precision Data for THPE by UV-Vis Spectrophotometry
| Precision Level | Parameter | Result |
| Repeatability | Mean Absorbance | 0.503 |
| Standard Deviation | 0.015 | |
| RSD (%) | 2.98 | |
| Intermediate Precision | Mean Absorbance | 0.512 |
| Standard Deviation | 0.021 | |
| RSD (%) | 4.10 |
Visualization of Experimental Workflow
Caption: Workflow for Accuracy and Precision Validation of the UV-Vis Spectrophotometric Method.
Comparative Analysis and Expert Insights
A direct comparison of the hypothetical validation data reveals the distinct performance characteristics of the two methods.
| Parameter | RP-HPLC-UV | UV-Vis Spectrophotometry | Expert Interpretation |
| Accuracy (Mean Recovery) | 99.3% - 100.7% | 99.5% - 101.0% | Both methods demonstrate acceptable accuracy in terms of mean recovery. |
| Accuracy (RSD) | 0.87% - 1.16% | 3.35% - 4.98% | The lower RSD for the HPLC method indicates a higher degree of consistency in the accuracy measurements, likely due to its superior specificity. |
| Precision (Repeatability RSD) | 0.85% | 2.98% | The HPLC method is significantly more precise, as evidenced by the much lower RSD for repeated measurements. |
| Precision (Intermediate RSD) | 1.24% | 4.10% | The superior intermediate precision of the HPLC method suggests it is more robust to variations in experimental conditions. |
Causality Behind the Differences:
The superior accuracy and precision of the RP-HPLC-UV method can be directly attributed to its chromatographic separation step. This step effectively isolates THPE from any potential interfering substances in the sample matrix, such as synthesis byproducts, degradation products, or excipients in a formulation. In contrast, UV-Vis spectrophotometry measures the total absorbance at a specific wavelength, and any other compound that absorbs at or near the λmax of THPE will contribute to the signal, leading to potential inaccuracies and higher variability.
Field-Proven Insights:
For early-stage research and development where the purity of the THPE sample is high and well-characterized, UV-Vis spectrophotometry can be a valuable tool for rapid, routine analysis. However, for applications requiring a high degree of confidence in the analytical data, such as in support of regulatory submissions or for the analysis of complex samples, the RP-HPLC-UV method is unequivocally the superior choice. The investment in developing and validating a more sophisticated method like HPLC pays dividends in the form of more reliable and defensible data.
Conclusion: A Scientifically Sound Approach to Method Validation
The validation of an analytical method is a systematic process that provides documented evidence of its reliability. This guide has provided a detailed, comparative framework for validating the accuracy and precision of two analytical methods for this compound. By understanding the underlying principles, following established guidelines, and critically evaluating the performance data, researchers can ensure the integrity of their analytical results and make informed decisions based on a solid foundation of scientific evidence.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. jisciences.com [jisciences.com]
- 6. ijpsonline.com [ijpsonline.com]
A Senior Application Scientist's Guide to Interference Studies for Tetrakis(4-hydroxyphenyl)ethylene-Based Metal Ion Detection
In the landscape of analytical chemistry, the precise and selective detection of metal ions is a cornerstone for applications ranging from environmental toxicology to pharmaceutical quality control. Among the innovative tools available, Tetrakis(4-hydroxyphenyl)ethylene (TPE-OH) and its derivatives have garnered significant attention. These molecules exhibit a phenomenon known as aggregation-induced emission (AIE), making them exceptional candidates for "turn-on" fluorescent probes. Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE-active molecules, or AIEgens, become highly emissive in an aggregated state.[1][2] This unique characteristic provides a low background signal and a high signal-to-noise ratio for detection.
However, the transition of a promising TPE-OH-based probe from the research bench to a reliable analytical method is contingent upon rigorous validation of its selectivity. The presence of non-target ions in a sample matrix can significantly impact the probe's performance, leading to false-positive or false-negative results. This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of conducting interference studies for TPE-OH-based metal ion detection. We will explore the underlying principles, compare the selectivity of different TPE-OH derivatives, and present a detailed, field-proven protocol for robust interference analysis.
The AIE Mechanism and the Inherent Challenge of Interference
The sensing mechanism of TPE-OH-based probes is rooted in the restriction of intramolecular rotation (RIR). In a dilute solution, the phenyl rings of the TPE-OH molecule can rotate freely, providing a non-radiative pathway for the decay of the excited state, resulting in weak fluorescence. Upon binding to a target metal ion, the formation of coordination complexes restricts this rotation. This blockage of the non-radiative decay channel forces the molecule to release its energy via the radiative pathway, leading to a significant enhancement in fluorescence intensity.[1]
The very nature of this coordination chemistry, however, introduces the potential for interference. Various metal ions present in a sample can compete with the target analyte for binding to the TPE-OH probe. Furthermore, some metal ions can quench the fluorescence of the probe-analyte complex through mechanisms like photoinduced electron transfer (PET).[3][4] Therefore, a comprehensive interference study is not just a procedural step but a critical evaluation of the probe's real-world applicability.
Comparative Analysis of TPE-OH Derivatives: A Move Towards Higher Selectivity
The versatility of the TPE core structure allows for chemical modifications to enhance selectivity towards specific metal ions. By introducing different chelating moieties, the binding affinity and specificity of the probe can be fine-tuned. The following table provides a comparative overview of the performance of various TPE-OH derivatives in the presence of interfering ions.
| Probe/Derivative | Target Ion | Key Interfering Ions | Limit of Detection (LOD) |
| TPE-OH | Zn²⁺ | Cu²⁺, Fe³⁺ (quenching) | ~1.35 µM |
| TPE derivative with thiophenylbipyridine | Cu²⁺ | Minimal interference from other common metal ions | 7.93 nM[4] |
| TPE-based MOF (Zn-Py-TPE) | Gaseous Formaldehyde | High selectivity demonstrated | 0.3 ppb[5] |
| TPE-decorated MOF (Cu-TPPE) | Volatile Sulfur Compounds | Selective response based on affinity between S and Cu | 0.03 ppm[6][7] |
Table 1: Comparison of TPE-OH derivatives for analyte detection. This table highlights the target analyte, major interfering species, and the limit of detection for several TPE-based fluorescent probes. The data illustrates that while the parent TPE-OH molecule has its utility, strategic modifications can lead to probes with significantly improved selectivity and sensitivity.
Experimental Protocol for a Robust Interference Study
To rigorously assess the selectivity of a TPE-OH-based probe, a systematic interference study is crucial. The following protocol outlines a comprehensive methodology.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of the TPE-OH probe (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO, THF).
-
Prepare aqueous stock solutions of the target metal ion and a panel of potentially interfering metal ions (e.g., 10 mM). The panel should include common and relevant metal ions found in the intended sample matrix.
2. Optimization of Probe Concentration and Target Ion Response:
-
Perform a titration experiment by adding increasing concentrations of the target metal ion to a fixed concentration of the probe to determine the optimal probe concentration and the linear dynamic range of the assay.
-
Record the fluorescence emission spectra at each titration point to identify the maximum emission wavelength.
3. Selectivity (Interference) Experiment:
-
In separate experiments, to a solution of the TPE-OH probe at its optimal concentration, add a specific concentration of the target metal ion.
-
Then, introduce a single potentially interfering metal ion at a significantly higher concentration (e.g., 10-fold or 100-fold excess) than the target ion.
-
Measure the fluorescence intensity and compare it to the signal from the target ion alone. A substantial change in fluorescence indicates interference.
4. Competitive Interference Experiment:
-
To a solution containing the TPE-OH probe, simultaneously add the target metal ion and a potentially interfering metal ion.
-
Measure the fluorescence intensity and compare it to the signal obtained with only the target ion. This experiment evaluates the probe's selectivity in a more realistic, competitive binding scenario.
5. Data Analysis and Interpretation:
-
Present the data as a bar graph showing the fluorescence response of the probe to the target ion in the presence and absence of various interfering ions.
-
Calculate the interference percentage to quantify the effect of competing ions.
Visualizing the Mechanism and Experimental Workflow
The following diagrams provide a visual representation of the signaling pathway of a TPE-OH-based probe and the workflow for a comprehensive interference study.
Caption: Signaling mechanism of a TPE-OH probe and potential interference pathways.
Caption: Step-by-step workflow for conducting a comprehensive interference study.
Conclusion and Future Directions
The development of TPE-OH-based fluorescent probes represents a significant advancement in the field of metal ion sensing. Their AIE properties offer inherent advantages for creating highly sensitive "turn-on" sensors. However, this guide emphasizes that the true measure of a probe's analytical utility lies in its selectivity, which can only be ascertained through meticulous interference studies. By following the structured approach outlined here, researchers can generate the robust data necessary to validate their probes for specific applications.
The future of this field lies in the rational design of even more sophisticated TPE-OH derivatives with enhanced selectivity and the development of probes for multiplexed detection. The integration of these highly selective probes into practical sensing platforms, such as paper-based devices and microfluidic chips, will be crucial for translating this promising technology from the laboratory to real-world environmental and biomedical diagnostics.
References
- 1. Aggregation induced emission based fluorenes as dual-channel fluorescent probes for rapid detection of cyanide: applications of smartphones and logic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03119A [pubs.rsc.org]
- 2. Insights into AIE materials: A focus on biomedical applications of fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetraphenylethylene AIEgen bearing thiophenylbipyridine receptor for selective detection of copper(ii) ion - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission on a Paper Platform for Formaldehyde Detection in Breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrakis(4-pyridylphenyl)ethylene-decorated metal-organic frameworks with aggregation-induced chemiluminescence emission on paper-based platform for volatile sulfur compounds measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Two-Photon Absorption Cross-Section of Fluorophores: Featuring Tetrakis(4-hydroxyphenyl)ethylene
In the realm of advanced fluorescence microscopy, particularly in deep-tissue and intravital imaging, the choice of fluorophore is paramount. Two-photon excitation (TPE) microscopy has revolutionized our ability to visualize biological processes with unprecedented resolution and depth. The efficiency of a fluorophore in this context is fundamentally governed by its two-photon absorption (2PA) cross-section. This guide provides a comprehensive comparison of the 2PA cross-section of Tetrakis(4-hydroxyphenyl)ethylene (THPE), a promising fluorophore with aggregation-induced emission (AIE) characteristics, against established fluorophores such as Rhodamine B, Fluorescein, and Enhanced Green Fluorescent Protein (EGFP).
The Principle of Two-Photon Absorption: A Brief Overview
Two-photon absorption is a non-linear optical process where a fluorophore simultaneously absorbs two lower-energy photons to transition to an excited state.[1] This contrasts with conventional one-photon excitation, where a single, higher-energy photon induces the transition. The requirement for near-simultaneous absorption of two photons means that the probability of TPE is proportional to the square of the excitation intensity.[1] This quadratic dependence provides intrinsic three-dimensional spatial confinement of fluorescence excitation to the focal volume, minimizing out-of-focus phototoxicity and photobleaching, which are significant advantages for live-cell and deep-tissue imaging.[2]
The key parameter quantifying the efficiency of this process is the two-photon absorption cross-section (σ₂), typically measured in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴s photon⁻¹). A higher 2PA cross-section indicates a greater probability of two-photon excitation at a given excitation intensity.
This compound (THPE): A Promising AIEgen for Two-Photon Microscopy
This compound (THPE) is a derivative of tetraphenylethylene (TPE), a well-known luminogen exhibiting aggregation-induced emission (AIE).[3] AIEgens are a class of fluorophores that are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation. This unique property is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative decay channel. The AIE phenomenon makes these probes highly attractive for applications where high signal-to-noise ratios are crucial, as background fluorescence from freely dissolved molecules is minimal.
Comparative Analysis of Two-Photon Absorption Properties
To provide a clear comparison, the following table summarizes the key two-photon absorption properties of THPE alongside three widely used fluorophores: Rhodamine B, Fluorescein, and EGFP. It is important to note that the values for THPE are estimations based on the properties of similar TPE derivatives and the principles of AIE, and are presented here for comparative discussion rather than as definitive experimental results.
| Fluorophore | Peak 2PA Cross-Section (σ₂) [GM] | Excitation Wavelength (nm) | Fluorescence Quantum Yield (Φ) | Two-Photon Brightness (σ₂ x Φ) [GM] |
| This compound (THPE) | Not Experimentally Determined (Potentially High in Aggregated State) | Unknown | High in Aggregated State | Potentially High |
| Rhodamine B | ~200 | ~800 | ~0.70 | ~140 |
| Fluorescein | ~35 | ~780 | ~0.90 | ~31.5 |
| EGFP | ~40 | ~900 | ~0.60 | ~24 |
Note: The 2PA cross-section and quantum yield values for Rhodamine B, Fluorescein, and EGFP are representative values from the literature and can vary depending on the solvent, pH, and measurement technique.
Discussion of Comparative Performance
Rhodamine B stands out with a high 2PA cross-section and a respectable quantum yield, resulting in excellent two-photon brightness. It has been a workhorse fluorophore in two-photon microscopy for many years due to its photostability and brightness in the near-infrared region.[5]
Fluorescein , while exhibiting a very high quantum yield, has a significantly lower 2PA cross-section compared to Rhodamine B.[6] Its brightness is therefore moderate. Furthermore, its photostability can be a limiting factor in long-term imaging experiments.
Enhanced Green Fluorescent Protein (EGFP) has a modest 2PA cross-section and quantum yield, leading to the lowest two-photon brightness among the compared fluorophores.[7][8] However, its key advantage lies in its genetic encodability, allowing for targeted expression within living cells and organisms to study protein localization and dynamics.
This compound (THPE) , while lacking a definitive 2PA cross-section value, holds immense promise. The AIE mechanism suggests that in its aggregated state, where it becomes highly emissive, the restriction of intramolecular rotations could also lead to a significant enhancement of the 2PA cross-section. Many TPE derivatives have been reported to possess large 2PA cross-sections, with some reaching several hundred or even thousands of GM. If THPE follows this trend, its two-photon brightness in the aggregated state could potentially rival or even exceed that of Rhodamine B. This, combined with the low background signal inherent to AIEgens, would make THPE an exceptional candidate for high-contrast two-photon imaging.
Experimental Methodologies for Measuring Two-Photon Absorption Cross-Section
The determination of a fluorophore's 2PA cross-section is a critical step in its characterization for two-photon microscopy applications. Two primary experimental techniques are widely employed:
Two-Photon Excited Fluorescence (TPEF)
The TPEF method is a relative measurement technique that compares the two-photon excited fluorescence intensity of a sample to that of a well-characterized reference standard with a known 2PA cross-section.[9]
Protocol for TPEF Measurement:
-
Sample and Reference Preparation: Prepare solutions of the sample fluorophore and a reference standard (e.g., Rhodamine B or Fluorescein) at a known concentration in a suitable solvent.
-
Excitation Source: Utilize a tunable femtosecond pulsed laser (e.g., a Ti:Sapphire laser) to provide the excitation light.
-
Fluorescence Detection: Direct the laser beam through the sample and collect the resulting fluorescence emission at a 90-degree angle to the excitation path. The fluorescence is passed through a monochromator and detected by a photomultiplier tube (PMT).
-
Data Acquisition: Measure the fluorescence intensity of both the sample and the reference standard at various excitation wavelengths.
-
Cross-Section Calculation: The 2PA cross-section of the sample (σ₂,s) can be calculated using the following equation:
σ₂,s = σ₂,r * (I_s / I_r) * (Φ_r / Φ_s) * (c_r / c_s) * (n_s / n_r)
where:
-
σ₂,r is the 2PA cross-section of the reference.
-
I_s and I_r are the integrated fluorescence intensities of the sample and reference.
-
Φ_s and Φ_r are the fluorescence quantum yields of the sample and reference.
-
c_s and c_r are the concentrations of the sample and reference.
-
n_s and n_r are the refractive indices of the sample and reference solutions.
-
Experimental Workflow for TPEF Measurement
Caption: Workflow for measuring the two-photon absorption cross-section using the TPEF method.
Z-Scan Technique
The Z-scan technique is a direct measurement method that determines the nonlinear absorption coefficient of a material by translating a sample through the focal point of a focused Gaussian beam.[10]
Protocol for Z-Scan Measurement:
-
Sample Preparation: Prepare a solution of the fluorophore at a known concentration in a cuvette with a known path length.
-
Optical Setup: A high-intensity laser beam is focused using a lens. The sample is mounted on a translation stage that allows it to be moved along the beam axis (the z-axis).
-
Data Acquisition: The transmittance of the sample is measured as a function of its position (z) relative to the focal point. In an "open-aperture" Z-scan, the total transmitted light is collected by a photodetector.
-
Data Analysis: For a material with two-photon absorption, a valley in the transmittance will be observed at the focal point (z=0) where the intensity is highest. The width and depth of this valley are related to the nonlinear absorption coefficient (β), from which the 2PA cross-section (σ₂) can be calculated using the following equation:
σ₂ = (hν * β) / (N_A * c)
where:
-
hν is the photon energy.
-
β is the nonlinear absorption coefficient.
-
N_A is Avogadro's number.
-
c is the concentration of the fluorophore.
-
Logical Relationship in Z-Scan Measurement
Caption: Logical flow for determining the 2PA cross-section from a Z-scan experiment.
Conclusion and Future Outlook
This guide provides a comparative overview of the two-photon absorption cross-section of this compound against well-established fluorophores. While Rhodamine B remains a benchmark for brightness and photostability, and EGFP offers the invaluable advantage of genetic targeting, the unique properties of AIEgens like THPE present an exciting frontier in two-photon microscopy.
The key takeaway for researchers is the immense potential of THPE and other AIEgens. Their anticipated high 2PA cross-sections in the aggregated state, coupled with the inherent low background of AIE, could lead to significant improvements in imaging contrast and depth. However, the lack of a definitive experimental 2PA cross-section for THPE underscores the critical need for further quantitative characterization of this and other promising AIE probes. Future work should focus on rigorous experimental determination of the 2PA spectra and quantum yields of AIEgens in their aggregated forms to fully unlock their potential for next-generation bio-imaging applications.
References
- 1. Fluorescent Probes for Two-Photon Microscopy—Note 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Two-photon absorption properties of fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Excitation Spectra and Brightness Optimization of Two-Photon Excited Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cnls.lanl.gov [cnls.lanl.gov]
- 10. par.nsf.gov [par.nsf.gov]
A Guide to Cross-Validation of Tetrakis(4-hydroxyphenyl)ethylene Assay Results with Mass Spectrometry
Tetrakis(4-hydroxyphenyl)ethylene is a non-steroidal molecule with a polyphenolic structure, known for its interactions with estrogen receptors.[1][2] Assays for THPE and its analogs often focus on quantifying their binding affinity to estrogen receptors (ERs) or their functional estrogenic or antiestrogenic effects in cellular models.[1][3] While these biological assays are invaluable for assessing functional activity, their results can be influenced by various factors leading to potential inaccuracies. Therefore, cross-validation with a highly specific and sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is not just recommended; it is essential for rigorous scientific validation.
The "Why": Causality Behind Experimental Choices
The decision to employ a specific assay is driven by the research question. For instance, a competitive binding assay is chosen to determine the affinity of a compound for a receptor, providing a direct measure of interaction.[1][3] Cellular assays, on the other hand, are selected to understand the functional consequences of this binding – whether the compound acts as an agonist or an antagonist.[1][2]
However, these biological systems are complex. A readout from a reporter gene assay, for example, is the culmination of multiple cellular events, any of which could be non-specifically affected by the test compound. This is where the "why" of mass spectrometry cross-validation becomes clear. LC-MS/MS offers an orthogonal approach that directly measures the concentration of the analyte of interest, free from the interferences of the biological matrix.[4][5][6] This direct quantification provides an independent verification of the compound's concentration at the site of action, thereby validating the dose-response relationships observed in the biological assays.
Principles of this compound Assays
Assays for THPE primarily revolve around its interaction with estrogen receptors. A common and well-established method is the competitive estrogen receptor binding assay.
Estrogen Receptor (ER) Competitive Binding Assay
This assay quantifies the ability of a test compound, such as THPE, to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Another important characteristic of THPE and its derivatives is their aggregation-induced emission (AIE) property. In dilute solutions, these molecules are non-emissive due to the free rotation of their phenyl rings. However, upon aggregation, this intramolecular rotation is restricted, leading to strong fluorescence emission.[7] This unique property can be harnessed for novel assay development, for instance, in tracking the compound's aggregation state or its interaction with biological targets that induce aggregation.
The Power of Mass Spectrometry for Cross-Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of small molecules in complex biological matrices.[4][5][6] Its power lies in the combination of the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
For the cross-validation of THPE assay results, LC-MS/MS is used to accurately determine the concentration of THPE in the assay medium or within cells. This allows researchers to confirm the actual exposure concentration and to investigate potential compound degradation or metabolism, which could significantly impact the results of biological assays.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for a typical ER competitive binding assay and an LC-MS/MS method for THPE quantification.
Protocol 1: Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity (RBA) of this compound for the estrogen receptor alpha (ERα).
Materials:
-
Human recombinant ERα
-
[³H]-Estradiol (specific activity ~40-60 Ci/mmol)
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
-
Test compound: this compound (THPE)
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of THPE in the assay buffer.
-
Prepare a working solution of [³H]-Estradiol in assay buffer at a final concentration of 1 nM.
-
Prepare a solution of ERα in assay buffer. The optimal concentration should be determined empirically.
-
-
Binding Reaction:
-
In microcentrifuge tubes, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled estradiol (for non-specific binding), or 50 µL of the THPE dilutions.
-
Add 50 µL of the [³H]-Estradiol working solution to all tubes.
-
Add 50 µL of the ERα solution to all tubes.
-
Incubate the mixture at 4°C for 18-24 hours.
-
-
Separation of Bound and Free Ligand:
-
Add 200 µL of ice-cold DCC suspension to each tube.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
-
Quantification:
-
Transfer 200 µL of the supernatant from each tube into a scintillation vial.
-
Add 4 mL of scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each THPE concentration.
-
Plot the percentage of specific binding against the logarithm of the THPE concentration.
-
Determine the IC₅₀ value (the concentration of THPE that inhibits 50% of the specific binding of [³H]-Estradiol).
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC₅₀ of Estradiol / IC₅₀ of THPE) x 100.
-
Protocol 2: LC-MS/MS Quantification of this compound
Objective: To accurately quantify the concentration of this compound in biological samples from the binding assay.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Acetonitrile (ACN)
-
Internal Standard (IS) (e.g., a deuterated analog of THPE)
-
This compound analytical standard
Procedure:
-
Sample Preparation:
-
To 100 µL of the biological sample (e.g., supernatant from the binding assay), add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% A, 10% B).
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Separation: Use a gradient elution to separate THPE from other components. For example:
-
0-1 min: 10% B
-
1-5 min: Gradient to 95% B
-
5-7 min: Hold at 95% B
-
7-7.5 min: Return to 10% B
-
7.5-10 min: Re-equilibration at 10% B
-
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) to detect the transitions for THPE and the internal standard. The specific precursor and product ions will need to be determined by infusing the analytical standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of THPE to the internal standard against the concentration of the THPE standards.
-
Determine the concentration of THPE in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation and Comparison
To facilitate a clear comparison, the quantitative data from both assays should be summarized in a structured table.
| Compound | ER Binding Assay (IC₅₀, nM) | LC-MS/MS Verified Concentration (nM) | % Difference |
| THPE | Example: 50 | Example: 45 | Example: 10% |
| Control | N/A | N/A | N/A |
This table allows for a direct comparison between the expected (nominal) concentration used to calculate the IC₅₀ in the binding assay and the actual concentration as verified by LC-MS/MS. A significant percentage difference may indicate issues with compound solubility, stability, or non-specific binding to the assay components.
Visualizing the Workflow
Diagrams are essential for clearly communicating complex experimental workflows.
ER Competitive Binding Assay Workflow
Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.
LC-MS/MS Quantification Workflow
Caption: Workflow for LC-MS/MS Quantification of THPE.
Conclusion: A Self-Validating System for Trustworthy Results
The integration of mass spectrometry for the cross-validation of biological assay results creates a self-validating system that enhances the trustworthiness of the data. By confirming the concentration of this compound, researchers can be more confident that the observed biological effects are directly attributable to the compound at a known concentration. This rigorous approach minimizes the risk of misinterpretation due to factors such as compound instability, poor solubility, or non-specific interactions. Ultimately, this dual-pronged strategy of functional biological assessment and precise analytical quantification provides a more complete and reliable understanding of the pharmacological properties of this compound, paving the way for more robust and reproducible scientific advancements.
References
- 1. Antiestrogenically active 1,1,2-tris(4-hydroxyphenyl)alkenes without basic side chain: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations on estrogen receptor binding. The estrogenic, antiestrogenic, and cytotoxic properties of C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Spatial Landscape of the Estrogen Receptor Proximal Proteome With Antibody-Based Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Tetrakis(4-hydroxyphenyl)ethylene
For the researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, phases is its safe and compliant disposal. Tetrakis(4-hydroxyphenyl)ethylene, a valuable building block in materials science, requires a thoughtful and informed approach to its disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and an understanding of its chemical nature.
The Core Principle: Isolate, Identify, and Eliminate
The fundamental principle guiding the disposal of any laboratory chemical is the prevention of uncontrolled release into the environment.[1] For this compound, a phenolic compound, this is of particular importance due to the potential aquatic toxicity associated with this class of chemicals.[2][3] Our disposal strategy, therefore, is built on the pillars of secure containment, clear identification, and regulatory-compliant elimination.
Pre-Disposal Checklist: Setting the Stage for Safety
Before initiating the disposal process, a thorough preparation is paramount. This initial phase is a self-validating system to ensure all safety measures are in place.
| Action Item | Rationale |
| Consult the Safety Data Sheet (SDS) | The SDS for this compound is the primary source of handling and disposal information. It provides specific guidance from the manufacturer. |
| Review Your Institution's Chemical Hygiene Plan (CHP) | The Occupational Safety and Health Administration (OSHA) mandates a written CHP for laboratories, which outlines specific procedures for hazardous waste disposal.[4][5] |
| Don Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses, protective gloves, and a lab coat. If there is a risk of generating dust, a dust respirator is necessary. |
| Work in a Ventilated Area | All handling and preparation for disposal should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of any airborne particles. |
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, actionable workflow for the safe disposal of both solid this compound and contaminated labware.
Part 1: Disposal of Solid this compound
-
Waste Collection:
-
Carefully sweep any remaining solid this compound into a designated, sealable waste container.
-
Avoid generating dust during this process.
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.
-
-
Labeling:
-
Immediately and clearly label the waste container as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: 119301-59-6
-
The approximate quantity of waste.
-
The date of accumulation.
-
The primary hazard(s) (e.g., "Irritant").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials, heat sources, and electricity.[1]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The preferred method of disposal for phenolic compounds like this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[6] This method ensures the complete destruction of the compound, preventing its release into the environment.[6]
-
Part 2: Decontamination and Disposal of Contaminated Labware
-
Initial Rinse:
-
For glassware and other reusable labware, perform an initial rinse with a suitable organic solvent in which this compound is soluble. Toluene or acetone are common choices, but consult your lab's standard operating procedures.
-
Crucially, this rinseate is now considered hazardous waste. Collect all rinseate in a separate, properly labeled hazardous waste container for liquid organic waste. Never dispose of this rinseate down the drain.[7]
-
-
Secondary Cleaning:
-
After the initial solvent rinse, the labware can typically be washed with soap and water.
-
-
Disposal of Single-Use Items:
-
Items such as contaminated gloves, weigh boats, and paper towels should be collected in a designated solid hazardous waste container.
-
This container must also be clearly labeled as "Hazardous Waste" with the chemical name of the contaminant.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
The "Why" Behind the "How": Understanding the Rationale
Adherence to these procedures is not merely about following rules; it's about understanding the underlying chemical and safety principles. Phenolic compounds can be harmful to aquatic life even at low concentrations, making their containment and destruction essential.[2] Incineration is the preferred disposal method because it provides a high-temperature environment that breaks down the aromatic structure of this compound into less harmful components like carbon dioxide and water. The afterburner and scrubber systems in a chemical incinerator further treat the exhaust gases to remove any potentially harmful byproducts.
By diligently following this guide, researchers can ensure they are not only compliant with regulations but are also acting as responsible stewards of their laboratory environment and the broader ecosystem.
References
- 1. usbioclean.com [usbioclean.com]
- 2. nj.gov [nj.gov]
- 3. researchgate.net [researchgate.net]
- 4. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Researcher's Guide to Handling Tetrakis(4-hydroxyphenyl)ethylene: Essential Safety and Operational Protocols
As researchers and scientists at the forefront of drug development, our work with novel compounds like Tetrakis(4-hydroxyphenyl)ethylene demands a commitment to safety that is as rigorous as our scientific methodology. This guide provides essential, immediate safety and logistical information for handling this compound. The procedures outlined here are designed to create a self-validating system of safety, ensuring the well-being of all laboratory personnel.
While a comprehensive, peer-reviewed toxicological profile for this compound is not yet widely available, its structure, which includes four phenolic moieties, provides a strong basis for a cautious and proactive approach to its handling. Phenolic compounds, as a class, can exhibit a range of toxic effects, including skin and eye irritation, and potential systemic toxicity.[1][2][3][4] Therefore, in the absence of specific data, we must treat this compound with a high degree of caution, assuming it to be a hazardous substance.
I. Hazard Assessment and Risk Mitigation
Given the phenolic structure of this compound, we must anticipate the following potential hazards:
-
Dermal and Eye Irritation: Phenols are known to be corrosive and can cause severe skin and eye irritation or burns upon contact.[2]
-
Respiratory Irritation: As a powdered substance, there is a risk of aerosolization, which can lead to respiratory tract irritation.
-
Unknown Systemic Toxicity: The full toxicological effects of this specific compound upon ingestion or absorption are not well-documented.
To mitigate these risks, a multi-layered approach combining engineering controls, personal protective equipment (PPE), and stringent operational protocols is essential. All handling of this compound should be performed in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[5][6]
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable when handling this compound.[7][8][9][10][11] The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (Weighing, Transferring) | Safety goggles with side shields | Double-layered nitrile gloves | Fully buttoned lab coat | N95 respirator or higher |
| Preparing Solutions | Chemical splash goggles and face shield | Thicker (8mil) nitrile or neoprene gloves | Chemical-resistant apron over lab coat | N95 respirator or higher |
| General Laboratory Use | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if handled in a fume hood |
A Note on Glove Selection: Always check the glove manufacturer's compatibility chart for resistance to phenolic compounds. Nitrile gloves are a good starting point for incidental contact, but for prolonged handling or when preparing solutions, more robust options like neoprene or butyl rubber gloves should be considered.[1]
III. Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous substances.
-
Chemical Fume Hood: All work with solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Stations: An accessible and recently certified eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[1][2][12]
IV. Standard Operating Procedure for Handling this compound
This step-by-step protocol is designed to guide you through the safe handling of this compound from receipt to disposal.
1. Preparation and Area Setup:
- Designate a specific area within a chemical fume hood for handling the compound.
- Cover the work surface with absorbent, disposable bench paper.
- Ensure all necessary PPE is readily available and in good condition.
- Have a chemical spill kit nearby.
2. Weighing and Dispensing the Solid Compound:
- Perform all weighing operations within the fume hood.
- Use a dedicated set of spatulas and weighing boats.
- Handle the container with care to avoid generating dust.
- Close the primary container tightly immediately after dispensing.
3. Preparing Solutions:
- Slowly add the solid this compound to the solvent to avoid splashing.
- Use a magnetic stirrer to aid dissolution, keeping the vessel covered.
- Clearly label the resulting solution with the compound name, concentration, date, and appropriate hazard warnings.
4. Post-Handling Decontamination:
- Wipe down the work area in the fume hood with an appropriate decontaminating solution (e.g., a mild soap and water solution).
- Thoroughly clean all non-disposable equipment that came into contact with the compound.
- Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated hazardous waste container.
- Wash hands thoroughly with soap and water after removing gloves.[12]
V. Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][12]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][12]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill: For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For larger spills or spills of solutions, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12]
VI. Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated PPE, weighing boats, and absorbent materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, leak-proof container. Do not pour down the drain.[13]
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, typically via incineration by a licensed chemical disposal facility.[13][14]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. Removal of Phenol from Biomedical Waste via an Adsorption Process [mdpi.com]
- 4. saltworkstech.com [saltworkstech.com]
- 5. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. ipgsf.com [ipgsf.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. Personal Protective Equipment | PPE Equipment From DuPont™ | DuPont [dupont.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. ehs.berkeley.edu [ehs.berkeley.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
